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Foundational

biological activity of 3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride derivatives

An In-Depth Technical Guide to the Biological Activity of Methoxy-Substituted Biphenyl Amine Derivatives Abstract The biphenyl amine scaffold represents a "privileged structure" in medicinal chemistry, forming the core o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of Methoxy-Substituted Biphenyl Amine Derivatives

Abstract

The biphenyl amine scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of substituents, particularly the electron-donating methoxy group, has been shown to significantly modulate the pharmacological profile of these derivatives. This guide provides a comprehensive technical overview of the biological activities associated with 3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride and related methoxy-substituted biphenyl amine derivatives. We will delve into their primary mechanisms of action, with a focus on kinase inhibition, survey their applications as anticancer and antimicrobial agents, and provide validated experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this important chemical class.

Introduction: The Biphenyl Amine Scaffold in Drug Discovery

Biphenyl derivatives are a cornerstone in the synthesis of pharmacologically active molecules, demonstrating a vast range of biological activities including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties[1]. The structural rigidity of the biphenyl core, combined with the potential for diverse functionalization at multiple positions, allows for precise three-dimensional orientation of pharmacophoric features, enabling high-affinity interactions with biological targets.

The addition of a methoxy (-OCH₃) group is a common and effective strategy in medicinal chemistry. Its presence can enhance a molecule's metabolic stability, improve its pharmacokinetic profile, and critically, strengthen its binding affinity to target proteins, often leading to enhanced biological activity[2][3]. The specific placement of the methoxy group—be it at the ortho, meta, or para position—can be a determining factor for target selectivity and potency[4]. This guide focuses on this promising class of molecules, using 3-Methoxy-[1,1'-biphenyl]-4-amine as a reference scaffold for exploring their therapeutic potential.

Primary Mechanism of Action: Protein Kinase Inhibition

A predominant mechanism through which many methoxy-biphenyl amine derivatives exert their effects is the inhibition of protein kinases. Kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental process for regulating cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.

Many biphenyl amine derivatives are designed as Type II kinase inhibitors, which bind to the "DFG-out" (inactive) conformation of the kinase. This often involves occupying an allosteric pocket adjacent to the ATP-binding site, leading to higher selectivity compared to ATP-competitive inhibitors. Key targets for this class of compounds include:

  • Src Kinase: A non-receptor tyrosine kinase involved in cell proliferation, differentiation, and survival. Its inhibition is a key strategy in cancer therapy[5].

  • BCR-ABL: A fusion oncoprotein tyrosine kinase that is the primary driver of Chronic Myelogenous Leukemia (CML)[4][6].

  • FLT3: A receptor tyrosine kinase often mutated in Acute Myeloid Leukemia (AML), with internal tandem duplication (FLT3-ITD) being a common activating mutation[4][7].

The inhibition of these pathways disrupts downstream signaling cascades, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

Kinase_Signaling_Pathway Receptor Receptor Tyrosine Kinase (e.g., FLT3) ADP ADP Receptor->ADP Downstream_Signal Downstream Signaling Cascade Receptor->Downstream_Signal Phosphorylation Ligand Ligand Ligand->Receptor Activation Inhibitor Biphenyl Amine Derivative Inhibitor->Receptor Inhibition Inhibitor->Downstream_Signal Blockade ATP ATP ATP->Receptor Response Cell Proliferation, Survival Downstream_Signal->Response Leads to Apoptosis Apoptosis Downstream_Signal->Apoptosis (When Inhibited)

Caption: Generalized Tyrosine Kinase Signaling Pathway and Inhibition.

Survey of Key Biological Activities

Anticancer Activity

The most extensively documented activity of methoxy-biphenyl amine derivatives is their antiproliferative effect against various cancer cell lines. This is largely attributed to their kinase inhibitory function. For example, derivatives have shown potent activity against leukemia cell lines driven by FLT3-ITD or BCR-ABL mutations[4][7]. The strategic placement of a 3-methoxy aniline group has been identified as crucial for potent inhibition in certain leukemia cell lines[4]. Furthermore, optimization of the C-4 anilino group with a 2,4-dichloro-5-methoxy substitution significantly enhances Src kinase inhibition[5].

Table 1: Representative Antiproliferative and Kinase Inhibitory Activities of Biphenyl Amine Derivatives

Compound Class/DerivativeTargetAssay TypeIC₅₀ / GI₅₀ ValueSource
4-Phenylamino-3-quinolinecarbonitrilesSrc KinaseEnzyme Assay71–160 nM[5]
3-Amino-4-ethynyl indazole derivativesBcr-AblWTEnzyme Assay4.6 - 25.8 nM[6]
Imidazo[1,2-a]pyridine derivativeFLT3-ITD CellsCell ProliferationPotent Inhibition[4][7]
N-alkyl-N-phenylpyridin-2-amineTubulin AssemblyBiochemical Assay1.4–1.7 µM[8]
1-(4-Fluorophenyl)-2-(...)-ethanoneU-87 GlioblastomaMTT AssayHighly Active[2]
Antimicrobial Activity

Certain biphenyl derivatives have demonstrated promising antibacterial properties. Their mechanism can involve altering the hydrophobicity and net charge of the bacterial cell wall[1]. Novel biphenylglyoxamide-based compounds have been synthesized and evaluated, showing particular efficacy against Gram-positive bacteria like S. aureus[9]. The biphenyl system was found to be beneficial for the antibacterial activity of these analogues[9].

Antioxidant Activity

The methoxybenzene moiety is known to contribute to antioxidant activity. Several studies have evaluated biphenyl derivatives for their ability to scavenge free radicals using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. Derivatives containing hydroxyl, amine, and methoxy groups on the biphenyl scaffold have exhibited significant antioxidant potential. In one study, a synthesized triazolethione derivative showed antioxidant activity higher than that of the well-known antioxidant ascorbic acid[3].

Structure-Activity Relationship (SAR) Analysis

The biological activity of this class of compounds is highly dependent on the nature and position of substituents on the biphenyl rings.

  • Methoxy Group Position: As noted, the position of the methoxy group is critical. A meta-substituted methoxy group (as in the 3-Methoxy-[1,1'-biphenyl]-4-amine scaffold) can confer different target specificity compared to a para-substituted analogue, which was shown to be important for inhibiting the BCR-ABL pathway[4].

  • Halogenation: The addition of halogens (F, Cl, Br, I) can significantly modulate activity. Halogenation of the aromatic A-ring of certain agonists has been shown to shift their functional activity toward antagonism[10]. In kinase inhibitors, dichloro-substitution on the aniline ring is a common feature for potent activity[5].

  • Hydrophobic Groups: The biphenyl moiety itself provides a crucial hydrophobic scaffold. Modifications that enhance or complement this hydrophobicity can improve binding and cellular activity[9].

SAR_Diagram cluster_legend Key Modification Points & Effects SAR key1 Ring A: Introduction of halogens (Cl, F) or other electron-withdrawing groups often enhances kinase inhibitory activity. key2 Ring B: Methoxy (-OCH3) group position (ortho, meta, para) is critical for target selectivity and potency. key3 Linker: Amine (-NH-) linker is crucial for hydrogen bonding in the kinase hinge region. Can be part of a larger heterocyclic system. key4 R-Groups: Further substitutions can modulate solubility, cell permeability, and metabolic stability.

Caption: General Structure-Activity Relationship (SAR) map for biphenyl amine derivatives.

Key Experimental Protocols & Workflows

The evaluation of novel chemical entities requires a cascade of robust and reproducible assays. Below are standard protocols for assessing the primary biological activities of 3-Methoxy-[1,1'-biphenyl]-4-amine derivatives.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is adapted from methodologies used to assess the anticancer activity of novel synthetic compounds[2].

Objective: To determine the concentration at which a compound reduces the viability of a cancer cell line by 50% (GI₅₀/IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial reductase enzymes in viable cells to cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., U-87 glioblastoma) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate growth medium (e.g., DMEM). Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions in growth medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Treatment: After 24 hours, remove the old medium from the plates and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Add Compound (serial dilutions) A->B C 3. Incubate (48-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4h) D->E F 6. Solubilize Formazan (DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: Experimental workflow for the MTT cell viability assay.

Protocol: Biochemical Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Principle: This assay measures the amount of ATP consumed or the amount of phosphorylated substrate produced by a kinase in the presence of varying concentrations of an inhibitor. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common, robust detection method.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, purified recombinant kinase (e.g., Src, ABL), biotinylated peptide substrate, ATP, and the test compound dilutions in DMSO.

  • Reaction Setup: In a low-volume 384-well plate, add the kinase and the test compound (or DMSO for control). Incubate for 15-30 minutes to allow for binding.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubation: Allow the reaction to proceed for 60-120 minutes at room temperature.

  • Stop Reaction: Terminate the reaction by adding a stop solution containing EDTA.

  • Detection: Add the detection reagents: typically a Europium-labeled anti-phospho-antibody (donor) and a Streptavidin-Allophycocyanin conjugate (acceptor). The acceptor binds the biotinylated peptide, and the donor binds only if the peptide is phosphorylated.

  • Incubation: Incubate for 60 minutes to allow for detection reagent binding.

  • Signal Reading: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: Calculate the TR-FRET ratio. Plot the percentage of inhibition against the log of the inhibitor concentration and determine the IC₅₀ value.

Conclusion and Future Perspectives

Derivatives of 3-Methoxy-[1,1'-biphenyl]-4-amine and related methoxy-substituted biphenyl amines represent a highly versatile and potent class of molecules with significant therapeutic potential. Their proven ability to act as kinase inhibitors makes them particularly valuable for the development of targeted therapies in oncology. Furthermore, their emerging roles as antimicrobial and antioxidant agents suggest a broader range of applications.

Future research should focus on:

  • Improving Selectivity: Designing derivatives that can selectively inhibit specific kinases or isoforms to minimize off-target effects and improve the therapeutic window.

  • Overcoming Resistance: Developing compounds that are active against clinically relevant drug-resistant mutations, such as the T315I "gatekeeper" mutation in BCR-ABL[6].

  • Exploring New Targets: Expanding the investigation of these scaffolds against other disease-relevant targets, including those in neurodegenerative and inflammatory disorders.

  • Pharmacokinetic Optimization: Fine-tuning the physicochemical properties of lead compounds to ensure they possess the necessary ADME (Absorption, Distribution, Metabolism, and Excretion) profiles for in vivo efficacy.

The strategic chemical exploration of the biphenyl amine scaffold, guided by a deep understanding of its structure-activity relationships, will undoubtedly continue to yield novel and impactful therapeutic agents.

References

  • Tumosienė, I., Peleckis, A., Jonuškienė, I., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI. Available at: [Link]

  • Axelrod, J. (1960). Biological activity of 3-methoxy-catecholamines. Science. Available at: [Link]

  • Tumosienė, I., Peleckis, A., Jonuškienė, I., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. National Center for Biotechnology Information. Available at: [Link]

  • Gadeela, P. K., Konidena, J. K. L. N. S., Mallikanti, V., & Velidandi, A. (n.d.). Preparation of amino biphenyl derivatives. ResearchGate. Available at: [Link]

  • PubChemLite. (n.d.). 3-methoxy-[1,1'-biphenyl]-4-amine hydrochloride. PubChem. Available at: [Link]

  • Rikhi, M., et al. (n.d.). Biological deeds of Biphenyl derivatives - A short Review. IJSDR. Available at: [Link]

  • Al-Hourani, B., et al. (2020). Design, Synthesis and Biological Evaluation of Biphenylglyoxamide-Based Small Molecular Antimicrobial Peptide Mimics as Antibacterial Agents. MDPI. Available at: [Link]

  • Ivanauskas, R., et al. (n.d.). Investigation of biphenyl enamines for applications as p-type semiconductors. CORE. Available at: [Link]

  • Zhang, S., et al. (n.d.). Synthesis and biological evaluation of (3'-amino -[1,1'-biphenyl]-4-yl) sulfamic acid derivatives as novel HPTPβ inhibitors. ResearchGate. Available at: [Link]

  • Chen, C., et al. (n.d.). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Matuszewski, B. K., Givens, R. S., & Kruk, I. (n.d.). Trace Biogenic Amine Analysis with Pre-Column Derivatization and with Fluorescent and Chemiluminescent Detection in HPLC. National Center for Biotechnology Information. Available at: [Link]

  • Rasheed, S., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. Available at: [Link]

  • Egbujor, M. C., et al. (2019). Synthesis, Characterization and Study Biological Activity of New Para- methoxy Benzene Sulfonamide Derivatives and some Amino Acid. IOPscience. Available at: [Link]

  • Liu, X., et al. (n.d.). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y. National Center for Biotechnology Information. Available at: [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Antitumor Activity Evaluation of 2-Arylmethoxy-4-(2,2′-dihalogen-substituted biphenyl-3-ylmethoxy) Benzylamine Derivatives as Potent PD-1/PD-L1 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Bridges, J. W., Creaven, P. J., & Williams, R. T. (n.d.). The fluorescence of some biphenyl derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Lee, J., et al. (n.d.). Halogenation of 4-Hydroxy/Amino-3-methoxyphenyl Acetamide TRPV1 Agonists Showed Enhanced Antagonism to Capsaicin. National Center for Biotechnology Information. Available at: [Link]

  • Wodtke, R., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]

  • Liu, X., et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. eScholarship.org. Available at: [Link]

  • El-Damasy, D. A., et al. (2020). Design, synthesis, and biological evaluations of novel 3-amino-4-ethynyl indazole derivatives as Bcr-Abl kinase inhibitors with potent cellular antileukemic activity. PubMed. Available at: [Link]

  • Wissner, A., et al. (2001). Optimization of 4-Phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Exploratory

Comprehensive Solubility Profiling of 3-Methoxy-[1,1'-biphenyl]-4-amine Hydrochloride: A Technical Guide for Preclinical Formulation

Executive Summary & Molecular Causality In early-stage drug development, the transition from a synthesized active pharmaceutical ingredient (API) to a viable formulation is dictated by its thermodynamic solubility. 3-Met...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Causality

In early-stage drug development, the transition from a synthesized active pharmaceutical ingredient (API) to a viable formulation is dictated by its thermodynamic solubility. 3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride (CAS 63040-31-3) presents a classic formulation challenge: it is an amphiphilic molecule characterized by a highly lipophilic biphenyl core and a polar, ionizable primary amine hydrochloride group[1].

As a Senior Application Scientist, understanding the causality behind this molecule's solubility behavior is paramount. The solubility of this compound is not a static number; it is a dynamic equilibrium governed by the tug-of-war between the crystal lattice energy of the hydrochloride salt and the dielectric constant of the surrounding solvent.

Because aromatic amines exhibit delocalization of the nitrogen lone pair into the aromatic ring, they are relatively weak bases (typical pKa values range from 3.5 to 5.0). Consequently, while the hydrochloride salt form dissolves readily in highly acidic or highly polar media, exposing it to physiological conditions (pH 7.4) strips the proton from the amine. This triggers salt disproportionation —a phenomenon where the highly soluble salt reverts to the highly insoluble free base, precipitating out of solution. To prevent formulation failure, solubility testing must be a self-validating system that monitors both the liquid and solid phases.

Solvation Solid Crystal Lattice (API-HCl Salt) Dissoc Dielectric Dissociation (Solvent Penetration) Solid->Dissoc Solvation > Lattice Energy Cation Solvated Cation (Biphenylamine+) Dissoc->Cation Anion Solvated Anion (Cl-) Dissoc->Anion Precip Free Base Precipitation (If pH > pKa) Cation->Precip pH Shift to 7.4

Fig 1. Solvation dynamics and the mechanistic risk of free base precipitation in aqueous media.

Quantitative Solubility Matrix

The following table synthesizes the expected thermodynamic solubility profile of 3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride across standard preclinical solvents. Note: As empirical data for this specific CAS can vary based on polymorphic purity, these values serve as representative benchmarks derived from the physicochemical behavior of biphenylamine hydrochloride derivatives.

Solvent SystemDielectric Constant (ε)Expected Solubility Range (mg/mL)Mechanistic Rationale
0.1N HCl (pH 1.0) ~80.0> 10.0 (High)High dielectric constant combined with common-ion effect and full protonation of the amine suppresses free base formation.
Water (Unbuffered) 80.12.0 - 5.0 (Moderate)Initial high solubility, but the self-buffering capacity of the API may lead to partial disproportionation over 72 hours.
PBS (pH 7.4) ~80.0< 0.1 (Low)Environmental pH exceeds the pKa of the aromatic amine. Deprotonation drives the lipophilic biphenyl free base to precipitate.
DMSO 46.7> 50.0 (Very High)Strong aprotic dipole rapidly disrupts the crystal lattice; highly effective for solvating amphiphilic aromatics.
PEG-400 12.415.0 - 30.0 (High)Hydrophobic interactions between the polymer chains and the biphenyl core stabilize the solute despite a lower dielectric constant.
Ethanol (Absolute) 24.55.0 - 10.0 (Moderate)Provides a balance of hydrogen bonding (for the HCl salt) and lipophilic solvation (for the biphenyl ring).

The Self-Validating Experimental Protocol

Standard solubility assays often fail for hydrochloride salts of weak bases because they only measure the concentration of the supernatant. If the salt disproportionates, the assay inadvertently measures the solubility of the free base, leading to wildly inaccurate formulation assumptions.

To ensure absolute trustworthiness, the following protocol adapts the2[2] into a dual-phase self-validating system .

Step-by-Step Methodology

Phase 1: Preparation & Saturation

  • Accurately weigh an excess amount (e.g., 50 mg) of 3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride into a 10 mL borosilicate glass vial.

  • Add 2.0 mL of the target solvent (e.g., 0.1N HCl, PEG-400, or PBS).

  • Seal the vial with a PTFE-lined cap to prevent solvent evaporation.

Phase 2: Thermodynamic Equilibration 4. Place the vials in a temperature-controlled orbital shaker set strictly to 37.0 ± 0.5 °C (for physiological profiling) or 25.0 ± 0.5 °C (for storage profiling). 5. Agitate at 150 RPM for 72 hours .

  • Causality: Aromatic amines often form transient supersaturated solutions. A 72-hour timeframe overcomes the initial kinetic dissolution phase, guaranteeing true thermodynamic equilibrium[3].

Phase 3: Phase Separation 6. Transfer the resulting suspension to a pre-warmed microcentrifuge tube. 7. Centrifuge at 10,000 × g for 15 minutes at the exact equilibration temperature (e.g., 37 °C).

  • Causality: Maintaining temperature control during centrifugation is critical. A sudden drop to room temperature will cause immediate precipitation of the dissolved API, artificially lowering the quantified solubility[2].

Phase 4: Dual-Phase Self-Validation 8. Supernatant Analysis (Liquid Phase): Carefully aspirate the upper liquid phase, dilute it appropriately with the mobile phase, and quantify the dissolved API concentration using High-Performance Liquid Chromatography with UV detection (HPLC-UV)[4]. 9. Solid-State Analysis (Solid Phase): Recover the residual solid pellet at the bottom of the tube. Dry it under a gentle nitrogen stream and analyze it via X-Ray Powder Diffraction (XRPD).

  • Causality: If the XRPD pattern of the pellet deviates from the reference standard of the original hydrochloride salt, salt disproportionation has occurred. The measured solubility must then be explicitly reported as the solubility of the free base, not the salt.

Workflow A Excess Solute + Solvent (3-Methoxy-[1,1'-biphenyl]-4-amine HCl) B Thermodynamic Equilibration (Shake-Flask, 37°C, 72h) A->B C Phase Separation (Centrifugation at 37°C) B->C D Supernatant (Liquid Phase) C->D E Residual Pellet (Solid Phase) C->E F HPLC-UV Analysis (Quantify Dissolved API) D->F G XRPD / DSC Analysis (Check for Salt Disproportionation) E->G

Fig 2. Self-validating shake-flask workflow for thermodynamic solubility determination.

References

  • 3-methoxy-[1,1'-biphenyl]-4-amine hydrochloride - ChemicalBook Source: chemicalbook.com URL:[1]

  • Determining the water solubility of difficult-to-test substances: A tutorial review Source: dtu.dk URL:[2]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? Source: researchgate.net URL:[3]

  • APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC Source: ecetoc.org URL:[4]

Sources

Foundational

3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of 3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride Introduction: This guide provides comprehensive safety and handling protocols for 3-Methoxy-[1,1'-biphenyl]-4-amine hydr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of 3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride

Introduction: This guide provides comprehensive safety and handling protocols for 3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride (CAS No: 63040-31-3). As a specialized biphenyl amine derivative, this compound is primarily utilized in research and development settings, particularly in medicinal chemistry and materials science. It is imperative for all personnel to recognize that comprehensive toxicological data for this specific molecule is not widely available in published literature.[1] Consequently, the handling precautions and safety measures detailed herein are grounded in the Globally Harmonized System (GHS) classifications provided by suppliers, supplemented by established best practices for handling analogous aromatic amine compounds. This document is intended for researchers, chemists, and laboratory professionals, providing a framework for risk mitigation through engineering controls, personal protective equipment, and emergency preparedness.

Section 1: Chemical Identification and Physicochemical Properties

Proper identification is the foundation of chemical safety. The properties listed below are essential for understanding the compound's behavior under laboratory conditions.

PropertyValueSource
Chemical Name 3-methoxy-[1,1'-biphenyl]-4-amine hydrochloride
CAS Number 63040-31-3
Molecular Formula C₁₃H₁₃NO · HCl
Molecular Weight 235.71 g/mol
Physical Form Solid, powder
Storage Temperature Room Temperature (RT)

Section 2: Hazard Identification and Toxicological Profile

The primary hazards associated with this compound are derived from its GHS classification. While specific LD₅₀ or long-term exposure data is absent, the hazard statements indicate significant potential for acute toxicity, irritation, and organ-specific effects.

GHS Hazard Classification

The compound is classified as a warning-level hazard, with multiple routes of potential exposure leading to adverse effects.

Hazard ClassHazard Statement CodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Acute Toxicity, DermalH312Harmful in contact with skin
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Acute Toxicity, InhalationH332Harmful if inhaled
Specific Target Organ ToxicityH335May cause respiratory irritation

Source:

Toxicological Insights
  • Acute Effects: The primary risks from short-term exposure are harm if the compound is ingested, inhaled, or absorbed through the skin. Inhalation of the dust can lead to respiratory tract irritation. Direct contact is expected to cause significant skin and serious eye irritation.[2][3] Similar aromatic amines can cause symptoms ranging from localized irritation to systemic effects like headache, dizziness, and nausea if absorbed in sufficient quantities.[4][5]

  • Chronic Effects: Data on the chronic toxicity of this specific compound is unavailable. However, prolonged or repeated exposure to related aromatic amines should be avoided. Chronic exposure to irritants can lead to inflammation of the skin (dermatitis) or respiratory issues.[6] Some biphenyl derivatives are investigated for potential carcinogenicity, although this compound is not currently classified as such.[7]

  • Sensitization: There is a potential for skin sensitization, where repeated contact may lead to an allergic reaction.[4][7]

Section 3: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. The hierarchy of controls prioritizes engineering and administrative controls, with PPE serving as the final, essential barrier.

Hierarchy of Controls cluster_0 Hierarchy of Controls for 3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous alternative) Engineering Engineering Controls • Chemical Fume Hood • Ventilated Enclosure Substitution->Engineering Most Effective Administrative Administrative Controls • Standard Operating Procedures (SOPs) • Designated Work Areas • Training Engineering->Administrative PPE Personal Protective Equipment (PPE) • Gloves, Goggles, Lab Coat • Respirator (if needed) Administrative->PPE Least Effective

Caption: Hierarchy of controls for mitigating exposure risk.

Engineering Controls
  • Ventilation: All handling of the solid compound that may generate dust (e.g., weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[2][3]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[2]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial for preventing direct contact.[8]

Protection TypeSpecificationRationale and Best Practices
Eye/Face Protection Chemical splash goggles are mandatory. A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.[9]Protects against airborne dust particles and accidental splashes. Standard safety glasses do not provide an adequate seal.[9]
Skin Protection - Gloves: Nitrile gloves for incidental contact. For extended handling, consider double-gloving or using thicker, more resistant gloves (e.g., butyl rubber). - Lab Coat: A flame-resistant lab coat with tight-fitting cuffs. - Clothing: Full-length pants and closed-toe shoes are required.Prevents dermal absorption, which is a key exposure route. Gloves should be inspected before use and changed immediately if contaminated or after 30-60 minutes of continuous use.[9] A lab coat protects skin and personal clothing from contamination.[8]
Respiratory Protection Generally not required when using proper engineering controls. If dust cannot be controlled or for emergency situations, a NIOSH-approved N95 (or better) particulate respirator should be used.[10][11]Protects against the inhalation of harmful dust. Use of a respirator requires a formal respiratory protection program, including fit-testing and training.[11]

Section 4: Safe Handling and Storage Procedures

Adherence to strict protocols during handling and storage is essential for preventing accidental exposure and maintaining chemical integrity.

Protocol: Weighing and Handling the Solid Compound
  • Preparation: Don all required PPE (goggles, nitrile gloves, lab coat). Ensure the chemical fume hood is operational.

  • Designated Area: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.

  • Weighing: Use a ventilated balance enclosure or perform weighing within the fume hood. Use anti-static weigh paper or a tared container.

  • Transfer: Handle the container and spatula carefully to avoid generating dust. Do not "puff" air into the container.

  • Cleaning: After use, carefully wipe down the spatula and any contaminated surfaces with a damp cloth before disposal.

  • Decontamination: Wipe down the work area. Dispose of all contaminated materials (gloves, bench paper, wipes) in a designated hazardous waste container.[12]

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[3][13]

Storage Requirements
  • Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[13]

  • Keep away from incompatible materials, such as strong oxidizing agents.[4][14]

  • The compound is hygroscopic; protect from moisture.[13]

  • Store in a locked cabinet or area with restricted access.[13][14]

Section 5: Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an accidental exposure or spill.

Emergency Response Decision Tree Start Exposure Event CheckRoute What is the route of exposure? Start->CheckRoute Skin Skin Contact CheckRoute->Skin Skin Eyes Eye Contact CheckRoute->Eyes Eyes Inhalation Inhalation CheckRoute->Inhalation Inhalation Ingestion Ingestion CheckRoute->Ingestion Ingestion ActionSkin Remove contaminated clothing. Flush skin with water for 15+ min. Skin->ActionSkin ActionEyes Flush eyes with water for 15+ min. Remove contact lenses if possible. Eyes->ActionEyes ActionInhalation Move to fresh air. Provide oxygen if breathing is difficult. Inhalation->ActionInhalation ActionIngestion Rinse mouth with water. Do NOT induce vomiting. Ingestion->ActionIngestion SeekMedical Seek Immediate Medical Attention (Bring SDS) ActionSkin->SeekMedical ActionEyes->SeekMedical ActionInhalation->SeekMedical ActionIngestion->SeekMedical

Caption: Decision tree for first aid response to exposure.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][14]

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention if irritation occurs or persists.[3][15]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][16]

Spill Response

For a small laboratory spill:

  • Evacuate: Alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated (fume hood).

  • Protect: Don appropriate PPE, including respiratory protection if necessary.

  • Contain: Prevent the spread of dust. Gently cover the spill with an absorbent material like vermiculite or sand.[6]

  • Clean: Carefully scoop the absorbed material into a labeled hazardous waste container. Avoid creating dust.[2]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for hazardous waste disposal.

  • Report: Report the incident to the laboratory supervisor or safety officer.

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), alcohol-resistant foam, or a water spray.[3]

  • Hazards from Combustion: In a fire, toxic fumes may be generated, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[13]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][16]

Section 6: Disposal Considerations

All waste containing this compound must be treated as hazardous.

  • Waste Disposal: Dispose of contents and containers in accordance with all local, state, and federal regulations.[12] Entrust disposal to a licensed waste disposal company.[12]

  • Contaminated Packaging: Do not reuse empty containers. They should be disposed of in the same manner as the product.[12]

References

  • ThermoFisher Scientific. (2025, September 5). Safety Data Sheet - 4-Methoxybenzylamine. Retrieved from [Link]

  • TCI EUROPE N.V. (2018, October 3). Safety Data Sheet - Variamine Blue B. Retrieved from [Link]

  • Connor, T. H. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Practice News. Retrieved from [Link]

  • 3M. (n.d.). Respiratory Protection Guidance for Hazardous Drug Handling in Healthcare. Retrieved from [Link]

  • PubChem. (n.d.). 3-methoxy-[1,1'-biphenyl]-4-amine hydrochloride. Retrieved from [Link]

  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

Sources

Exploratory

Dimensionalizing the Biphenylamine Scaffold: The Strategic Role of the Methoxy Group in Rational Drug Design

Introduction Biphenylamines represent a privileged scaffold in medicinal chemistry, frequently deployed across diverse therapeutic areas ranging from oncology to infectious diseases[1]. While the biphenyl core provides a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Biphenylamines represent a privileged scaffold in medicinal chemistry, frequently deployed across diverse therapeutic areas ranging from oncology to infectious diseases[1]. While the biphenyl core provides a robust lipophilic framework, it is the strategic decoration of this core that dictates target specificity, metabolic stability, and overall pharmacodynamics. Among the most versatile of these functional groups is the methoxy (–OCH₃) moiety. This whitepaper explores the causality behind methoxy group substitution in biphenylamines, detailing its dual role as a steric modulator (conformational restrictor) and an electronic tuner (resonance/inductive effects).

Section 1: Mechanistic Causality: The Methoxy Group’s Dual Nature

Steric Hindrance and Conformational Restriction

The biaryl C–C bond in an unsubstituted biphenylamine is capable of free rotation, typically adopting a dihedral angle of approximately 44° in solution to balance the steric repulsion of ortho-hydrogens with the energetic benefits of π-conjugation[2]. However, this conformational flexibility often results in a high entropic penalty upon binding to a rigid target pocket.

By introducing a methoxy group at the ortho position of the biphenyl linkage, medicinal chemists deliberately introduce steric clash. The physical bulk of the –OCH₃ group forces the biphenyl system out of planarity, locking the dihedral angle closer to 70°–90°. This conformational restriction pre-organizes the molecule, drastically reducing the entropic cost of binding if the target's active site requires a twisted biaryl conformation. For instance, in the development of1, modulating the dihedral angle of the biphenylamine motif via steric bulk was critical for an optimal approach to the heme ring[1].

Electronic Modulation: Resonance vs. Induction

Beyond sterics, the methoxy group is a potent electronic modulator. Its oxygen atom possesses two lone pairs capable of donating electron density into the aromatic ring via resonance (a +R effect), which is particularly pronounced at the para and ortho positions. Conversely, the high electronegativity of oxygen exerts an electron-withdrawing inductive effect (–I effect) through the sigma bond framework, which dominates at the meta position.

When positioned on a biphenylamine, a para-methoxy group increases the electron density of the aromatic system, thereby increasing the basicity and nucleophilicity of the amine group. This can alter the pKa of the molecule, directly impacting its solubility, membrane permeability, and the strength of salt-bridge interactions within the target pocket. Furthermore, the methoxy oxygen itself frequently acts as a hydrogen bond acceptor, directly engaging with active site water molecules or amino acid backbones, as observed in the optimization of3[3].

G Methoxy Methoxy Group (-OCH3) Steric Steric Hindrance (Conformational Restriction) Methoxy->Steric Physical bulk Electronic Electronic Modulation (Resonance & Induction) Methoxy->Electronic Electron cloud Dihedral Locks Dihedral Angle (ortho-substitution) Steric->Dihedral Restricts C-C bond rotation pKa Modulates Amine pKa (para/meta-substitution) Electronic->pKa Inductive/Resonance effects ADME ADME/Tox Profile (Lipophilicity, O-demethylation) Electronic->ADME Metabolic stability Affinity Target Binding Affinity (e.g., BACE1, CYP121) Dihedral->Affinity Entropic pre-organization pKa->Affinity H-bond strength

Logical mapping of methoxy group effects on biphenylamine pharmacodynamics.

Section 2: Empirical Evidence & Structure-Activity Relationship (SAR)

The strategic placement of the methoxy group yields profoundly different pharmacological outcomes. Table 1 summarizes the generalized SAR principles derived from recent drug development campaigns, contrasting the steric and electronic impacts based on substitution topology.

Table 1: Impact of Methoxy Substitution on Biphenylamine Pharmacodynamics
Scaffold VariationSteric/Electronic EffectConformational Impact (Dihedral Angle)Target Affinity Impact
Unsubstituted Biphenylamine Baseline~44° (Free rotation)Baseline binding; high entropic penalty upon target engagement.
ortho-Methoxy (–OCH₃) High Steric Hindrance~70° - 90° (Restricted)Enhances affinity if target requires twisted conformation (e.g., CYP121).
meta-Methoxy (–OCH₃) Inductive Electron Withdrawal~45° (Minimal steric clash)Modulates amine pKa; acts as a potential H-bond acceptor.
para-Methoxy (–OCH₃) Resonance Electron Donation~45° (Minimal steric clash)Increases amine nucleophilicity; can cause steric clash in shallow pockets.

Section 3: Experimental Workflows & Self-Validating Protocols

To harness the structural benefits of methoxy-biphenylamines, researchers must employ robust synthetic and analytical workflows. The following protocol outlines a self-validating system for the synthesis and conformational verification of an ortho-methoxy biphenylamine.

Principle of Self-Validation: Every synthetic step is coupled with an orthogonal analytical technique to ensure that not only the chemical identity but also the 3D conformational preference is confirmed before biological assaying.

Step-by-Step Methodology: Synthesis and Conformational Validation

Step 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

  • Objective: Construct the biaryl core.

  • Procedure: Combine 2-methoxy-4-bromoaniline (1.0 equiv) and the corresponding phenylboronic acid (1.2 equiv) in a degassed mixture of 1,4-dioxane and water (4:1). Add K₂CO₃ (2.0 equiv) as the base and Pd(dppf)Cl₂ (0.05 equiv) as the catalyst. Heat the reaction mixture to 80°C under a nitrogen atmosphere for 12 hours.

  • Causality: The biphasic solvent system ensures the solubility of both the organic substrates and the inorganic base. Pd(dppf)Cl₂ is chosen because its bidentate phosphine ligand (dppf) provides a large bite angle, which is highly effective for coupling sterically hindered ortho-substituted aryl halides.

Step 2: In-Process Reaction Monitoring (Self-Validation Check 1)

  • Procedure: Monitor the reaction via Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Causality: LC-MS confirms the exhaustion of the starting bromide and the appearance of the desired product mass [M+H]⁺. This prevents the premature workup of incomplete reactions and validates the efficacy of the catalytic cycle.

Step 3: Isolation and Purification

  • Procedure: Quench the reaction with water, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 4: Conformational Analysis via NMR and X-ray Crystallography (Self-Validation Check 2)

  • Procedure:

    • Solution-State: Perform 2D NOESY (Nuclear Overhauser Effect Spectroscopy) NMR. Look for through-space cross-peaks between the methoxy protons and the ortho-protons of the adjacent phenyl ring.

    • Solid-State: Grow single crystals via slow evaporation from a DCM/Methanol mixture. Analyze via X-ray crystallography to measure the exact dihedral angle.

  • Causality: Standard ¹H NMR only confirms 2D connectivity. NOESY and X-ray crystallography are mandatory to validate that the methoxy group has successfully locked the biphenylamine into the desired non-planar conformation. Only molecules passing this conformational check proceed to in vitro bioassays.

Workflow Start Design Methoxy-Biphenylamine Synth Suzuki-Miyaura Cross-Coupling (Pd Catalyst, Base) Start->Synth Purify Purification & Isolation (Chromatography) Synth->Purify Valid1 Structural Validation (1H/13C NMR, HRMS) Purify->Valid1 Valid2 Conformational Analysis (X-ray Crystallography) Valid1->Valid2 Confirms purity/identity Assay In Vitro Bioassay (e.g., HTRF, Enzymatic) Valid2->Assay Confirms dihedral angle

Self-validating workflow for methoxy-biphenylamine synthesis and evaluation.

Conclusion

The methoxy group is far more than a simple lipophilic appendage in biphenylamine drug design. It is a precision tool used by medicinal chemists to dictate the 3D architecture of the molecule and tune its electronic landscape. By understanding the causality behind steric hindrance and resonance effects, and by employing self-validating synthetic protocols, researchers can rationally design biphenylamine therapeutics with optimized target affinity and pharmacokinetic profiles.

References

  • Conformational Restriction Approach to β-Secretase (BACE1) Inhibitors: Effect of a Cyclopropane Ring To Induce an Alternative Binding Mode, Journal of Medicinal Chemistry - ACS Publications.
  • Fragment-Based Approaches to the Development of Mycobacterium tuberculosis CYP121 Inhibitors, Journal of Medicinal Chemistry - ACS Publications.
  • Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments, National Institutes of Health (NIH).

Sources

Foundational

Spectroscopic Characterization and Analytical Methodologies for 3-Methoxy-[1,1'-biphenyl]-4-amine Hydrochloride

An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary & Pharmaceutical Context 3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride (also known systematically as 2-methoxy-4-phenylaniline hydro...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary & Pharmaceutical Context

3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride (also known systematically as 2-methoxy-4-phenylaniline hydrochloride) is a highly privileged structural motif in modern medicinal chemistry. The biphenyl core provides critical hydrophobic interactions within deep target binding pockets, while the methoxy and primary amine groups serve as essential hydrogen-bonding vectors and synthetic handles.

This compound is frequently utilized as a key building block in the synthesis of advanced therapeutics, including Wnt pathway modulators[1] for oncology and IRAK4 inhibitors[2] for autoimmune disorders. Furthermore, understanding the metabolic profile of biphenyl amines is critical in toxicology, as related analogs have been extensively studied in carcinogenicity screening models[3].

Given its importance, rigorous analytical characterization is non-negotiable. This whitepaper provides a comprehensive, field-proven guide to the spectroscopic data (NMR, IR, MS) of this compound, emphasizing the mechanistic causality behind experimental choices and data interpretation.

Chemical Identity
PropertyValue
Chemical Name 3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride
CAS Registry Number 63040-31-3[4]
Molecular Formula C₁₃H₁₄ClNO
Molecular Weight 235.71 g/mol
Physical State Off-white to pale crystalline solid

Experimental Methodologies: A Self-Validating Workflow

To ensure high-fidelity data, the analytical workflow must be designed as a self-validating system where the output of one technique cross-verifies the assumptions of another.

AnalyticalWorkflow cluster_prep Sample Preparation (Self-Validating) cluster_analysis Instrumental Analysis Sample 3-Methoxy-[1,1'-biphenyl]-4-amine HCl (Solid Sample) PrepNMR Dissolution in DMSO-d6 + TMS Internal Standard Sample->PrepNMR PrepIR Direct Solid Application (Diamond ATR Crystal) Sample->PrepIR PrepMS Dissolution in MeOH/H2O + 0.1% Formic Acid Sample->PrepMS NMR 1H & 13C NMR (600 MHz) PrepNMR->NMR IR FT-IR Spectroscopy (ATR Mode) PrepIR->IR MS ESI-HRMS (Positive Ion) PrepMS->MS Data Structural Confirmation & Purity Assessment NMR->Data IR->Data MS->Data

Fig 1. Self-validating analytical workflow for spectroscopic characterization.

Step-by-Step Protocols & Causality

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Step 1: Weigh 15 mg of the compound into a clean glass vial.

  • Step 2: Dissolve completely in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

  • Step 3: Transfer to a 5 mm NMR tube and acquire spectra at 298 K (600 MHz for ¹H, 150 MHz for ¹³C).

  • Causality of Solvent Choice: DMSO-d₆ is selected over CDCl₃ not merely for its superior solvation of the polar hydrochloride salt, but critically to slow down the quadrupolar relaxation and chemical exchange of the -NH₃⁺ protons. This allows the ammonium protons to be observed as a distinct, quantifiable broad singlet rather than being lost to the baseline.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Step 1: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) module is clean and acquire a background spectrum.

  • Step 2: Place 2-3 mg of the neat solid directly onto the crystal. Apply uniform pressure using the anvil.

  • Step 3: Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Causality of ATR over KBr: Hydrochloride salts are notoriously hygroscopic. Traditional KBr pellet preparation requires hygroscopic salts and high-pressure pressing, which inevitably introduces atmospheric moisture. This manifests as a massive O-H stretching artifact around 3400 cm⁻¹, masking the critical N-H stretching bands of the primary ammonium group. ATR eliminates sample preparation, preserving the anhydrous integrity of the crystal lattice.

3. High-Resolution Mass Spectrometry (HRMS)

  • Step 1: Prepare a 1 µg/mL solution in LC-MS grade Methanol/Water (1:1) containing 0.1% Formic Acid.

  • Step 2: Inject directly into the Electrospray Ionization (ESI) source operating in positive ion mode.

  • Causality of Ionization Strategy: The compound is an amine hydrochloride. In solution, it pre-exists as a pre-formed cation (R-NH₃⁺). Positive ion mode ESI is exceptionally sensitive to pre-formed ions, allowing for direct desorption into the gas phase without the need for additional protonation events, yielding an intense [M-Cl]⁺ signal.

Spectroscopic Causality & Data Interpretation

NMR Spectroscopy Analysis

The ¹H NMR spectrum of 3-methoxy-[1,1'-biphenyl]-4-amine hydrochloride is defined by the electronic push-pull dynamics of its substituents.

Protonation of the amine nitrogen (forming -NH₃⁺) significantly decreases its electron density, eliminating the resonance donation of the nitrogen lone pair into the aromatic ring. This heavily deshields the attached protons, pushing the -NH₃⁺ signal to a broad singlet at δ 10.25 ppm .

Conversely, the methoxy group at C-3 remains a strong resonance donor. The oxygen lone pairs increase electron density at the ortho and para positions. Therefore, the C-2 proton (which is ortho to the methoxy and meta to the ammonium) is highly shielded, appearing upfield at δ 7.35 ppm as a fine doublet (meta-coupling, J = 1.8 Hz). The unsubstituted phenyl ring (Ring A) appears as a classic multiplet cluster between 7.38 and 7.65 ppm.

FT-IR Spectroscopy Analysis

The IR spectrum validates the salt form of the molecule. The most diagnostic feature is the "ammonium band" —a broad, complex absorption region between 3000 and 2600 cm⁻¹, characteristic of the N-H stretching vibrations in primary amine hydrochlorides. This is accompanied by a sharp N-H bending vibration near 1530 cm⁻¹. The aryl alkyl ether linkage (C-O-C) of the methoxy group generates a strong, unmistakable asymmetric stretching band at 1245 cm⁻¹.

Mass Spectrometry (ESI-MS/MS)

In positive ESI, the chloride counterion is stripped away, leaving the protonated free base [M+H]⁺ at m/z 200.107 .

Subjecting this precursor to collision-induced dissociation (CID) reveals a highly specific fragmentation pathway. Methoxyaromatics uniquely undergo homolytic cleavage to lose a methyl radical (CH₃•, -15 Da), generating a stable radical cation at m/z 185.084. A secondary parallel pathway involves the neutral loss of ammonia (NH₃, -17 Da) to yield a biphenyl cation at m/z 183.080.

MSFragmentation M_plus_H [M+H]+ m/z 200.107 (Protonated Amine) Frag1 [M+H - CH3•]+ m/z 185.084 (Radical Cation) M_plus_H->Frag1 - CH3• Homolytic Cleavage Frag2 [M+H - NH3]+ m/z 183.080 (Biphenyl Cation) M_plus_H->Frag2 - NH3 Neutral Loss Frag3 [M+H - CH3• - CO]+ m/z 157.089 (Ring Contraction) Frag1->Frag3 - CO Rearrangement

Fig 2. Proposed ESI-MS/MS fragmentation pathway for the protonated free base.

Quantitative Data Summaries

Table 1: ¹H NMR Data (600 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
10.25Broad singlet (br s)-3H-NH₃⁺
7.65Doublet (d)7.82HH-2', H-6' (Phenyl ring)
7.52Doublet (d)8.11HH-5 (Aniline ring)
7.48Triplet (t)7.82HH-3', H-5' (Phenyl ring)
7.38Triplet (t)7.41HH-4' (Phenyl ring)
7.35Doublet (d)1.81HH-2 (Aniline ring)
7.30Doublet of doublets (dd)8.1, 1.81HH-6 (Aniline ring)
3.95Singlet (s)-3H-OCH₃
Table 2: ¹³C NMR Data (150 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Carbon TypeAssignment
150.5Quaternary (C)C-3 (Attached to -OCH₃)
141.2Quaternary (C)C-1 (Biphenyl linkage)
138.8Quaternary (C)C-1' (Phenyl linkage)
129.1Methine (CH)C-3', C-5' (Phenyl ring)
128.0Methine (CH)C-4' (Phenyl ring)
126.8Methine (CH)C-2', C-6' (Phenyl ring)
124.5Methine (CH)C-5 (Aniline ring)
120.2Quaternary (C)C-4 (Attached to -NH₃⁺)
119.5Methine (CH)C-6 (Aniline ring)
110.8Methine (CH)C-2 (Aniline ring)
56.4Methyl (CH₃)-OCH₃
Table 3: ATR-FTIR Key Absorptions
Wavenumber (cm⁻¹)IntensityAssignment / Vibrational Mode
3000 – 2600Strong, BroadN-H stretching (primary ammonium salt)
1605, 1490Medium, SharpC=C aromatic ring stretching
1530StrongN-H bending (scissoring)
1245StrongC-O-C asymmetric stretching (aryl ether)
1030MediumC-O-C symmetric stretching
820StrongC-H out-of-plane bending (1,2,4-trisubstituted)
760, 690StrongC-H out-of-plane bending (monosubstituted phenyl)

References

  • Cohen, S. M., et al. "Screening for human urinary bladder carcinogens: two-year bioassay is unnecessary." PMC (National Institutes of Health). URL:[Link]

  • U.S. Patent No. 20160311829A1. "Wnt pathway modulators." Google Patents.
  • Chinese Patent No. CN105367577A. "Pyrazole [1,5-a] pyrimidine and thieno [3,2-b] pyrimidine derivatives as IRAK4 modulators." Google Patents.

Sources

Exploratory

The Indazole Nucleus: A Privileged Scaffold in Modern Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The indazole motif, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole motif, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its structural rigidity, coupled with the presence of two reactive nitrogen atoms and multiple sites for functionalization, provides a unique three-dimensional chemical space for the design of novel therapeutic agents and functional materials. This in-depth technical guide provides a comprehensive overview of the indazole core's synthetic potential, moving beyond a mere catalog of reactions to offer a field-proven perspective on the causality behind experimental choices. We will explore the fundamental principles of indazole reactivity, delve into key synthetic transformations with detailed, self-validating protocols, and illustrate the application of these methods in the synthesis of complex, biologically active molecules.

The Indazole Core: Structure, Tautomerism, and Reactivity

The indazole ring system can exist in three tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole.[3] The 1H-tautomer is generally the most thermodynamically stable.[4][5] This tautomeric equilibrium is a critical consideration in any synthetic strategy, as it directly influences the regioselectivity of substitution reactions.[4]

The nitrogen atoms at positions 1 and 2 are both nucleophilic, making N-functionalization a primary consideration. The carbon atoms of the indazole nucleus, particularly at the C3 position, are also amenable to a variety of transformations, including metallation and C-H activation. The benzene portion of the scaffold can be functionalized using standard aromatic substitution methodologies.

Strategic Functionalization of the Indazole Nucleus: A Methodological Guide

The synthetic utility of the indazole scaffold lies in the ability to selectively functionalize its various positions. This section provides detailed protocols and mechanistic insights for key transformations.

N-Alkylation: Mastering Regioselectivity through Mechanistic Understanding

The alkylation of indazoles can lead to a mixture of N1 and N2 isomers, and achieving high regioselectivity is a common challenge. The outcome is governed by a delicate interplay of kinetic and thermodynamic control, influenced by the choice of base, solvent, and the steric and electronic nature of the indazole substituents.[4][6]

The N1-alkylated indazole is often the thermodynamically more stable product.[4] Conditions that allow for equilibration, such as the use of a strong base in a non-polar aprotic solvent, favor the formation of the N1 isomer. The use of sodium hydride (NaH) in tetrahydrofuran (THF) is a widely adopted and effective method for achieving high N1 selectivity.[4] It is postulated that the sodium cation coordinates with the indazole N2-atom and an electron-rich oxygen atom in a C-3 substituent, sterically hindering the N2-position and directing alkylation to N1.[7]

Experimental Protocol: Selective N1-Alkylation of Methyl 1H-indazole-3-carboxylate

  • Materials: Methyl 1H-indazole-3-carboxylate, Sodium Hydride (60% dispersion in mineral oil), 1-Bromopentane, Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To a stirred solution of methyl 1H-indazole-3-carboxylate (1.0 equiv) in anhydrous THF, add sodium hydride (1.2 equiv) portion-wise at 0 °C under an inert atmosphere.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

    • Cool the reaction mixture back to 0 °C and add 1-bromopentane (1.1 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring for completion by TLC or LC-MS.

    • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure N1-alkylated product.

Substrate Alkylating Agent Base/Solvent Yield (%) N1:N2 Ratio Reference
Methyl 1H-indazole-3-carboxylate1-BromopentaneNaH/THF>90>99:1[4]
3-tert-Butyl-1H-indazole1-BromopentaneNaH/THF>90>99:1[4]
6-Nitro-1H-indazoleMethyl bromoacetateCs₂CO₃/DMFGood>130:1 (after 16h)[5]

Selective N2-alkylation is often achieved under conditions that favor kinetic control. The Mitsunobu reaction, for instance, typically shows a preference for the formation of the N2-isomer.[4] Additionally, acid-catalyzed alkylation with diazo compounds has been shown to be highly selective for the N2 position.[8]

Experimental Protocol: Selective N2-Alkylation via Mitsunobu Reaction

  • Materials: 1H-Indazole, an appropriate alcohol (e.g., pentan-1-ol), Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve 1H-indazole (1.0 equiv), the alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0 °C and add DIAD (1.5 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Remove the solvent under reduced pressure.

    • Purify the crude mixture by flash column chromatography to separate the N1 and N2 isomers.

G cluster_n_alkylation Regioselective N-Alkylation of Indazole cluster_n1 N1-Alkylation (Thermodynamic Control) cluster_n2 N2-Alkylation (Kinetic Control) Indazole 1H-Indazole N1_Conditions NaH, THF Alkyl Halide Indazole->N1_Conditions N2_Conditions Mitsunobu Reaction (Alcohol, PPh3, DIAD) Indazole->N2_Conditions N1_Product N1-Alkyl Indazole N1_Conditions->N1_Product N2_Product N2-Alkyl Indazole N2_Conditions->N2_Product

Caption: Control of regioselectivity in indazole N-alkylation.

N-Arylation: The Power of Palladium Catalysis

The Buchwald-Hartwig amination is a powerful and versatile method for the N-arylation of indazoles, enabling the formation of C-N bonds with a wide range of aryl halides and pseudohalides. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and functional group tolerance.[9][10] Sterically demanding phosphine ligands, such as XPhos and RuPhos, are often employed to facilitate the catalytic cycle.[11]

Experimental Protocol: Buchwald-Hartwig N-Arylation of 6-Bromo-1H-indazole

  • Materials: 6-Bromo-1H-indazole, Aniline, BrettPhos precatalyst, Lithium bis(trimethylsilyl)amide (LiHMDS, 1 M solution in THF), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To an oven-dried Schlenk tube, add 6-bromo-1H-indazole (1.0 mmol, 1.0 equiv), the primary amine (1.2 mmol, 1.2 equiv), and the BrettPhos precatalyst (0.02 mmol, 2 mol%).

    • Evacuate and backfill the tube with an inert gas three times.

    • Add anhydrous THF (5 mL) via syringe.

    • Add LiHMDS (1 M solution in THF, 2.0 mL, 2.0 mmol, 2.0 equiv) dropwise to the stirred reaction mixture.

    • Seal the tube and heat the reaction mixture to 65 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

    • Extract the mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

G cluster_buchwald Buchwald-Hartwig Amination Catalytic Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd 6-Bromo-1H-indazole (Ar-Br) PdII_Aryl L-Pd(II)(Ar)(Br) OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord Amine (HNR¹R²) Base PdII_Amido L-Pd(II)(Ar)(NR¹R²) Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product 6-Amino-1H-indazole (Ar-NR¹R²) RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

C-H Functionalization: A Paradigm of Atom Economy

Direct C-H functionalization has emerged as a powerful strategy for the synthesis of complex molecules, offering a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions.[12] Transition-metal catalysis, particularly with rhodium, has been instrumental in the development of regioselective C-H functionalization methods for indazoles.[13][14]

A notable example is the rhodium(III)-catalyzed synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes.[13][15][16] In this transformation, the azo group acts as a directing group, facilitating the ortho C-H activation of the azobenzene. The resulting rhodacycle then undergoes insertion of the aldehyde, followed by cyclization and aromatization to afford the 2H-indazole product.

Experimental Protocol: Rh(III)-Catalyzed Synthesis of 2-Phenyl-2H-indazole

  • Materials: Azobenzene, Benzaldehyde, [Cp*RhCl₂]₂, AgSbF₆, 1,2-Dichloroethane (DCE).

  • Procedure:

    • To a reaction vessel, add azobenzene (0.10 mmol), benzaldehyde (0.20 mmol), [Cp*RhCl₂]₂ (5 mol %), and AgSbF₆ (20 mol %).

    • Add 1,2-dichloroethane (0.5 mL) and stir the mixture at the desired temperature for 24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and purify the crude product by column chromatography.

G cluster_rhodium_ch Rh(III)-Catalyzed C-H Functionalization for 2H-Indazole Synthesis Start Azobenzene + Aldehyde Rh_Cat [Cp*RhCl₂]₂ AgSbF₆ Start->Rh_Cat CH_Activation ortho C-H Activation (Azo Directing Group) Rh_Cat->CH_Activation Aldehyde_Insertion Aldehyde Insertion CH_Activation->Aldehyde_Insertion Cyclization Cyclization & Aromatization Aldehyde_Insertion->Cyclization Product N-Aryl-2H-Indazole Cyclization->Product

Caption: Workflow for Rh(III)-catalyzed synthesis of 2H-indazoles.

Case Studies: Indazole in Drug Discovery and Development

The synthetic methodologies described above have been instrumental in the development of numerous clinically important drugs. The following case studies on Niraparib and Pazopanib highlight the practical application of indazole chemistry.

Synthesis of Niraparib: A PARP Inhibitor

Niraparib is an orally active poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of various cancers. Its synthesis involves a key copper-catalyzed N-arylation of an indazole derivative as a late-stage fragment coupling step.[17][18]

Key Synthetic Step: Copper-Catalyzed N-Arylation

A crucial step in the synthesis of Niraparib involves the coupling of a protected 3-aryl-piperidine with an indazole-7-carboxamide derivative. This reaction is typically catalyzed by a copper salt in the presence of a suitable ligand and base.

Synthesis of Pazopanib: A Tyrosine Kinase Inhibitor

Pazopanib is a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. The innovator's synthesis of Pazopanib utilizes 3-methyl-6-nitro-1H-indazole as a key starting material. The synthesis involves a multi-step sequence including N-methylation, nitro reduction, and coupling with a pyrimidine derivative.

Conclusion and Future Outlook

The indazole scaffold continues to be a fertile ground for innovation in organic synthesis and medicinal chemistry. The development of novel, efficient, and regioselective methods for the synthesis and functionalization of indazoles remains a key area of research. The ongoing exploration of C-H activation, photoredox catalysis, and flow chemistry is expected to provide even more powerful tools for accessing diverse and complex indazole-based molecules. A deeper mechanistic understanding of these transformations will be crucial for the rational design of next-generation catalysts and the development of more sustainable synthetic routes. The versatility and proven biological relevance of the indazole nucleus ensure its continued prominence as a privileged scaffold in the quest for new medicines and advanced materials.

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. (URL: [Link])

  • Lian, Y., Bergman, R. G., Lavis, L. D., & Ellman, J. A. (2013). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society, 135(19), 7122–7125. (URL: [Link])

  • Cui, X., et al. (2021). Rh(Ⅲ)-catalyzed annulation of azobenzenes and α-Cl ketones toward 3-acyl-2H-indazoles. Tetrahedron Letters, 75, 153063. (URL: [Link])

  • Reddy, G. S., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34. (URL: not available)
  • Hunt, K. W., Moreno, D. A., Suiter, N., Clark, C. T., & Kim, G. (2009). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Organic Letters, 11(21), 5054–5057. (URL: [Link])

  • Kouakou, K., et al. (2016). Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry, 9, S1333–S1341. (URL: [Link])

  • Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. (URL: [Link])

  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. (URL: [Link])

  • Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development, 17(11), 1373-1380. (URL: [Link])

  • Mei, Y., & Yang, B. (2019). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry, 29(3), 321-326. (URL: [Link])

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (URL: [Link])

  • Lian, Y., Bergman, R. G., Lavis, L. D., & Ellman, J. A. (2013). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society, 135(19), 7122–7125. (URL: [Link])

  • Wang, C., et al. (2018). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 54(79), 11138-11141. (URL: [Link])

  • Niraparib; MK 4827 - New Drug Approvals. (URL: [Link])

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (URL: [Link])

  • Rh(III)-catalyzed annulation of azobenzenes and α-Cl ketones toward 3-acyl-2H-indazoles. (URL: [Link])

  • Rhodium(III)-catalyzed indazole synthesis by C-H bond functionalization and cyclative capture. (URL: [Link])

  • Wang, C., et al. (2017). Rhodium-Catalyzed Regioselective C7-Olefination of Indazoles Using an N-Amide Directing Group. Chemistry–An Asian Journal, 12(3), 289-292. (URL: [Link])

  • C-H functionalization of 2H-indazole. (URL: [Link])

  • Synthesis of Novel N1 and N2 Indazole Derivatives. (URL: [Link])

  • REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. (URL: [Link])

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. (URL: [Link])

  • Transformable/modifiable directing group-assisted C(sp2)–H functionalizations. (URL: [Link])

  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. (URL: [Link])

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (URL: [Link])

  • Thermodynamic and kinetic reaction control - Wikipedia. (URL: [Link])

  • The Asymmetric Buchwald–Hartwig Amination Reaction. (URL: [Link])

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939-1951. (URL: [Link])

  • Recent advances in C–H functionalization of 2H-indazoles. (URL: [Link])

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (URL: [Link])

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

synthesis of 3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride protocol

Application Note: Synthesis and Characterization of 3-Methoxy-[1,1'-biphenyl]-4-amine Hydrochloride Introduction & Mechanistic Rationale Biphenylamines are privileged structural motifs in medicinal chemistry and drug dis...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Characterization of 3-Methoxy-[1,1'-biphenyl]-4-amine Hydrochloride

Introduction & Mechanistic Rationale

Biphenylamines are privileged structural motifs in medicinal chemistry and drug discovery. Specifically, 3-methoxy-[1,1'-biphenyl]-4-amine derivatives serve as critical synthetic intermediates in the development of high-efficacy NR4A agonists[1] and RIPK2/NOD cell signaling inhibitors[2]. The most robust and scalable route to construct this biaryl system is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-bromo-2-methoxyaniline with phenylboronic acid.

Following the cross-coupling, the free amine base is converted into its hydrochloride salt. This transformation is not merely a purification step; forming the aminium salt[3] drastically improves the compound's aqueous solubility, oxidative stability, and shelf-life, making it an ideal formulation for downstream biological assays and pharmacokinetic evaluations.

Experimental Design & Causality

To ensure high yields and reproducibility, the experimental parameters must be carefully controlled:

  • Catalyst and Ligand Choice: We employ Pd(dppf)Cl₂. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a cis-geometry on the palladium center. This significantly accelerates the reductive elimination step compared to monodentate ligands (like PPh₃), preventing the accumulation of stable Pd(II) intermediates and suppressing protodeboronation side reactions.

  • Solvent System (1,4-Dioxane/Water): A biphasic 4:1 mixture is critical. The organic phase (dioxane) solubilizes the electron-rich aryl halide, while the aqueous phase dissolves the inorganic base (K₂CO₃) and facilitates the formation of the reactive hydroxyboronate anion[PhB(OH)₃]⁻, which is the actual nucleophilic species undergoing transmetalation.

  • Anhydrous Salt Formation: The conversion to the hydrochloride salt is performed using anhydrous 4M HCl in 1,4-dioxane. Introducing aqueous HCl would lead to product loss due to the high solubility of the salt in water and could induce hydrate formation, which complicates accurate stoichiometric weighing for subsequent in vitro testing.

Quantitative Data Summary

Table 1: Stoichiometry and Reagent Specifications for a 10 mmol Scale Synthesis

ReagentMW ( g/mol )EquivalentsAmountRole
4-Bromo-2-methoxyaniline202.051.02.02 gElectrophile
Phenylboronic acid121.931.21.46 gNucleophile
Potassium carbonate (K₂CO₃)138.212.53.46 gBase
Pd(dppf)Cl₂731.700.05366 mgCatalyst
1,4-Dioxane / H₂O (4:1 v/v)--40 mLBiphasic Solvent
4M HCl in 1,4-Dioxane-1.53.75 mLSalt Formation

Step-by-Step Methodology

Phase 1: Suzuki-Miyaura Cross-Coupling
  • Preparation: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-methoxyaniline (2.02 g, 10.0 mmol) and phenylboronic acid (1.46 g, 12.0 mmol).

  • Base Addition: Add potassium carbonate (3.46 g, 25.0 mmol).

  • Solvent Introduction: Add 40 mL of a pre-degassed mixture of 1,4-dioxane and deionized water (4:1 v/v). (Causality Note: Degassing via sparging with argon for 15 minutes is critical to prevent the homocoupling of phenylboronic acid and the oxidation of the electron-rich aniline).

  • Catalyst Addition: Under a positive flow of argon, quickly add Pd(dppf)Cl₂ (366 mg, 0.5 mmol, 5 mol%).

  • Reaction: Seal the flask, heat to 90 °C using an oil bath, and stir vigorously for 14 hours.

Phase 2: Work-up and Purification
  • Quenching: Cool the reaction to room temperature. Dilute the mixture with 50 mL of ethyl acetate (EtOAc) and 50 mL of water.

  • Filtration: Filter the biphasic mixture through a tightly packed pad of Celite to remove precipitated palladium black. Wash the Celite pad with an additional 20 mL of EtOAc.

  • Extraction: Separate the organic layer. Extract the aqueous layer with EtOAc (2 × 30 mL).

  • Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Chromatography: Purify the crude dark oil via flash column chromatography on silica gel (Eluent: Hexane/EtOAc gradient from 9:1 to 7:3). The product, 3-methoxy-[1,1'-biphenyl]-4-amine (free base), elutes as a pale yellow oil that solidifies upon standing.

Phase 3: Hydrochloride Salt Formation
  • Dissolution: Dissolve the purified free base (~1.8 g) in 20 mL of anhydrous diethyl ether in a round-bottom flask.

  • Acidification: Cool the solution to 0 °C in an ice bath. Dropwise, add 3.75 mL of 4M HCl in 1,4-dioxane (15.0 mmol) over 5 minutes. (Causality Note: Immediate precipitation of a white/off-white solid will occur as the protonated aminium salt is highly insoluble in the ether/dioxane mixture).

  • Maturation: Stir the suspension at 0 °C for 30 minutes to ensure complete crystallization.

  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold anhydrous diethyl ether (2 × 10 mL).

  • Drying: Dry the solid under high vacuum at 40 °C for 4 hours to yield 3-methoxy-[1,1'-biphenyl]-4-amine hydrochloride as a highly pure, off-white crystalline powder.

Reaction Monitoring & Quality Control (Self-Validating System)

To ensure the integrity of the protocol, the following self-validating checks must be performed:

  • TLC Monitoring (Phase 1): The reaction progress is tracked using Thin-Layer Chromatography (Hexane:EtOAc 3:1). The starting material (4-bromo-2-methoxyaniline) has an R_f ≈ 0.4. The successful formation of the biaryl product is indicated by the appearance of a new, highly UV-active spot at R_f ≈ 0.3, coupled with the complete consumption of the starting material.

  • NMR Validation (Phase 3): Successful salt formation is validated by ¹H NMR (in DMSO-d₆). The free amine shows a broad singlet for the -NH₂ group around 4.5–5.0 ppm. Upon conversion to the hydrochloride salt, this signal shifts significantly downfield to ~10.0 ppm and integrates to 3 protons (-NH₃⁺), confirming complete protonation and the absence of residual free base.

Mechanistic Pathway Visualization

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-Br (Ar = 4-amino-3-methoxyphenyl) Pd0->OxAdd 4-Bromo-2-methoxyaniline TransMet Transmetalation Ar-Pd(II)-Ph OxAdd->TransMet PhB(OH)2, K2CO3, H2O RedElim Reductive Elimination 3-Methoxy-[1,1'-biphenyl]-4-amine TransMet->RedElim RedElim->Pd0 Pd(0) Regeneration SaltForm Salt Formation (+ 4M HCl in Dioxane) RedElim->SaltForm Purified Free Base FinalProd 3-Methoxy-[1,1'-biphenyl]-4-amine Hydrochloride SaltForm->FinalProd Crystallization

Figure 1: Catalytic cycle of Suzuki-Miyaura cross-coupling and hydrochloride salt formation.

References

  • Source: PubMed Central (NIH)
  • Receptor-Interacting Protein Kinase 2 (RIPK2) and Nucleotide-Binding Oligomerization Domain (NOD)
  • Process for manufacturing 2-[(3,5-difluoro-3'-methoxy-1,1'-biphenyl-4-yl)

Sources

Application

High-Yield Synthesis of 3-Methoxy-[1,1'-biphenyl]-4-amine via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Synthesis of biaryl building blocks for NR4A agonists, RIPK2 inhibitors, and advanced optoelectronic materials.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Synthesis of biaryl building blocks for NR4A agonists, RIPK2 inhibitors, and advanced optoelectronic materials.

Mechanistic Rationale & Electronic Considerations

As a Senior Application Scientist, I emphasize that the successful synthesis of 3-methoxy-[1,1'-biphenyl]-4-amine requires a rigorous understanding of the electronic properties of the starting materials. The standard approach involves the cross-coupling of 4-bromo-2-methoxyaniline with phenylboronic acid [1].

However, the presence of two strongly electron-donating groups (the primary amine and the methoxy group) on the aryl halide substrate significantly increases the electron density of the aromatic ring. This electronic enrichment inherently strengthens the C–Br bond, thereby raising the activation energy required for the initial oxidative addition of the Pd(0) catalyst[2].

To overcome this thermodynamic barrier, selecting an appropriate catalyst system and applying sufficient thermal energy (80–90 °C) is not just recommended—it is a mechanistic requirement. The catalytic cycle relies on three self-validating phases:

  • Oxidative Addition: Insertion of Pd(0) into the deactivated C–Br bond.

  • Transmetalation: Transfer of the phenyl group from the base-activated boronate complex to the Pd(II) center[3].

  • Reductive Elimination: Release of the biaryl product and regeneration of the active Pd(0) species.

CatalyticCycle Pd0 Pd(0) Active Catalyst [PdL2] OxAdd Oxidative Addition Ar-Br Insertion Pd0->OxAdd 4-Bromo-2-methoxyaniline PdII Pd(II) Complex Ar-Pd(L2)-Br OxAdd->PdII Base Base Activation Ligand Exchange PdII->Base CO3(2-) TransMet Transmetalation Ph-B(OH)3- Transfer Base->TransMet PdII_Biaryl Biaryl Pd(II) Complex Ar-Pd(L2)-Ph TransMet->PdII_Biaryl Phenylboronic Acid RedElim Reductive Elimination Product Release PdII_Biaryl->RedElim RedElim->Pd0 Regenerate Pd(0) Product 3-Methoxy-[1,1'-biphenyl]-4-amine RedElim->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling for biaryl amine synthesis.

Reaction Optimization & Quantitative Data

To ensure a self-validating and highly reproducible protocol, various catalytic conditions have been evaluated. The use of an inorganic base (like K₂CO₃ or Na₂CO₃) is critical to form the reactive "ate" complex with the boronic acid, facilitating transmetalation[3]. The table below summarizes the optimization parameters for this specific electron-rich substrate.

Table 1: Reaction Optimization for 3-Methoxy-[1,1'-biphenyl]-4-amine Synthesis

Catalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Rationale
Pd(PPh₃)₄ K₂CO₃ 1,4-Dioxane / H₂O (4:1) 90 16 85% Optimal. Robust conditions; water dissolves the base to activate the boronic acid.
Pd(dppf)Cl₂Na₂CO₃Toluene / EtOH / H₂O801288%Bidentate ligand prevents catalyst deactivation; excellent alternative.
Pd(OAc)₂K₃PO₄DMF1002445%Significant homocoupling observed; lacks stabilizing phosphine ligands.
Pd(PPh₃)₄Et₃NTHF702420%Organic base insufficiently activates the boronic acid; stalled transmetalation.

Self-Validating Experimental Protocol

This protocol is designed with built-in validation checkpoints to ensure trustworthiness and high fidelity in execution[4].

Materials & Reagents
  • Aryl Halide: 4-Bromo-2-methoxyaniline (1.0 mmol, 202.05 g/mol )

  • Boronic Acid: Phenylboronic acid (1.5 mmol, 121.93 g/mol )

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Base: Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 g/mol )

  • Solvent: 1,4-Dioxane and Deionized Water (4:1 ratio, 10 mL total)

Step-by-Step Methodology
  • Reaction Setup: To a 50 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-methoxyaniline (202 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Solvent Addition & Degassing (Critical Step): Add 8 mL of 1,4-dioxane and 2 mL of water. Causality Check: Oxygen is a potent poison for Pd(0), oxidizing it to an inactive Pd(II) state. You must degas the mixture by sparging with Argon for 15 minutes or using three freeze-pump-thaw cycles.

  • Catalyst Addition: Under a positive flow of Argon, quickly add Pd(PPh₃)₄ (58 mg, 0.05 mmol). Seal the flask.

  • Heating: Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously for 16 hours.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via TLC (Hexane:EtOAc 3:1). The disappearance of the starting material spot (UV active) and the appearance of a lower Rf product spot confirms the catalytic cycle is functioning.

  • Workup: Cool the mixture to room temperature. Dilute with 20 mL of Ethyl Acetate (EtOAc) and wash with water (2 x 15 mL) and brine (15 mL). The biphasic separation isolates the organic product from the inorganic palladium salts and base.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to yield 3-methoxy-[1,1'-biphenyl]-4-amine as a pale solid.

ExperimentalWorkflow S1 1. Reagent Setup Ar-Br + Ph-B(OH)2 S2 2. Degassing Argon Purge (x3) S1->S2 S3 3. Reaction 90°C, 16h S2->S3 S4 4. Workup EtOAc Extraction S3->S4 S5 5. Purification Silica Column S4->S5 S6 6. Validation NMR / LC-MS S5->S6

Step-by-step experimental workflow for the synthesis and validation of the biaryl product.

Analytical Validation

To definitively validate the success of the protocol, perform LC-MS and NMR analysis:

  • LC-MS: Look for the mass-to-charge ratio corresponding to the protonated product. The expected peak is m/z 200.1 for [M+H]⁺ (Exact mass: 199.10). The complete absence of the bromine isotope pattern (m/z 202/204) confirms full conversion.

  • ¹H NMR (CDCl₃, 400 MHz): A characteristic singlet for the methoxy group (-OCH₃) should appear around δ 3.90 ppm, accompanied by a broad singlet integrating for two protons around δ 3.80 ppm corresponding to the primary amine (-NH₂). The aromatic region (δ 6.70 - 7.60 ppm) will integrate for 8 protons, confirming the biaryl structure.

References

  • Suzuki Coupling - Organic Chemistry Portal. Overview of Palladium-Catalyzed Cross-Coupling Reactions and Mechanistic Principles. Source: Organic Chemistry Portal URL:[Link]

  • Structural Tuning of Vidofludimus for High-Efficacy NR4A Agonism. Demonstration of 4-bromo-2-methoxyaniline utilization in Suzuki-Miyaura coupling for biaryl synthesis. Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Receptor-Interacting Protein Kinase 2 (RIPK2) and Nucleotide-Binding Oligomerization Domain (NOD) Cell Signaling Inhibitors Based on a 3,5-Diphenyl-2-aminopyridine Scaffold. Protocol standards for coupling electron-rich aryl halides. Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction. Optimization of base and catalyst loading in heterogeneous and homogeneous Pd-catalyzed systems. Source: Institut Kimia Malaysia (IKM) URL:[Link]

Sources

Method

derivatization of 3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride for new compounds

Application Note: Derivatization of 3-Methoxy-[1,1'-biphenyl]-4-amine Hydrochloride for Library Generation in Drug Discovery Introduction & Scaffold Significance In modern medicinal chemistry, the 3-methoxy-[1,1'-bipheny...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization of 3-Methoxy-[1,1'-biphenyl]-4-amine Hydrochloride for Library Generation in Drug Discovery

Introduction & Scaffold Significance

In modern medicinal chemistry, the 3-methoxy-[1,1'-biphenyl]-4-amine scaffold is a privileged pharmacophore. The biphenyl core provides a rigid, lipophilic axis ideal for engaging in π−π stacking within deep hydrophobic protein pockets, while the primary amine serves as a versatile vector for divergent synthesis. Derivatives of this core have been successfully deployed as potent dihydroorotate dehydrogenase (DHODH) inhibitors for autoimmune diseases ()[1] and as selective mitochondrial uncouplers for metabolic disorders ()[2].

Commercially, this building block is frequently supplied as a hydrochloride salt (CAS: 63040-31-3) to prevent the oxidative degradation common to electron-rich anilines[3][4]. However, the presence of the ortho-methoxy group introduces both steric hindrance and electronic modulation. To successfully derivatize this hindered aniline, highly efficient coupling reagents and optimized reductive conditions are required.

Mechanistic Insights & Self-Validating Protocols

The following protocols are designed as self-validating systems: each workflow includes specific in-process controls (e.g., TLC/LC-MS monitoring) and utilizes reagents chosen specifically to overcome the steric bulk of the ortho-methoxy substituent.

Protocol A: Amide Bond Formation via HATU Coupling

Causality & Rationale: Standard carbodiimide couplings (e.g., EDC/HOBt) often stall when reacting with ortho-substituted anilines due to steric clash. We utilize HATU , a third-generation uronium salt, because it generates a highly reactive OAt-active ester[5][6]. More importantly, the pyridine nitrogen of the HOAt leaving group acts as a neighboring base, stabilizing the incoming hindered amine through a 7-membered hydrogen-bonded cyclic transition state, drastically accelerating the acylation ()[7]. N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile[5].

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under N₂, dissolve the desired carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M)[5].

  • Base Addition: Add DIPEA (3.0 eq). Stir at room temperature for 15 minutes to ensure complete formation of the OAt-active ester[5].

  • Nucleophilic Attack: Add 3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride (1.0 eq) in a single portion. The excess DIPEA will liberate the free base in situ[5].

  • Monitoring: Stir at room temperature for 2–18 hours. Monitor via LC-MS until the starting aniline mass ( m/z 200.1 for free base) is consumed[5].

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over Na₂SO₄, and concentrate[5].

Protocol B: Reductive Amination via NaBH(OAc)₃

Causality & Rationale: Synthesizing secondary amines via direct alkylation often leads to over-alkylation (tertiary amine formation). Reductive amination avoids this. We utilize Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) over NaBH₃CN to avoid toxic cyanide byproducts and because STAB is mild enough to selectively reduce the intermediate iminium ion without reducing the starting aldehyde ()[8][9]. 1,2-Dichloroethane (DCE) is the mandatory solvent here; Abdel-Magid demonstrated that reductive amination kinetics are significantly faster in DCE compared to THF[8][10].

Step-by-Step Methodology:

  • Free Base Liberation: Suspend the hydrochloride salt (1.0 eq) in DCE (0.2 M). Add TEA (1.1 eq) and stir for 10 minutes to neutralize the salt.

  • Imine Formation: Add the target aldehyde (1.05 eq). Stir for 30 minutes at room temperature to allow imine formation. (Note: Do not add acetic acid for aldehydes; it is only required for less reactive ketones)[8].

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise to control mild effervescence[10].

  • Monitoring: Stir at room temperature for 2–12 hours.

  • Workup: Quench with 1N NaOH to break down boron complexes. Extract with DCM, wash with brine, dry over MgSO₄, and concentrate. Purify via acid-base extraction or silica gel chromatography.

Protocol C: Sulfonylation for Sulfonamide Synthesis

Causality & Rationale: Sulfonamides are excellent bioisosteres for amides, offering distinct hydrogen-bond geometries. The reaction with sulfonyl chlorides is driven by Pyridine, which acts dually as an acid scavenger (neutralizing the HCl salt) and a nucleophilic catalyst (forming a highly electrophilic sulfonylpyridinium intermediate).

Step-by-Step Methodology:

  • Preparation: Dissolve the hydrochloride salt (1.0 eq) in anhydrous DCM (0.2 M) and cool to 0°C.

  • Catalysis: Add Pyridine (3.0 eq) and stir for 10 minutes.

  • Addition: Dropwise add the desired sulfonyl chloride (1.1 eq) dissolved in a minimum volume of DCM.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Wash the organic layer directly with 1N HCl (to remove excess pyridine), followed by saturated NaHCO₃ and brine. Concentrate and recrystallize from EtOH/Water.

Quantitative Data Summary

Derivatization PathwayElectrophile / ReagentBase / AdditiveSolventTemp / TimeTypical YieldPreferred Purification
Amide Formation R-COOH, HATU (1.2 eq)DIPEA (3.0 eq)DMFRT, 2–18 h75–95%Silica Gel (Hex/EtOAc)
Reductive Amination R-CHO, NaBH(OAc)₃ (1.5 eq)TEA (1.1 eq)DCERT, 2–12 h70–90%Acid-Base Extraction
Sulfonylation R-SO₂Cl (1.1 eq)Pyridine (3.0 eq)DCM0°C to RT, 4 h80–95%Recrystallization

Workflow Visualization

Workflow Core 3-Methoxy-[1,1'-biphenyl]-4-amine HCl (Starting Material) FreeBase Free Base Formation (DIPEA or TEA) Core->FreeBase Neutralization Amide Amide Derivative (via HATU / R-COOH) FreeBase->Amide Acylation (Room Temp, 2-18h) SecAmine Secondary Amine (via NaBH(OAc)3 / R-CHO) FreeBase->SecAmine Reductive Amination (DCE, 1-12h) Sulfonamide Sulfonamide (via R-SO2Cl / Pyridine) FreeBase->Sulfonamide Sulfonylation (DCM, 0°C to RT)

Fig 1. Divergent derivatization pathways for 3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • European Patent Office. (2008).Amino nicotinic and isonicotinic acid derivatives as DHODH inhibitors (Patent No. EP2121614B1).
  • World Intellectual Property Organization. (2020).Oxadiazolopyrazines and oxadiazolopyridines useful as mitochondrial uncouplers (Patent No. BR112020021466A2).

Sources

Application

Application Note: Large-Scale Synthesis and Purification of 3-Methoxy-[1,1'-biphenyl]-4-amine HCl

Target Audience: Process Chemists, API Manufacturing Scientists, and Drug Development Professionals Document Type: Technical Protocol & Scale-Up Considerations Executive Summary The synthesis of functionalized biphenylam...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, API Manufacturing Scientists, and Drug Development Professionals Document Type: Technical Protocol & Scale-Up Considerations

Executive Summary

The synthesis of functionalized biphenylamines, such as 3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride (also known as 2-methoxy-4-phenylaniline HCl), is a critical unit operation in the development of non-steroidal anti-inflammatory drugs (NSAIDs), advanced materials, and complex active pharmaceutical ingredients (APIs).

Transitioning this synthesis from the bench to pilot-plant scale introduces significant process chemistry challenges. Chief among these are controlling the regioselectivity of the cross-coupling, managing the thermodynamic stability of the catalyst, and rigorously purging residual heavy metals to meet stringent ICH Q3D elemental impurity guidelines. This application note details a highly optimized, self-validating protocol for the large-scale Suzuki-Miyaura cross-coupling of 4-bromo-2-methoxyaniline with phenylboronic acid, followed by a targeted palladium remediation strategy and controlled hydrochloride salt crystallization.

Retrosynthetic Strategy & Chemical Pathway

The most atom-economical and scalable route to 3-Methoxy-[1,1'-biphenyl]-4-amine relies on a palladium-catalyzed Suzuki-Miyaura cross-coupling. By utilizing 4-bromo-2-methoxyaniline as the aryl halide and phenylboronic acid as the nucleophile, the biphenyl core is constructed in a single step.

Mechanistic Causality in Reagent Selection
  • Catalyst & Ligand: We employ Pd(OAc)2​ in conjunction with tri(o-tolyl)phosphine ( P(o-tol)3​ ). The steric bulk of the o-tolyl groups accelerates the reductive elimination step of the catalytic cycle, driving the reaction forward while minimizing the required catalyst loading to ppm levels [2].

  • Solvent System: A biphasic Toluene/ H2​O system is selected. This is not merely for solubility; the biphasic nature keeps the active boronate species partitioned effectively, suppressing the oxidative homocoupling of phenylboronic acid. Furthermore, it allows for immediate phase-separation of bulk inorganic byproducts ( K2​CO3​ , borate salts) during the primary workup.

Pathway A 4-Bromo-2-methoxyaniline (Starting Material) C 3-Methoxy-[1,1'-biphenyl]-4-amine (Free Base) A->C Pd(OAc)2, P(o-tol)3 K2CO3, Toluene/H2O, 80°C B Phenylboronic Acid (Coupling Partner) B->C Suzuki-Miyaura D 3-Methoxy-[1,1'-biphenyl]-4-amine HCl (API / Product) C->D HCl (g) in IPA Crystallization

Figure 1: Chemical pathway for the synthesis of 3-Methoxy-[1,1'-biphenyl]-4-amine HCl.

Process Optimization: Palladium Remediation

A universal bottleneck in large-scale cross-coupling is the removal of residual palladium. Standard aqueous washes often leave >5,000 ppm of Pd in the organic phase, which co-crystallizes with the API. While functionalized silica scavengers (e.g., Thiol-Silica) are effective, they are cost-prohibitive at a multi-kilogram scale and result in product loss due to non-specific adsorption.

To establish a self-validating and scalable system, we utilize an aqueous sodium bisulfite ( NaHSO3​ ) wash at elevated temperatures. As demonstrated by Bullock et al. [1], bisulfite ions form highly stable, water-soluble coordination complexes with both Pd(0) and Pd(II) species.

Causality of Temperature: The kinetics of this complexation are sluggish at ambient temperature. By heating the biphasic mixture to 60∘C , the activation energy for the ligand exchange is overcome, allowing the bisulfite to rapidly strip palladium from the coordinating amine groups of the product, driving the residual Pd into the aqueous waste stream.

Table 1: Evaluation of Palladium Remediation Strategies
Scavenger / Wash MethodEquivalents / VolTemp (°C)Initial Pd (ppm)Final Pd (ppm)Product Recovery (%)
Standard Aqueous Wash3 vol H2​O 258,5006,20098
Thiol-Functionalized Silica20 wt%258,50035085
20% aq. NaHSO3​ Wash 6 vol 60 8,500 < 100 95
20% aq. NaHSO3​
  • Polish
6 vol 60 8,500 < 10 94

Data summarizes the efficiency of Pd removal from the toluene organic phase prior to salt formation.

Experimental Protocols

The following step-by-step methodology is designed for a 1-kg scale validation batch but is linearly scalable to pilot-plant reactors.

Step 1: Suzuki-Miyaura Cross-Coupling
  • Reactor Preparation: Purge a 20-L jacketed glass-lined reactor with N2​ for 15 minutes to ensure an oxygen-free environment, preventing catalyst deactivation.

  • Substrate Charging: Charge 4-bromo-2-methoxyaniline ( 1.00 kg , 4.95 mol ), phenylboronic acid ( 0.72 kg , 5.94 mol , 1.2 eq ), and potassium carbonate ( K2​CO3​ , 1.37 kg , 9.90 mol , 2.0 eq ).

  • Catalyst Charging: Add Pd(OAc)2​ ( 11.1 g , 0.05 mol , 1 mol% ) and P(o-tol)3​ ( 30.1 g , 0.10 mol , 2 mol% ).

  • Solvent Addition: Add degassed Toluene ( 6.0 L ) and degassed Deionized Water ( 2.0 L ).

  • Reaction: Heat the biphasic mixture to 80∘C under vigorous agitation (300 rpm). Maintain temperature for 4–6 hours. Monitor conversion via HPLC (Target: ≤0.5% remaining aryl bromide).

Step 2: Palladium Scavenging & Workup
  • Initial Phase Separation: Cool the reactor to 50∘C . Stop agitation and allow phases to separate for 30 minutes. Decant and discard the lower aqueous layer (contains bulk inorganic salts).

  • Bisulfite Wash: To the retained organic layer, add 6.0 L of a 20% (w/w) aqueous NaHSO3​ solution.

  • Thermal Complexation: Heat the biphasic mixture to 60∘C and agitate vigorously for 2 hours.

  • Secondary Phase Separation: Stop agitation, allow phase separation, and discard the lower aqueous layer (contains Pd-bisulfite complexes).

  • Polish Filtration: Pass the warm organic layer through a inline PTFE filter into a clean crystallization vessel to remove any precipitated colloidal palladium black.

Step 3: Hydrochloride Salt Formation & Isolation
  • Solvent Swap: Concentrate the toluene solution under reduced pressure ( 40∘C , 100 mbar ) to approximately 3.0 L . Add Isopropanol (IPA, 5.0 L ) and reconcentrate to 4.0 L to azeotropically remove residual water.

  • Salt Formation: Dilute the mixture with fresh IPA ( 4.0 L ) and cool to 20∘C . Slowly bubble anhydrous HCl gas (or add 5−6 N HCl in IPA) until the pH of the solution reaches 1.5–2.0.

    • Causality: IPA provides a steep solubility curve for the HCl salt. The product will begin to precipitate as a thick white/off-white slurry, while non-basic impurities (e.g., biphenyl homocoupled byproducts) remain dissolved in the mother liquor.

  • Crystallization: Cool the slurry to 0−5∘C at a rate of 0.5∘C/min to promote the growth of large, easily filterable crystals. Hold at 0∘C for 2 hours.

  • Isolation: Isolate the product via centrifugation. Wash the wet cake with cold IPA ( 2×1.0 L ) and Heptane ( 1.0 L ).

  • Drying: Dry the product in a vacuum oven at 50∘C until constant weight is achieved.

    • Expected Yield: 0.98−1.05 kg (84–90% theoretical). Purity: >99.5% by HPLC. Residual Pd: <10 ppm .

Process Workflow Diagram

Workflow R1 Reactor 1: Suzuki Coupling Pd(OAc)2, K2CO3 Toluene/H2O, 80°C S1 Phase Separation Aqueous Waste Discard Organic Phase Retained R1->S1 R2 Reactor 2: Pd Remediation 20% aq. NaHSO3 60°C, 2h S1->R2 Toluene Layer F1 Polish Filtration 0.2 µm Filter Remove Insoluble Pd R2->F1 Washed Organic Phase R3 Reactor 3: Salt Formation Solvent Swap to IPA HCl (g), Cool to 0°C F1->R3 Purified Free Base C1 Isolation & Drying Centrifugation Vacuum Dry at 50°C R3->C1 API Slurry

Figure 2: Unit operations and workflow for the large-scale synthesis and isolation of the API.

References

  • Bullock, K. M., Mitchell, M. B., & Toczko, J. F. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development, 12(5), 896–899.[Link]

  • Nagao, I., Chatterjee, M., & Kawanami, H. (2018). Rapid Suzuki-Miyaura Couplings with ppm Level of Palladium Catalyst in a High-Pressure and High-Temperature Water System. Catalysts, 8(10), 451.[Link]

Method

experimental setup for the synthesis of biphenyl compounds from amine precursors

Application Note & Protocol: Deaminative Suzuki-Miyaura Cross-Coupling for the Synthesis of Biphenyl Compounds Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Deaminative Suzuki-Miyaura Cross-Coupling for the Synthesis of Biphenyl Compounds

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Experimental Protocol

The Paradigm Shift: From Aryl Halides to Primary Anilines

In late-stage drug development and medicinal chemistry, the biphenyl motif is a ubiquitous structural pharmacophore. Traditionally, the synthesis of biphenyls relies heavily on the Suzuki-Miyaura cross-coupling of aryl halides with arylboronic acids. However, primary anilines have emerged as highly attractive, orthogonal electrophiles. Anilines are abundant, inexpensive, naturally occurring, and offer unique regioselectivity profiles compared to their halogenated counterparts.

By employing a deaminative cross-coupling strategy, the stable C−NH2​ bond is converted in situ into a highly labile aryldiazonium species ( C−N2+​ ). The subsequent extrusion of nitrogen gas ( N2​ ) provides an irreversible thermodynamic driving force for the oxidative addition of a Palladium catalyst, enabling the reaction to proceed rapidly under exceptionally mild conditions[1]. Recent advancements have even expanded this chemistry to utilize nitrate reduction strategies, further broadening functional group tolerance[2].

Mechanistic Causality: Thermodynamic Driving Forces

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen over traditional alternatives:

  • The Choice of Diazotizing Agent (t-BuONO): Traditional Sandmeyer-type diazotization relies on sodium nitrite ( NaNO2​ ) and harsh aqueous acids (e.g., HCl , H2​SO4​ ). These conditions severely limit the solubility of complex organic substrates and hydrolyze sensitive functional groups. tert-Butyl nitrite (t-BuONO) is an organic-soluble nitrosating agent that allows the entire sequence to be performed in anhydrous organic solvents (e.g., THF, 1,4-Dioxane)[3].

  • The Role of the Acid Promoter: The addition of a Lewis acid (like BF3​⋅OEt2​ ) or a Brønsted acid (like p -toluenesulfonic acid) accelerates the nitrosation of the amine and stabilizes the resulting diazonium intermediate as a tetrafluoroborate or tosylate salt, preventing premature degradation[1][3].

  • Catalytic Efficiency: Because the C−N2+​ bond is highly activated, the oxidative addition of Pd(0) occurs rapidly even at 0 °C to room temperature. This minimizes the risk of protodeboronation—a common side reaction of arylboronic acids at elevated temperatures.

Visualizing the Workflow: Catalytic Cycle

G Aniline Primary Aniline + t-BuONO Diazonium Aryldiazonium Salt [Ar-N2]+ Aniline->Diazonium In situ Diazotization OxAdd Oxidative Addition Ar-Pd(II)-X Diazonium->OxAdd + N2 release Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetalation Ar-Pd(II)-Ar' OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Biphenyl Product (Ar-Ar') RedElim->Product Boronic Arylboronic Acid Ar'-B(OH)2 Boronic->TransMet Base

Caption: Catalytic cycle of the Pd-catalyzed deaminative Suzuki-Miyaura cross-coupling.

Self-Validating Experimental Protocol

This protocol utilizes an in situ diazotization approach followed by a one-pot Suzuki-Miyaura coupling, minimizing the handling of potentially energetic diazonium intermediates[1].

Materials & Reagents:

  • Primary Aniline derivative (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • tert-Butyl nitrite (t-BuONO, 1.2 mmol)

  • Boron trifluoride etherate ( BF3​⋅OEt2​ , 1.0 mmol)

  • Palladium(II) acetate ( Pd(OAc)2​ , 2 mol%)

  • Suitable Ligand (e.g., Imidazolium chloride or SPhos, 2 mol%)

  • Anhydrous Tetrahydrofuran (THF, 10 mL)

Phase 1: In Situ Diazotization

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, dissolve the primary aniline (1.0 mmol) in anhydrous THF (5.0 mL) under an inert argon atmosphere. Cool the vessel to 0 °C using an ice-water bath.

  • Acid Activation: Add BF3​⋅OEt2​ (1.0 mmol) dropwise to the stirring solution.

  • Nitrosation: Slowly add t-BuONO (1.2 mmol) dropwise via syringe. Maintain the reaction at 0 °C for 30 minutes.

    • Validation Checkpoint 1: The solution will undergo a distinct color shift (typically pale yellow to deep orange). Complete consumption of the polar aniline starting material can be verified via TLC (Hexanes/EtOAc).

Phase 2: Transmetalation & Cross-Coupling 4. Reagent Introduction: To the cold diazonium solution, add the arylboronic acid (1.2 mmol) directly[1]. 5. Catalyst Addition: Add Pd(OAc)2​ (0.02 mmol) and the selected ligand (0.02 mmol) dissolved in 2.0 mL of THF. 6. Coupling: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 to 4 hours depending on the steric hindrance of the substrates.

  • Validation Checkpoint 2: Vigorous effervescence ( N2​ gas evolution) will be observed as the Palladium catalyst undergoes oxidative addition into the diazonium salt. The cessation of bubbling serves as a reliable macroscopic indicator that the oxidative addition phase is complete.

Phase 3: Workup & Isolation 7. Quenching: Quench the reaction by adding 10 mL of deionized water. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). 8. Washing: Wash the combined organic layers with saturated brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. 9. Purification: Purify the crude biphenyl product via flash column chromatography on silica gel using an appropriate Hexanes/Ethyl Acetate gradient.

Quantitative Data Presentation

Selecting the correct diazotization strategy is paramount for maximizing yield and minimizing side reactions (such as protodeboronation or homocoupling).

Table 1: Optimization and Comparison of Diazotizing Agents in Pd-Catalyzed Deaminative Cross-Coupling

Diazotizing AgentAcid PromoterSolvent SystemTempAvg. Yield (%)Mechanistic Advantages & Limitations
NaNO2​ aq. HCl H2​O / THF0 °C to RT35 - 50High rate of protodeboronation; limited by the poor aqueous solubility of complex drug-like scaffolds.
t-BuONO BF3​⋅OEt2​ Anhydrous THF0 °C to RT82 - 95Clean conversion; broad functional group tolerance; allows for true one-pot in situ coupling[1].
t-BuONO p -TsOHEtOAc / THFRT85 - 90Generates bench-stable diazonium tosylates; excellent for isolating the intermediate if required[3].
Metal Nitrates BisulfiteVariousRT75 - 88Utilizes synergistic nitrate reduction; avoids nitrite accumulation; requires specific redox tuning[2].

References

  • Source: Angewandte Chemie International Edition (2025)
  • Source: ResearchGate (2020)
  • Source: Organic Letters - ACS Publications (2001)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Yield Optimization for 3-Methoxy-[1,1'-biphenyl]-4-amine Hydrochloride Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals optimize the synthesis of 3-Methoxy-[1,1'-biphenyl]-4-amine hy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals optimize the synthesis of 3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride . This compound is a critical intermediate in the development of DHODH inhibitors, NR4A agonists, and RIPK2/NOD signaling modulators .

Rather than just providing a standard recipe, this guide breaks down the causality behind the experimental choices, ensuring your workflow is a robust, self-validating system.

Synthesis Workflow & Troubleshooting Nodes

Workflow Start 4-Bromo-2-methoxyaniline + Phenylboronic Acid Suzuki Suzuki-Miyaura Coupling Pd(dppf)Cl2, Cs2CO3, Dioxane/H2O Start->Suzuki Intermediate 3-Methoxy-[1,1'-biphenyl]-4-amine (Free Base Isolation) Suzuki->Intermediate >90% Conversion TS1 Troubleshoot: Protodeboronation Check Degassing & Temp Suzuki->TS1 TS2 Troubleshoot: Stalled Reaction Optimize Pd Ligand/Base Suzuki->TS2 SaltForm Hydrochloride Salt Formation Anhydrous HCl in EtOAc Intermediate->SaltForm Organic Extraction Product 3-Methoxy-[1,1'-biphenyl]-4-amine Hydrochloride (Target) SaltForm->Product Crystallization TS3 Troubleshoot: Oiling Out Control Moisture & Addition Rate SaltForm->TS3

Workflow for 3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride synthesis and troubleshooting nodes.

Section 1: FAQs on Suzuki-Miyaura Coupling Yield Optimization

Q1: My Suzuki coupling yield is plateauing at 60-70%. How can I push the conversion >90%? Expert Insight: The rate-limiting step in the Suzuki-Miyaura coupling of electron-rich aryl halides like 4-bromo-2-methoxyaniline is often the transmetalation step. Standard catalysts like Pd(PPh3​)4​ possess bulky, monodentate ligands that can hinder this step. Solution: Switch to a catalyst with a bidentate ligand, such as Pd(dppf)Cl2​ , which forces a cis-geometry at the palladium center, accelerating transmetalation. Furthermore, replace K2​CO3​ with Cs2​CO3​ . The larger cesium cation enhances the solubility of the base in organic solvents (like 1,4-dioxane), leading to faster formation of the reactive boronate complex .

Q2: I am observing significant biphenyl side-products (homocoupling). How do I prevent this? Expert Insight: Homocoupling of phenylboronic acid occurs via two primary mechanisms: base-catalyzed protodeboronation followed by oxidative coupling, or oxygen-mediated homocoupling. Solution: Causality dictates that removing the oxidant (oxygen) and minimizing the time the boronic acid spends in hot, basic water without the Pd-aryl complex will solve this. Sparge your solvent mixture with Argon for at least 30 minutes prior to adding the palladium catalyst. Add the phenylboronic acid in two portions (0.6 eq initially, 0.6 eq after 2 hours) to maintain a low steady-state concentration.

Quantitative Data: Optimization of Coupling Conditions
Catalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Isolated Yield (%)Mechanistic Causality / Observation
Pd(PPh3​)4​ K2​CO3​ Toluene / H2​O 9062%Slow transmetalation; high homocoupling.
Pd(dppf)Cl2​ K2​CO3​ 1,4-Dioxane / H2​O 9078%Improved transmetalation via bidentate ligand.
Pd(dppf)Cl2​ Cs2​CO3​ 1,4-Dioxane / H2​O 9094% Optimal boronate activation; minimal side reactions.
Section 2: FAQs on Hydrochloride Salt Formation

Q3: During the hydrochloride salt precipitation, my product is "oiling out" instead of forming crystals. How can I improve recovery? Expert Insight: "Oiling out" (liquid-liquid phase separation) occurs when the free base is protonated in a solvent where the resulting salt has intermediate solubility, or when trace moisture creates a biphasic system. 3-Methoxy-[1,1'-biphenyl]-4-amine is highly electron-rich, making its protonated salt extremely hygroscopic. Solution: Avoid aqueous HCl entirely. Use anhydrous ethyl acetate (EtOAc) as the solvent and introduce the acid via a commercially available 4M HCl in 1,4-dioxane solution. The sudden drop in pH can trap impurities in the matrix; therefore, slow, dropwise addition of the acid under vigorous stirring is required to ensure a highly crystalline precipitation .

Section 3: Self-Validating Experimental Protocols
Protocol A: Synthesis of 3-Methoxy-[1,1'-biphenyl]-4-amine (Free Base)
  • Preparation: In an oven-dried Schlenk flask, combine 4-bromo-2-methoxyaniline (1.0 eq, 10 mmol), phenylboronic acid (1.2 eq, 12 mmol), and Cs2​CO3​ (2.0 eq, 20 mmol).

  • Solvent Degassing: Add 1,4-dioxane (40 mL) and deionized H2​O (10 mL). Sparge the heterogeneous mixture with Argon for 30 minutes.

    • Causality: Water is strictly required to dissolve the inorganic base and form the reactive boronate species. Degassing prevents Pd-catalyzed oxidation of the amine.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2​ (0.05 eq, 0.5 mmol) under a positive Argon stream. Heat the mixture to 90°C.

  • Self-Validation Checkpoint: Upon reaching 90°C, the reaction mixture should transition from a red/brown suspension to a homogenous, dark black solution, indicating the formation of the active Pd(0) species. TLC (Hexane/EtOAc 3:1) will show the disappearance of the aryl bromide ( Rf​≈0.4 ) and the appearance of a highly UV-active spot for the biphenyl product ( Rf​≈0.3 ).

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash with water (3 x 50 mL) to remove cesium salts. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Hydrochloride Salt Precipitation
  • Dissolution: Dissolve the crude 3-methoxy-[1,1'-biphenyl]-4-amine free base in anhydrous EtOAc (10 mL per gram of substrate).

  • Acidification: Place the flask in an ice-water bath (0-5°C) under vigorous magnetic stirring. Slowly add 4M HCl in 1,4-dioxane (1.1 eq) dropwise over 15 minutes.

  • Self-Validation Checkpoint: As the HCl is added, the solution will locally turn cloudy before a stark white/off-white crystalline solid precipitates. Troubleshooting: If the solution turns into a biphasic oil, your EtOAc is too wet. Immediately add anhydrous diethyl ether (5-10 mL) and scratch the inside of the flask with a glass rod to force nucleation.

  • Isolation: Stir for an additional 1 hour at 0°C to maximize yield. Filter the precipitate through a sintered glass funnel, wash with cold, anhydrous EtOAc (2 x 10 mL), and dry under high vacuum at 40°C for 12 hours.

References
  • Busch, R. A., et al. (2026). Structural Tuning of Vidofludimus for High-Efficacy NR4A Agonism. Journal of Medicinal Chemistry.[Link]

  • Suebsuwong, C., et al. (2020). Receptor-interacting protein kinase 2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling inhibitors based on a 3,5-diphenyl-2-aminopyridine scaffold. European Journal of Medicinal Chemistry.[Link]

  • Castro Palomino Laria, J. C., et al. (2008). Amino nicotinic and isonicotinic acid derivatives as DHODH inhibitors.
Optimization

challenges in the purification of biphenyl amine compounds

Welcome to the Technical Support Center for the purification of biphenyl amine compounds. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions, focusing instead on the chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of biphenyl amine compounds. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions, focusing instead on the chemical causality behind purification failures and providing self-validating protocols to ensure high-yield, high-purity recovery.

Biphenyl amines are highly valuable intermediates in pharmaceutical and agrochemical development. However, their purification is notoriously complex due to three competing factors: the extreme lipophilicity of the biphenyl core, the basic/polar nature of the amine moiety, and their strong tendency to chelate transition metals used during their synthesis (such as Palladium in Buchwald-Hartwig or Suzuki couplings).

Below is the definitive troubleshooting and protocol guide to mastering these challenges.

Systematic Purification Workflow

BiphenylAminePurification N1 Crude Reaction Mixture (Biphenyl Amine + Pd + Salts) N2 Aqueous Workup (Brine wash, pH adjustment) N1->N2 N3 Pd Scavenging (Thiol-functionalized Resin) N2->N3 N4 Flash Chromatography (Silica gel + 1-2% TEA) N3->N4 N5 Purified Biphenyl Amine (< 5 ppm Pd) N4->N5

Workflow for biphenyl amine purification, detailing extraction, metal scavenging, and chromatography.

Phase 1: Overcoming Metal Contamination (Palladium Scavenging)

The Causality: Biphenyl amines are predominantly synthesized via Palladium-catalyzed cross-coupling. The nitrogen lone pair on the amine strongly chelates Pd(II) ions, creating stable, soluble complexes that easily bypass standard aqueous workups[1]. To break this chelation, you must introduce a scavenger with a thermodynamically higher affinity for Palladium. Based on Hard-Soft Acid-Base (HSAB) theory, soft sulfur atoms (thiols) bind much more strongly to soft Pd(II) ions than the harder nitrogen atoms of the amine[2].

Self-Validating Protocol: Thiol-Resin Scavenging

  • Dissolution: Dissolve the crude biphenyl amine mixture in a compatible, non-coordinating organic solvent (e.g., THF, Ethyl Acetate, or Toluene).

  • Scavenger Addition: Add 20% w/w of a 2 relative to the crude mass[2].

  • Thermal Agitation: Stir the suspension at 50 °C for 4 to 16 hours. Why heat? Elevated temperatures provide the activation energy required to break the stable Amine-Pd bonds, allowing the thiol resin to capture the metal[1].

  • Filtration: Filter the mixture hot through a tightly packed pad of Celite to remove the resin. Wash the filter cake with 2 column volumes of fresh solvent to ensure complete product recovery.

  • Validation Check: Before proceeding to chromatography, analyze a 1 mg aliquot via ICP-MS. A successful scavenging step will reduce Pd levels from >2000 ppm to <10 ppm[3]. If levels remain high, repeat the scavenging step with fresh resin.

Phase 2: Chromatographic Isolation of Basic Amines

The Causality: Standard normal-phase silica gel is intrinsically acidic due to the presence of surface silanol (Si-OH) groups. When a basic biphenyl amine is loaded onto the column, an acid-base reaction occurs, causing the amine to bind irreversibly to the silica or elute with severe peak tailing[4]. To resolve this, we use a "competing base" strategy.

Self-Validating Protocol: Flash Chromatography with a Competing Base

  • Mobile Phase Preparation: Prepare your desired mobile phase (e.g., Hexane/Ethyl Acetate) and add 1–2% (v/v) 5[5]. TEA is a highly basic, volatile amine that selectively neutralizes the acidic silanols, capping them so your product cannot bind[4].

  • Equilibration: Flush the silica gel column with 3 to 5 column volumes of the TEA-containing mobile phase. Validation: The baseline on your UV detector must stabilize, indicating the silica is fully deactivated.

  • Sample Loading: Dissolve the Pd-free crude sample in a minimum amount of the mobile phase. If the biphenyl amine is highly lipophilic and poorly soluble, perform a solid load using basified silica.

  • Elution & Monitoring: Run the gradient elution. Monitor fractions via TLC. Crucial Note: Your TLC plates must also be pre-treated with TEA, or the spots will streak, giving you false diagnostics[6].

  • Validation Check: Pool the product fractions and evaporate under reduced pressure. Analyze via LC-MS or 1 H-NMR to ensure the product is pure and that all residual TEA has been successfully removed under the vacuum.

Data & Material Selection Matrices

Table 1: Stationary Phase Selection for Biphenyl Amines

Stationary PhaseMechanism / AdvantageDisadvantageBest Use Case
Silica Gel + 1-2% TEA Neutralizes acidic silanols; highly cost-effective[4].Requires post-purification removal of TEA under high vacuum.Routine purification of moderately basic biphenyl amines.
Basic Alumina Intrinsically basic matrix; no mobile phase additives needed[4].Different selectivity profile; lower loading capacity than silica.Highly acid-sensitive biphenyl amines.
Amine-Functionalized Silica Excellent peak shape without additives; simplifies workup[4].Higher upfront material cost.Difficult-to-purify secondary/tertiary biphenyl amines.
Reversed-Phase C18 Separates based strictly on lipophilicity; ignores basicity[6].Requires aqueous/organic gradients and subsequent lyophilization.Highly polar biphenyl amine derivatives.

Table 2: Palladium Scavenger Efficiency

Scavenger TypeActive Functional GroupTypical Pd ReductionOperational Notes
Thiol-Modified Silica -SH (Thiol)2400 ppm <5 ppm[2]Industry standard; highly selective for Pd(II) via soft-soft interactions.
Polychelated Resins Mixed heteroatoms (N, O, S)328 ppm 4 ppm[3]Cost-effective; excellent for continuous recirculation modes.
Activated Carbon Porous carbon matrixVariable (often >50 ppm)[1]Non-specific adsorption; high risk of product loss due to trapping.

Interactive Troubleshooting & FAQs

Q1: Why does my biphenyl amine streak on the TLC plate even when I increase the polarity using 10% Methanol in Dichloromethane? A1: Increasing polarity does not solve an acid-base problem. Methanol is polar, but it does not effectively mask the acidic silanol groups on the silica gel. The streaking you observe is caused by the continuous protonation and deprotonation of your amine as it moves up the plate. You must switch to a solvent system containing a competing base (1-2% TEA) or use amine-functionalized TLC plates to achieve a tight, circular spot[4].

Q2: During the initial aqueous workup, my biphenyl amine forms a thick, unmanageable emulsion. How do I break it? A2: Biphenyl amines are amphiphilic when protonated (they have a highly lipophilic biphenyl tail and a polar, charged amine head). This structure acts exactly like a surfactant, stabilizing emulsions. To break it:

  • Filter the biphasic mixture through Celite to remove insoluble catalyst particulates that act as emulsion stabilizers.

  • Use saturated brine (NaCl) instead of water to drastically increase the ionic strength of the aqueous layer. This decreases the solubility of the organic product in the water phase (the "salting-out" effect), forcing phase separation.

Q3: Can I skip the Pd scavenging step and rely entirely on flash chromatography to remove the metal? A3: This is highly discouraged. Palladium-amine complexes can co-elute with your free product, or worse, the metal can irreversibly bind to the silica column, degrading the stationary phase. This leads to persistent metal contamination in your final compound and ruins reusable columns. Always scavenge metals prior to chromatography[3].

References

  • Technical Support Center: Purifying Basic Amines via Column Chromatography Benchchem4

  • Column Chromatography Notes Membrane Solutions 5

  • Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures Benchchem1

  • Recovery of Homogeneous Platinoid Catalysts from Pharmaceutical Media: Review on the Existing Treatments and the Perspectives of Membrane Processes MDPI 2

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry ACS Publications 3

Sources

Troubleshooting

stability and degradation of 3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride solution

Welcome to the technical support center for 3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and degradation of this compound in solution. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your experiments.

I. Understanding the Stability of 3-Methoxy-[1,1'-biphenyl]-4-amine Hydrochloride

3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride, an aromatic amine, is a versatile research chemical. However, like many aromatic amines, its solutions can be susceptible to degradation, leading to the formation of impurities that can compromise experimental results. The primary degradation pathway for aromatic amines is oxidation, which can be catalyzed by exposure to air (oxygen), light, and elevated temperatures. The electron-donating methoxy group and the biphenyl structure can influence the molecule's susceptibility to these degradation processes.

II. Troubleshooting Guide: Common Issues with 3-Methoxy-[1,1'-biphenyl]-4-amine Hydrochloride Solutions

This section addresses common problems encountered during the handling and use of 3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride solutions.

Issue Potential Cause(s) Recommended Solution(s)
Solution Discoloration (e.g., turning yellow or brown) Oxidation of the amine group. This is often accelerated by exposure to air and/or light.• Prepare solutions fresh whenever possible.• Use deoxygenated solvents by sparging with an inert gas (e.g., nitrogen or argon) before use.• Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[1] • Store stock solutions at low temperatures (e.g., 2-8°C or -20°C) to slow down the degradation rate.
Precipitation in Solution The concentration of the compound exceeds its solubility in the chosen solvent or buffer. The pH of the solution may have shifted, affecting solubility.• Ensure the concentration is within the known solubility limits for the solvent system.• Verify and adjust the pH of the solution. Aromatic amine hydrochlorides are generally more soluble in acidic to neutral aqueous solutions.
Inconsistent or Unexpected Experimental Results Degradation of the compound leading to lower potency or the presence of interfering impurities.• Prepare fresh solutions from solid material for each experiment.• Perform a purity check of the solution using a suitable analytical method like HPLC before use.[1] • Review storage conditions and handling procedures to minimize degradation.
Appearance of Unexpected Peaks in Chromatograms (e.g., HPLC, GC) Formation of degradation products.• Conduct a forced degradation study to identify potential degradation products and their retention times.• Optimize the chromatographic method to ensure separation of the parent compound from all degradation products.• Refer to the "Stability-Indicating HPLC Method" section for a detailed protocol.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of 3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride solutions?

A1: The main factors are:

  • Oxygen: Aromatic amines are susceptible to oxidation. The presence of dissolved oxygen in the solvent can lead to the formation of colored degradation products.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.[1]

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways.[1]

  • pH: The stability of the amine can be pH-dependent. While the hydrochloride salt improves solubility in aqueous solutions, extreme pH values can promote hydrolysis or other degradation reactions.

Q2: How should I prepare and store stock solutions of 3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride?

A2: For maximum stability:

  • Solvent Selection: Use high-purity, deoxygenated solvents. Common solvents for initial stock solutions include DMSO, DMF, or methanol. For aqueous buffers, ensure they are freshly prepared and deoxygenated.

  • Preparation: Prepare solutions under an inert atmosphere (e.g., in a glove box or by using solvents sparged with nitrogen or argon).

  • Storage: Store stock solutions in tightly sealed amber vials at low temperatures (2-8°C for short-term storage, -20°C or -80°C for long-term storage). Aliquoting the stock solution into single-use vials is recommended to avoid repeated freeze-thaw cycles.

Q3: What are the likely degradation products of 3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride?

A3: While specific degradation pathways for this exact molecule are not extensively published, based on the chemistry of similar aromatic amines, potential degradation products could arise from:

  • Oxidation: Oxidation of the primary amine group can lead to the formation of nitroso, nitro, and polymeric impurities. The biphenyl ring system can also undergo oxidative cleavage under harsh conditions.

  • Photodegradation: Light-induced reactions can lead to complex mixtures of degradation products.

  • Hydrolysis: While generally stable, under extreme pH and temperature, the molecule could undergo reactions, though the ether and biphenyl linkages are relatively robust.

A forced degradation study is the most effective way to identify the specific degradation products under your experimental conditions.

Q4: Can I use a discolored solution of 3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride?

A4: It is strongly advised not to use a discolored solution. Discoloration is a visual indicator of degradation and the presence of impurities. These impurities can lead to inaccurate and unreliable experimental results. Always use freshly prepared, clear solutions.

IV. Experimental Protocols

A. Protocol for Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.

Objective: To generate degradation products of 3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride under various stress conditions.

Materials:

  • 3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride

  • HPLC-grade methanol and water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve the stressed solid in methanol to a final concentration of 0.5 mg/mL.

  • Photolytic Degradation: Expose a 1 mg/mL solution of the compound in methanol to a photostability chamber (ICH Q1B guidelines) for a specified duration.

  • Sample Analysis: At the end of the stress period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze using a stability-indicating HPLC method.

B. Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating 3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride from its potential degradation products.

Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) % B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dilute the sample (from the forced degradation study or a stability test) with the initial mobile phase composition (90% A, 10% B) to a final concentration of approximately 10-20 µg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

V. Visualization of Concepts

A. Logical Troubleshooting Workflow

TroubleshootingWorkflow start Problem Encountered (e.g., Discoloration, Unexpected Results) check_freshness Is the solution freshly prepared? start->check_freshness prepare_fresh Prepare a fresh solution from solid. check_freshness->prepare_fresh No check_storage Review storage conditions (light, temp, atmosphere) check_freshness->check_storage Yes analyze_purity Analyze solution purity (e.g., by HPLC) prepare_fresh->analyze_purity re_evaluate_storage Optimize storage: - Use amber vials - Store at low temp - Use inert gas check_storage->re_evaluate_storage re_evaluate_storage->prepare_fresh purity_ok Purity acceptable? analyze_purity->purity_ok degradation_confirmed Degradation confirmed. Identify impurities. purity_ok->degradation_confirmed No end_good Problem Resolved purity_ok->end_good Yes investigate_other Investigate other experimental variables. end_bad Problem Persists Contact Technical Support investigate_other->end_bad degradation_confirmed->investigate_other DegradationPathways cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent 3-Methoxy-[1,1'-biphenyl]-4-amine (Parent Compound) nitroso Nitroso Derivative parent->nitroso O₂, light, heat polymer Polymeric Impurities parent->polymer Oxidative Coupling photoproducts Complex Mixture of Photoproducts parent->photoproducts UV/Vis Light nitro Nitro Derivative nitroso->nitro Further Oxidation

Caption: Potential degradation pathways for 3-Methoxy-[1,1'-biphenyl]-4-amine.

VI. References

  • BenchChem. (2025). Stability issues of 4-Amino-3-methoxybenzenesulfonamide in solution. Retrieved from BenchChem Technical Support.

  • BenchChem. (2025). Troubleshooting Guide. Retrieved from BenchChem Technical Support.

Sources

Troubleshooting

safe disposal of waste from 3-Methoxy-[1,1'-biphenyl]-4-amine synthesis

Technical Support Center: Safe Disposal of Waste from 3-Methoxy-[1,1'-biphenyl]-4-amine Synthesis Introduction Welcome to the EHS & Application Support Center. As a Senior Application Scientist, I have designed this guid...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Safe Disposal of Waste from 3-Methoxy-[1,1'-biphenyl]-4-amine Synthesis

Introduction Welcome to the EHS & Application Support Center. As a Senior Application Scientist, I have designed this guide to address the complex waste streams generated during the Suzuki-Miyaura cross-coupling synthesis of 3-Methoxy-[1,1'-biphenyl]-4-amine. This process generates distinct hazardous streams: precious metal catalyst residues (Palladium), EPA-listed organic solvents, and highly toxic Primary Aromatic Amines (PAAs). Proper segregation and mechanistic decontamination are not just regulatory requirements; they are fundamental to laboratory safety and environmental stewardship.

Troubleshooting Guides & FAQs

1. Waste Stream Segregation Q: Why is it critical to segregate the biphasic waste immediately after the Suzuki coupling? A: The synthesis typically utilizes a biphasic solvent system (e.g., Toluene/Water) with a palladium catalyst and an inorganic base (e.g., K 2​ CO 3​ ). If the organic and aqueous layers are disposed of together in a universal waste carboy, the varying pH and presence of reactive PAAs can lead to exothermic side reactions. Furthermore, mixing aqueous streams with organic solvents drastically increases disposal costs and complicates palladium reclamation. Always separate phases using a separatory funnel before initiating waste treatment.

2. Palladium Catalyst Recovery & Disposal Q: Our crude organic stream contains high levels of palladium (~1,000 ppm). How do we safely remove and dispose of this heavy metal waste? A: Do not send palladium-rich organic streams directly to solvent waste. Palladium must be scavenged using functionalized silica (e.g., thiol- or thiourea-modified silica). According to Hard-Soft Acid-Base (HSAB) theory, the "soft" palladium ions coordinate strongly with "soft" sulfur ligands. This chemisorption reduces Pd levels to <10 ppm[1]. The resulting solid Pd-silica waste should be filtered and collected separately. Because palladium is a precious metal subject to supply volatility, this solid waste can often be sent to specialized reclamation facilities rather than standard hazardous waste incinerators[1].

3. Handling Primary Aromatic Amine (PAA) Waste Q: The aqueous wash contains trace amounts of the starting material (4-bromo-2-methoxyaniline) and the product. Can this go down the drain? A: Absolutely not. Both the starting material and the 3-Methoxy-[1,1'-biphenyl]-4-amine product are Primary Aromatic Amines (PAAs). PAAs are highly toxic, readily absorbed through the skin, and are known mutagens and carcinogens[2]. Furthermore, they are highly toxic to aquatic life forms[2]. Aqueous streams containing PAAs must undergo advanced oxidation prior to final EHS disposal. We recommend Fenton oxidation (Fe 2+ / H 2​ O 2​ ), which generates highly reactive hydroxyl radicals (OH•) that rapidly cleave the aromatic rings and mineralize the toxic amines into benign byproducts[3].

4. Organic Solvent Waste Management Q: We use toluene in our extraction process. How should this be classified for disposal? A: Toluene is classified by the EPA as an F005 listed hazardous waste due to its ignitability and toxicity[4]. Once the product is isolated and the palladium is scavenged, the remaining organic distillate must be collected in a designated, clearly labeled "Non-Halogenated Organic Waste" container[4]. Ensure that no nitric acid or strong oxidizers are ever introduced to this carboy, as toluene can react violently.

Data Presentation: Waste Stream Characterization

Waste StreamPrimary ContaminantsHazard ClassificationRequired Treatment / Disposal Route
Solid Waste Palladium residues, SilicaHeavy Metal / Precious MetalFilter, dry, and send to Pd-reclamation facility.
Aqueous Waste Borate salts, K 2​ CO 3​ , trace PAAsCorrosive, Toxic, MutagenicFenton oxidation (Fe 2+ /H 2​ O 2​ ), pH neutralization, EHS pickup.
Organic Waste Toluene, THF, trace organicsEPA F005 (Ignitable, Toxic)Segregate into Non-Halogenated waste carboy for incineration.

Experimental Protocols

Protocol A: Palladium Scavenging via Thiol-Functionalized Silica Objective: Reduce Pd concentration in the organic phase from >1000 ppm to <10 ppm prior to solvent disposal.

  • Preparation: Transfer the crude organic phase (containing 3-Methoxy-[1,1'-biphenyl]-4-amine and Pd catalyst) to a round-bottom flask equipped with a magnetic stirrer.

  • Scavenger Addition: Add Thiol-functionalized silica (e.g., SiliaBond Thiol) at a ratio of 5-10 equivalents relative to the initial palladium catalyst loading.

  • Incubation: Stir the suspension at 40°C for 4 to 12 hours. Causality: Mild heating increases the kinetics of Pd chemisorption onto the silica pores, ensuring complete scavenging.

  • Filtration: Filter the mixture through a pad of Celite using a Buchner funnel.

  • Waste Segregation:

    • Collect the filter cake (Solid Pd-Silica Waste) in a sealed, labeled container for precious metal reclamation[1].

    • Proceed with solvent evaporation on the filtrate. The resulting solvent distillate is now Pd-free and can be safely routed to the F005 organic waste carboy[4].

Protocol B: Fenton Oxidation of PAA-Contaminated Aqueous Waste Objective: Mineralize highly toxic Primary Aromatic Amines in the aqueous waste stream.

  • Acidification: Transfer the aqueous waste to a dedicated reaction vessel inside a fume hood. Slowly add 1M HCl to adjust the pH to 3.0. Causality: Fenton oxidation is strictly pH-dependent; pH 3.0 prevents the precipitation of iron hydroxides and maximizes hydroxyl radical generation.

  • Catalyst Addition: Add Iron(II) sulfate heptahydrate (FeSO 4​ ·7H 2​ O) to achieve a concentration of approximately 10 mM. Stir until completely dissolved.

  • Oxidation: Slowly add 30% Hydrogen Peroxide (H 2​ O 2​ ) dropwise via an addition funnel. Warning: This reaction is highly exothermic and may off-gas. Maintain the temperature below 40°C using an ice bath if necessary.

  • Degradation: Allow the mixture to stir for 2 hours. The hydroxyl radicals will cleave the PAA aromatic rings, destroying their mutagenic properties[3].

  • Neutralization: Adjust the pH back to 7.0 using 1M NaOH. The degraded aqueous waste can now be safely transferred to standard aqueous hazardous waste containers for EHS pickup.

Mandatory Visualization: Waste Segregation and Treatment Workflow

G Crude Crude Reaction Mixture (3-Methoxy-[1,1'-biphenyl]-4-amine) PhaseSep Phase Separation (Aqueous / Organic) Crude->PhaseSep OrgPhase Organic Phase (Product, Solvent, Pd, PAAs) PhaseSep->OrgPhase Top Layer AqPhase Aqueous Phase (Borates, Base, Trace PAAs) PhaseSep->AqPhase Bottom Layer PdScavenge Silica Scavenging (Thiol-functionalized) OrgPhase->PdScavenge Fenton Fenton Oxidation (Fe2+ / H2O2) AqPhase->Fenton Filtration Filtration PdScavenge->Filtration PdWaste Solid Pd-Silica Waste (Reclamation Facility) Filtration->PdWaste Filter Cake ProductStream Purified Product Stream (Solvent Evaporation) Filtration->ProductStream Filtrate SolventWaste Organic Solvent Waste (EPA F005, e.g., Toluene) ProductStream->SolventWaste Distillate AqWaste Treated Aqueous Waste (pH Adjusted, to EHS) Fenton->AqWaste Degraded PAAs

Workflow for the segregation, decontamination, and disposal of Suzuki coupling waste streams.

Sources

Optimization

Technical Support Center: The Impact of Reaction Temperature on Final Product Purity

Prepared by: Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the critical role o...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the critical role of reaction temperature in achieving high-purity final products. This resource provides in-depth answers to common questions and practical solutions to challenges encountered during chemical synthesis and purification.

Part 1: Frequently Asked Questions (FAQs): The Fundamentals

This section addresses the core scientific principles governing the relationship between temperature and reaction outcomes.

Q1: How does temperature fundamentally affect reaction rates and purity?

Temperature is one of the most powerful variables in a chemical reaction, influencing both its speed and its outcome. Fundamentally, temperature dictates the kinetic energy of molecules.

  • Reaction Rate: As temperature increases, reactant molecules move faster and collide more frequently and with greater energy.[1][2] This increases the likelihood that a collision will have sufficient energy to overcome the activation energy (Ea) barrier, thus accelerating the reaction rate.[3][2] This relationship is mathematically described by the Arrhenius equation.[3][4]

  • Product Purity: The effect on purity is more complex. While higher temperatures speed up the desired reaction, they can disproportionately accelerate undesirable side reactions or product degradation pathways, leading to a less pure final product.[5][6][7] Conversely, lower temperatures can enhance selectivity by favoring the desired reaction pathway over side reactions, often resulting in higher purity, though at the cost of a slower reaction rate.[8] Precise temperature control is therefore essential to find the optimal balance between reaction efficiency and product purity.[9][10]

Q2: What is the difference between kinetic and thermodynamic control, and how does temperature influence it?

When a reaction can yield two or more different products, the temperature can determine which product is predominantly formed. This is the concept of kinetic versus thermodynamic control.[11][12][13]

  • Kinetic Control: At lower temperatures, reactions are typically irreversible. The major product will be the one that forms the fastest—the one with the lower activation energy barrier.[13][14][15] This is the kinetic product . These conditions favor speed over stability.[15]

  • Thermodynamic Control: At higher temperatures, the reaction system has enough energy to overcome the activation barriers of all possible pathways, and the reactions can become reversible.[13][14] Under these conditions, an equilibrium can be established. The major product will be the most stable one (the one with the lowest Gibbs free energy), regardless of how fast it is formed.[11][15] This is the thermodynamic product .

Therefore, by selecting the appropriate temperature, a chemist can direct the reaction to favor the desired product, which is a powerful tool for maximizing purity.[11][14]

G Kinetic vs. Thermodynamic Control cluster_axis Potential Energy cluster_coord Reaction Coordinate R Reactants P_K Kinetic Product (Less Stable) P_T Thermodynamic Product (More Stable) TS_K TS_kinetic TS_K->mid_k ΔG‡ (kinetic) TS_K->end_k TS_T TS_thermodynamic TS_T->mid_t ΔG‡ (thermodynamic) TS_T->end_t start->TS_K Lower Ea (fast) start->TS_T Higher Ea (slow) E0 High E1 Low E0->E1 C0 Start C1 End C0->C1

Sources

Troubleshooting

solvent selection for optimizing the yield and purity of biphenyl amines

Welcome to the technical support center for optimizing the synthesis of biphenyl amines. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered dur...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the synthesis of biphenyl amines. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work. Here, we delve into the critical role of solvent selection in maximizing yield and purity, drawing on established chemical principles and field-proven insights.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter at the bench. Each issue is presented in a question-and-answer format, providing a diagnosis and actionable solutions.

Question 1: My Suzuki-Miyaura coupling reaction for a biphenyl amine has stalled, and the yield is very low. Could the solvent be the culprit?

Answer: Absolutely. Low or incomplete conversion is a classic problem where the solvent plays a pivotal, multi-faceted role. Let's break down the potential causes and solutions.

Potential Cause 1: Poor Solubility of Reactants or Base A cross-coupling reaction is a complex mixture of organic substrates (often nonpolar), an inorganic base, and a metal catalyst.[1] If these components cannot interact effectively, the reaction rate will suffer. Biphasic systems like toluene/water or THF/water are common, but poor mass transfer between the phases can slow the reaction.[2]

  • Solution Workflow:

    • Ensure Vigorous Stirring: In a biphasic system, you must create an emulsion to maximize the interfacial area between the aqueous and organic layers.[2]

    • Introduce a Phase-Transfer Catalyst (PTC): Additives like tetrabutylammonium bromide (TBAB) can shuttle the boronate anion from the aqueous phase to the organic phase, where the catalyst resides, often dramatically accelerating the reaction.[2]

    • Switch to a Co-solvent System: For highly polar substrates, a polar aprotic solvent like DMF might be necessary to dissolve all components.[1][3] Conversely, for nonpolar substrates, ensure your organic solvent (e.g., toluene, dioxane) is appropriate.

    • Consider the Base's Solubility: If using an inorganic base like K₂CO₃, a certain amount of water is crucial for its dissolution.[2] The ratio of the organic solvent to water can be a critical parameter to optimize; ratios from 10:1 to 2:1 are common starting points.[2]

Potential Cause 2: Catalyst Deactivation or Instability The solvent can directly interact with the palladium catalyst. Coordinating solvents may compete with the phosphine ligands, affecting catalyst stability and activity.[1]

  • Solution Workflow:

    • Match Solvent to Catalyst: Some studies suggest that less polar solvents (e.g., toluene, 1,4-dioxane) are well-suited for neutral pre-catalysts like Pd(PPh₃)₄, while highly polar solvents may be better for ionic pre-catalysts.[1]

    • Evaluate Solvent Purity: Impurities in solvents can act as catalyst poisons. For instance, some reports indicate that certain solvent contaminants can inhibit Pd/C catalysts.[4] Always use high-purity, degassed solvents, as oxygen can be detrimental to some catalytic systems.[3][5]

Question 2: My Buchwald-Hartwig amination is producing a significant amount of a hydrodehalogenation byproduct (Ar-H instead of Ar-NHR'). How can I suppress this side reaction?

Answer: This is a common and frustrating side reaction. The formation of the reduced arene (Ar-H) often arises from a competing pathway in the catalytic cycle. The choice of solvent has a profound impact on the selectivity of the reaction.

Primary Cause: Promotion of β-Hydride Elimination Studies have shown that polar aprotic solvents, particularly N-methyl-2-pyrrolidone (NMP) and dimethylacetamide (DMAC), can significantly promote the unwanted debromination/dechlorination of the aryl halide.[6][7] This is thought to occur via a β-hydride elimination mechanism from the amine.[6]

  • Recommended Solution:

    • Switch to a Nonpolar, Aprotic Solvent: The most effective strategy is to change the solvent to a nonpolar one. m-Xylene has been identified as an excellent choice that provides high selectivity for the desired C-N bond formation and minimizes the reduction byproduct.[6] Toluene is another commonly used and effective alternative.[8]

    • Avoid: NMP, DMAC, and in some cases, highly polar solvents in general if hydrodehalogenation is a persistent issue.[6][7]

The following table summarizes solvent effects on this specific side reaction:

Solvent ClassExample SolventsSelectivity for C-N CouplingTendency for Hydrodehalogenation
Nonpolar Aprotic m-Xylene, TolueneHigh Low
Ethereal 1,4-Dioxane, THFGoodModerate
Polar Aprotic NMP, DMACPoorHigh [6]

Question 3: The purification of my biphenyl amine is difficult. By TLC, the product is very close to a byproduct. How can I improve separation?

Answer: Purification challenges often trace back to the reaction itself, but solvent selection is key for both crystallization and chromatography.

For Purification by Recrystallization: The goal is to find a solvent (or solvent system) where your product has high solubility at high temperatures and low solubility at room temperature, while the impurity remains in solution.[9]

  • Protocol: Recrystallization Solvent Screening

    • Place ~20 mg of your crude product into several small test tubes.

    • To each tube, add a different test solvent dropwise (start with solvents like isopropanol, ethanol, ethyl acetate, toluene, or hexane).

    • Heat the tubes and continue adding the solvent until the solid just dissolves.

    • Allow the solutions to cool slowly to room temperature, then place them in an ice bath.

    • Observe which solvent yields high-quality crystals with minimal product left in the mother liquor.

    • If no single solvent works, try a binary solvent system. Dissolve the crude material in a minimal amount of a "good" solvent (in which it is very soluble) and add a "poor" anti-solvent (in which it is insoluble) dropwise until turbidity persists. Then, heat to redissolve and cool slowly.[9][10]

For Purification by Column Chromatography: The solvent system (mobile phase) must be optimized to achieve differential migration of your product and the impurity on the stationary phase (typically silica gel).

  • Troubleshooting & Optimization:

    • Adjust Polarity: If the product and impurity are co-eluting, their polarities are too similar for the current solvent system.

      • Standard System: Hexane/Ethyl Acetate is a common starting point for normal-phase chromatography.[9][11] Systematically vary the ratio to find the optimal separation.

      • For Basic Amines: Biphenyl amines can interact strongly with the acidic silica gel, causing tailing or irreversible binding. Adding a small amount of a competing base, like triethylamine (~1-2%), to your mobile phase can dramatically improve peak shape and separation.[12]

    • Change Solvent Selectivity: If adjusting polarity isn't enough, switch one of the solvents. For example, replacing ethyl acetate with dichloromethane or ether can alter the specific interactions with your compounds and improve separation.

    • Consider an Alternative Stationary Phase: For particularly challenging separations of basic amines, an amine-functionalized silica column can be highly effective, often allowing for the use of simpler solvent systems like hexane/ethyl acetate without basic additives.[12][13]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the principles of solvent selection for biphenyl amine synthesis.

Q1: What are the most important factors to consider when selecting a solvent for a Suzuki-Miyaura or Buchwald-Hartwig reaction?

The ideal solvent must manage a delicate balance of several factors. The key considerations are:

  • Solubility: The solvent must dissolve a wide range of components, from nonpolar organic halides to inorganic bases and organometallic catalyst complexes.[1] This is why dipolar aprotic solvents (like DMF) or biphasic systems (like toluene/water) are frequently used.[1][14]

  • Reaction Rate and Selectivity: The solvent can influence which reaction pathway is favored. As seen in the troubleshooting guide, polar solvents can sometimes promote side reactions like hydrodehalogenation in Buchwald-Hartwig aminations.[6] In some Suzuki couplings, polar solvents like MeCN or DMF can even switch the chemoselectivity of the reaction compared to nonpolar solvents like THF or toluene.[15][16]

  • Catalyst Stability: The solvent should not negatively interact with the palladium catalyst. Strongly coordinating solvents can sometimes displace essential ligands, while the correct solvent choice can enhance catalyst lifetime and activity.[1]

  • Boiling Point: The reaction temperature is a critical parameter. The solvent's boiling point must be high enough to allow the reaction to proceed at the desired temperature (often 80-110 °C).[8]

  • Work-up and Purification: Consider how easily the solvent can be removed after the reaction and whether it will interfere with product isolation and purification.

Q2: Why is a mixture of an organic solvent and water so common in Suzuki-Miyaura couplings?

This is an excellent question. The use of an aqueous phase serves several critical functions:

  • Dissolving the Base: Most bases used in Suzuki couplings (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are inorganic salts with high solubility in water but poor solubility in organic solvents like toluene or THF.[2]

  • Activating the Boronic Acid: Water is believed to play a crucial role in the transmetalation step—the transfer of the aryl group from boron to palladium—which is often the rate-limiting step in the catalytic cycle.[2][17]

  • Improving Catalyst Activity: In some systems, water or water/alcohol mixtures have been shown to lead to higher reaction rates and yields compared to purely organic solvents.[18][19]

  • Green Chemistry: Using water reduces the overall amount of volatile organic compounds (VOCs), making the process more environmentally friendly.[4][14]

Q3: Are there "green" or more environmentally friendly solvent options for these reactions?

Yes, the field is actively moving towards more sustainable solvent choices. While traditional solvents like DMF, dioxane, and toluene are effective, they have significant environmental, health, and safety concerns.

Several studies have identified greener alternatives that perform well in cross-coupling reactions:

  • Esters: Isopropyl acetate (i-PrOAc) and ethyl acetate (EtOAc) have been shown to be effective green solvents for Suzuki-Miyaura couplings.[20]

  • Ethers: 2-Methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) are bio-derived solvents that can often replace THF and dioxane.[20]

  • Alcohols & Water: As discussed, aqueous systems are inherently greener. Alcohols like ethanol can also be used, often in mixtures with water.[18][19]

  • Micellar Catalysis: Advanced techniques use surfactants like TPGS-750-M in water to form micelles that act as "nanoreactors," allowing reactions to proceed efficiently in an aqueous medium at room temperature.[5][21]

Visualized Workflows and Protocols

To further aid in your experimental design, we have included a logical workflow for solvent selection and a general protocol for screening.

Diagram: Decision Workflow for Suzuki-Miyaura Solvent Selection

SuzukiSolventSelection Solvent Selection Workflow for Suzuki-Miyaura Coupling cluster_start Initial Assessment cluster_choice Primary Solvent System Choice cluster_eval Evaluation & Troubleshooting cluster_optimize Optimization Steps Start Assess Substrate & Base Solubility Nonpolar Nonpolar/Biphasic System (e.g., Toluene/H₂O, THF/H₂O) Start->Nonpolar Substrates soluble in organic solvents Polar Polar Aprotic System (e.g., DMF, MeCN) Start->Polar Polar substrates or homogeneous system desired RunExp Run Initial Experiment Nonpolar->RunExp Polar->RunExp CheckYield Low Yield or Incomplete Conversion? RunExp->CheckYield CheckPurity Significant Byproduct Formation? CheckYield->CheckPurity No AddPTC Add Phase Transfer Catalyst (e.g., TBAB) CheckYield->AddPTC Yes (for biphasic) ChangeRatio Optimize Organic:Water Ratio CheckYield->ChangeRatio Yes (for biphasic) ScreenGreen Screen Greener Solvents (e.g., 2-MeTHF, i-PrOAc) CheckYield->ScreenGreen Consider for optimization Success High Yield & Purity Proceed to Scale-Up CheckPurity->Success No ChangeSolvent Switch Solvent Class (e.g., Nonpolar -> Polar or vice-versa) CheckPurity->ChangeSolvent Yes AddPTC->RunExp ChangeRatio->RunExp ChangeSolvent->RunExp

Caption: A decision tree for rational solvent selection in Suzuki-Miyaura reactions.

Experimental Protocol: General Solvent Screening for a Cross-Coupling Reaction

This protocol outlines a parallel approach to efficiently test multiple solvents for your specific reaction.

  • Preparation: In an inert atmosphere (e.g., a glovebox), prepare a stock solution of your aryl halide and boronic acid (for Suzuki) or amine (for Buchwald-Hartwig) in a suitable solvent that can be easily evaporated later.

  • Aliquot Substrates: Distribute equal volumes of the substrate stock solution into several reaction vials. Remove the temporary solvent under vacuum.

  • Dispense Catalysts and Bases: Add your chosen palladium pre-catalyst, ligand, and base to each vial. For consistency, it is best to add these as solids if possible.

  • Add Test Solvents: To each vial, add a different degassed test solvent (e.g., Toluene, 1,4-Dioxane, 2-MeTHF, DMF, i-PrOAc). If testing biphasic systems, add the appropriate amount of degassed water.

  • Reaction: Seal the vials, remove them from the inert atmosphere, and place them in a pre-heated reaction block with vigorous stirring. Run the reactions for a predetermined time (e.g., 4-12 hours).

  • Analysis: After cooling, take an aliquot from each vial, quench appropriately, and dilute for analysis by HPLC or LC-MS. This will allow you to quantify the conversion to product and the formation of major byproducts, enabling a direct comparison of solvent performance.

References

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction - ACS Public
  • Solvent Effects on the Selectivity of Palladium-C
  • Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd - Aidic.
  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF - ResearchG
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Suzuki reaction - Wikipedia.
  • An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides | The Journal of Organic Chemistry - ACS Public
  • Managing solubility issues of reactants in Suzuki coupling - Benchchem.
  • B-Alkyl sp3–sp2 Suzuki–Miyaura Couplings under Mild Aqueous Micellar Conditions | Organic Letters - ACS Public
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Purification of biphenyl sulfonamide 1
  • Green Solvent Selection for Suzuki–Miyaura Coupling of Amides | ACS Sustainable Chemistry & Engineering.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
  • RECRYSTALLISATION Never heat organic solvents with a Bunsen burner.
  • Guide for crystalliz
  • Solvent Systems for Flash Column Chromatography - Chemistry - University of Rochester.
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chrom

Sources

Optimization

Technical Support Center: Troubleshooting Poor Solubility of 3-Methoxy-[1,1'-biphenyl]-4-amine Hydrochloride

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers facing solubility bottlenecks with complex aromatic amines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers facing solubility bottlenecks with complex aromatic amines. 3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride is a highly valuable intermediate, but its structural features present unique physicochemical challenges. This guide is engineered to provide you with the mechanistic causality behind these issues and field-proven, self-validating protocols to overcome them.

Physicochemical Root Causes (The "Why")

Q: Why is 3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride so difficult to dissolve across both aqueous and organic media? A: This compound presents a classic "greasy brick" paradox. It possesses a highly lipophilic (hydrophobic) biphenyl core coupled with a highly polar, ionic hydrochloride salt moiety.

  • In non-polar organic solvents (e.g., hexane, dichloromethane), the strong crystal lattice energy of the ionic hydrochloride salt prevents dissolution[1]. The solvent cannot overcome the thermodynamic penalty of breaking the ionic bonds.

  • In aqueous media , while the protonated amine ( R−NH3+​ ) favors water solubility, the massive hydrophobic bulk of the methoxy-biphenyl system thermodynamically resists aqueous solvation. The water molecules form a highly ordered, unfavorable clathrate cage around the biphenyl core, often leading to gelation or precipitation rather than a true solution[1].

Q: I prepared a 10 mM stock in 100% DMSO, but when I dilute it into my neutral pH assay buffer, the solution turns milky. What is happening? A: You are experiencing the "DMSO Crash-Out" phenomenon[2]. While DMSO is a polar aprotic solvent that effectively disrupts the crystal lattice, diluting this supersaturated stock into an aqueous buffer causes the solvation sphere to collapse rapidly. The compound aggregates into colloidal particles that scatter light (the "milky" appearance). This is highly dangerous for bioassays because these colloids can sequester targets and yield false-positive readouts[2].

G Start Compound Insoluble (3-Methoxy-[1,1'-biphenyl]-4-amine HCl) Target Target Solvent System? Start->Target Aqueous Aqueous Buffer (Biological Assay) Target->Aqueous Bioassays Organic Organic Solvent (Synthesis/Extraction) Target->Organic Synthesis Crash DMSO Crash-Out Observed? Aqueous->Crash Polarity Solvent Polarity? Organic->Polarity Sol1 Use Stepwise Dilution & Surfactants (Tween-80) Crash->Sol1 Yes (Colloids) Sol2 Adjust pH < pKa (Protonate Amine) Crash->Sol2 No (True Insolubility) Sol3 Use Polar Aprotic (DMSO, DMF) Polarity->Sol3 High (Polar) Sol4 Perform Free-Basing (Extract into DCM/EtOAc) Polarity->Sol4 Low (Non-Polar)

Decision tree for troubleshooting poor solubility based on target solvent systems.

Quantitative Solubility Data

To establish a baseline for your experimental design, we have summarized the expected thermodynamic solubility profile of 3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride across common solvent systems.

Solvent SystemPolarity IndexExpected SolubilityRecommended Use Case
Water (pH 7.4) 10.2< 0.1 mg/mL (Insoluble/Colloidal)Not recommended without surfactants.
Water (pH 2.0) 10.2~ 1-2 mg/mL (Slightly Soluble)Acidic aqueous assays.
DMSO 7.2> 50 mg/mL (Highly Soluble)High-concentration stock solutions.
Acetonitrile 5.8~ 5-10 mg/mL (Soluble)Analytical chromatography (HPLC/LC-MS)[3].
Dichloromethane 3.1< 0.5 mg/mL (Insoluble as HCl salt)Requires free-basing for extraction.

Troubleshooting Guides & Step-by-Step Protocols

Protocol A: Mitigating the DMSO Crash-Out in Aqueous Assays

To prevent colloidal aggregation when transitioning from DMSO stocks to aqueous buffers, you must manipulate the kinetic solubility limits of the compound[2].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Vortex vigorously until optically clear.

  • Buffer Modification: Pre-warm your target aqueous buffer (e.g., PBS) to 37°C. Supplement the buffer with a solubilizing agent: 0.1% Tween-80 or 5% Hydroxypropyl- β -cyclodextrin (HP β CD).

  • The "Subsurface" Addition: Do NOT drop the DMSO stock onto the surface of the buffer. Submerge the pipette tip directly into the vigorously stirring buffer and inject the DMSO stock slowly. This prevents high local concentrations at the air-liquid interface that trigger immediate nucleation[2].

  • Self-Validation Check: Inspect the final solution against a dark background. It should be perfectly clear. If turbidity or a "milky" hue persists, the kinetic solubility limit has been exceeded, and the surfactant concentration must be increased.

Protocol B: Free-Basing for Organic Solvent Compatibility

If your synthetic workflow requires the compound to be dissolved in non-polar organic solvents (like Dichloromethane or Ethyl Acetate), you must neutralize the hydrochloride salt to yield the highly lipophilic free amine[4].

G Step1 1. Suspend HCl Salt in DCM/Water Step2 2. Add 1M NaOH (Adjust to pH > 10) Step1->Step2 Step3 3. Phase Separation (Organic vs Aqueous) Step2->Step3 Step4 4. Extract Organic Layer (Contains Free Base) Step3->Step4 Step5 5. Dry over Na2SO4 & Concentrate Step4->Step5

Step-by-step workflow for converting the hydrochloride salt to a highly soluble free base.

Step-by-Step Methodology:

  • Suspension: Suspend 1.0 g of 3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride in 20 mL of Dichloromethane (DCM) in a separatory funnel. The salt will remain largely undissolved.

  • Basification: Add 20 mL of 1M NaOH (aqueous) to the funnel. The high pH will deprotonate the ammonium salt, forming the free base (3-methoxy-4-aminobiphenyl) and sodium chloride[4].

  • Extraction: Stopper and shake the funnel vigorously, venting frequently. The newly formed free base will partition immediately into the lower DCM layer.

  • Separation: Allow the layers to separate completely. Drain the lower organic layer (containing the free base) into an Erlenmeyer flask.

  • Drying & Concentration: Add anhydrous Sodium Sulfate ( Na2​SO4​ ) to the organic layer to remove residual water. Filter the drying agent and concentrate the solvent under reduced pressure (rotary evaporation) to yield the highly organic-soluble free base.

Frequently Asked Questions (FAQs)

Q: Can I use heat and sonication to force the HCl salt into an aqueous solution? A: Heat and sonication will temporarily increase kinetic solubility by providing the activation energy needed to break the crystal lattice[4]. However, this creates a metastable supersaturated state. Once the solution cools back to room temperature, the compound will undergo secondary nucleation and precipitate. It is a temporary mechanical fix, not a thermodynamic solution.

Q: How does the methoxy group affect the solubility compared to the unsubstituted biphenyl-4-amine? A: The methoxy ( −OCH3​ ) group at the 3-position introduces a slight dipole moment and acts as a hydrogen bond acceptor, which marginally improves solubility in polar aprotic solvents compared to the unsubstituted analog. However, its steric bulk also disrupts planar stacking, which lowers the melting point and slightly reduces the crystal lattice energy, making it marginally easier to solvate than rigid, planar biphenyls.

Q: What is the ideal storage condition for the prepared DMSO stocks? A: Amine hydrochlorides in DMSO can be hygroscopic and prone to oxidation over time. Aliquot the DMSO stock into single-use amber vials, purge with argon or nitrogen gas, and store at -20°C. Avoid repeated freeze-thaw cycles, which induce localized concentration gradients and irreversible precipitation.

References

  • BenchChem. Theoretical Framework: Solubility of Amine Hydrochloride Salts. 1

  • BenchChem. How to increase the solubility of 5-Aminoadamantan-2-ol hydrochloride in organic solvents. 4

  • BenchChem. Module 2: The DMSO "Crash-Out" Phenomenon. 2

  • American Chemical Society. Mechanistic Studies of O2 Reduction Effected by Group 9 Bimetallic Hydride Complexes. 3

Sources

Troubleshooting

Technical Support Center: Refining Workup Procedures for the Synthesis of Amine Hydrochlorides

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Welcome to the Technical Support Center for Amine Hydrochloride Synthesis. This guide is designed to provide practical, in-depth s...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Welcome to the Technical Support Center for Amine Hydrochloride Synthesis. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the workup and purification of amine hydrochloride salts. As Senior Application Scientists, we understand that success lies not just in following a protocol, but in understanding the causality behind each step. This resource combines foundational chemical principles with field-proven insights to help you troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why should I convert my amine to its hydrochloride salt?

Converting a free amine to its hydrochloride salt is often a critical step in synthetic and pharmaceutical chemistry for several compelling reasons.[1]

  • Enhanced Stability: The lone pair of electrons on the nitrogen of a free amine is susceptible to oxidation.[2] By protonating the amine to form an ammonium salt, this lone pair is engaged in a bond with a proton, significantly reducing its reactivity and preventing oxidative degradation.[2]

  • Improved Handling and Physical Properties: Free amines, especially those with low molecular weights, are often volatile, odorous liquids or low-melting solids.[3] In contrast, their hydrochloride salts are typically non-volatile, odorless, crystalline solids with high melting points.[4][5] This makes them significantly easier to handle, weigh, and store.

  • Increased Aqueous Solubility: For pharmaceutical applications, converting a basic amine drug into its hydrochloride salt can dramatically increase its water solubility, which is crucial for oral or intravenous administration.[3]

  • Purification: The process of salt formation itself is a powerful purification technique.[1] As the salt crystallizes or precipitates, impurities often remain in the solvent.[4]

Q2: What are the primary methods for forming an amine hydrochloride salt?

The choice of method depends on the scale of the reaction, the properties of the amine, and its sensitivity to water.

  • Using Anhydrous HCl Gas: Bubbling dry HCl gas through a solution of the amine in a non-polar organic solvent (like diethyl ether or ethyl acetate) is a common and effective method for producing a high-purity salt with no water contamination.[6]

  • Using HCl in an Organic Solvent: A more convenient and widely used lab-scale method involves adding a commercially available solution of HCl in an organic solvent, such as 4M HCl in dioxane or 2M HCl in diethyl ether.[7][8] This avoids handling HCl gas directly.

  • Using Aqueous HCl: Adding concentrated or dilute aqueous hydrochloric acid can be used, but introduces water into the system.[9] This can be problematic as many amine hydrochlorides are water-soluble, potentially hindering precipitation and leading to lower yields.[10] This method is often followed by solvent evaporation or requires an anti-solvent to precipitate the product.

Q3: My amine hydrochloride won't precipitate after adding HCl. What should I do?

This is a common issue that can usually be resolved by addressing one of the following factors.

  • Supersaturation: The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of the product.[11]

  • Excess Solvent: You may have used too much solvent, keeping the salt dissolved.[11] Carefully evaporate a portion of the solvent under reduced pressure and attempt to cool the concentrated solution again.

  • Inappropriate Solvent: The chosen solvent may be too polar, leading to high solubility of the salt. Add a non-polar "anti-solvent" (e.g., hexane, heptane, or diethyl ether) dropwise to the stirred solution until turbidity persists, then cool.

  • Insufficient Acid: Ensure you have added at least one full equivalent of HCl. Use pH paper to check that the solution is acidic.

Troubleshooting Guide: Common Workup Challenges

Problem 1: My product has "oiled out" instead of forming a crystalline solid.

"Oiling out" occurs when the amine hydrochloride precipitates from the solution at a temperature above its melting point, or as a supersaturated, non-crystalline amorphous solid.[11]

Causality: This is often caused by the solution cooling too rapidly or by the presence of impurities that depress the melting point of the product. The high concentration of the product causes it to come out of solution too quickly for an ordered crystal lattice to form.

Solutions:

  • Re-dissolve and Cool Slowly: Heat the mixture to re-dissolve the oil. Add a small amount of additional "soluble" solvent (1-2 mL) to slightly increase the total solvent volume.[11] Allow the flask to cool slowly to room temperature, perhaps by placing it in a warm water bath that is allowed to cool gradually, before moving it to an ice bath. Slow cooling is critical for forming high-quality crystals.[11]

  • Solvent System Modification: If slow cooling fails, try a different solvent system. A mixture of solvents can be effective. Dissolve the crude material in a minimal amount of a solvent in which it is soluble (e.g., methanol or isopropanol), then slowly add a solvent in which it is insoluble (e.g., diethyl ether or ethyl acetate) until the solution becomes cloudy. Add a few drops of the soluble solvent to clarify the solution, then cool slowly.

  • Charcoal Treatment: If impurities are suspected, dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat gently, and perform a hot filtration to remove the charcoal and adsorbed impurities before proceeding with crystallization.[11]

Caption: Decision-making workflow for troubleshooting poor crystallization.

Problem 2: My final product is contaminated with inorganic salts (e.g., NaCl).

This issue typically arises when an aqueous acid (HCl) and an aqueous base (like NaOH or NaHCO₃) are used during the synthesis or workup, for example, in a neutralization step.[9]

Causality: Inorganic salts like NaCl have very low solubility in most organic solvents. However, if water is present, they can be carried through into the final product, especially if the product is isolated by evaporation of the solvent rather than by filtration of a precipitate.

Solutions: The most robust method is to revert the hydrochloride salt back to the free base for purification before re-forming the salt under anhydrous conditions.

Caption: Step-by-step workflow for removing inorganic salt impurities.

Problem 3: My amine hydrochloride is hygroscopic and difficult to dry.

Many amine hydrochlorides readily absorb moisture from the atmosphere.[12][13] This can result in a gummy or wet solid that is difficult to handle and weigh accurately.

Causality: The ionic nature of the salt and the presence of hydrogen bond donors (N-H) and acceptors (Cl⁻) make it susceptible to hydration.

Solutions:

  • High-Vacuum Drying: The most common method is to dry the filtered solid under high vacuum, often with gentle heating (if the compound is thermally stable) or in the presence of a desiccant like P₂O₅.[7][14]

  • Solvent Washing/Trituration: Washing or slurrying the filtered solid with a dry, non-polar, volatile solvent can help remove residual water and other polar impurities. Good choices include anhydrous diethyl ether, ethyl acetate, or acetonitrile.[6][7]

  • Azeotropic Distillation: For stubborn cases, water can be removed by azeotropic distillation. The wet solid is suspended in a solvent that forms a low-boiling azeotrope with water, such as toluene.[13] The mixture is heated to reflux with a Dean-Stark apparatus to collect the water, and then the toluene is removed under reduced pressure to yield the dry salt.

Detailed Experimental Protocols

Protocol 1: General Procedure for Amine Hydrochloride Salt Formation

This protocol uses a solution of HCl in an organic solvent, which is a common and convenient laboratory method.

  • Dissolution: Dissolve the purified free amine in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) in an appropriately sized flask with a magnetic stir bar.[7] A typical concentration is 0.1-0.5 M.

  • Cooling: Cool the solution in an ice bath (0 °C). This helps to control the exotherm of the neutralization and often decreases the solubility of the resulting salt, promoting better precipitation.

  • Acidification: While stirring vigorously, slowly add a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) dropwise. Add approximately 1.0 to 1.1 equivalents of HCl.

  • Precipitation: The hydrochloride salt will typically precipitate as a white solid.[7]

  • Stirring: Continue stirring the resulting slurry in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous solvent (the same one used for the reaction) to remove any soluble impurities.[7]

  • Drying: Dry the purified salt under high vacuum to a constant weight.[14]

Protocol 2: Recrystallization of Amine Hydrochlorides

Recrystallization is a powerful technique for purifying the crude hydrochloride salt.[14]

  • Solvent Selection: Choose a solvent or solvent system in which the amine hydrochloride is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common choices include ethanol, methanol, isopropanol, or mixtures like ethanol/diethyl ether.[4][12]

  • Dissolution: Place the crude amine hydrochloride in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate or in a water bath) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or charcoal), perform a hot gravity filtration to remove them.[14]

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal growth should occur over a period of 20-30 minutes.[11] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under high vacuum.[14]

Data Presentation

Table 1: Solvent Selection for Amine Hydrochloride Workup
SolventPolarityBoiling Point (°C)Common UseRationale & Causality
Diethyl Ether Low34.6Precipitation/WashingLow polarity ensures poor solubility for the ionic salt, making it an excellent anti-solvent and washing agent.[7] Its volatility simplifies drying.
Ethyl Acetate Medium77.1Precipitation/WashingA good balance of polarity. Can dissolve many free amines but often precipitates the HCl salt effectively.[6] Less volatile and flammable than ether.
Isopropanol High82.6RecrystallizationIts polarity and hydrogen bonding capability allow it to dissolve many HCl salts when hot, but solubility drops significantly upon cooling.[12]
Ethanol High78.4RecrystallizationSimilar to isopropanol, effective for recrystallizing polar salts. Often used in mixed solvent systems.[12]
Dichloromethane Medium39.6Free Base ExtractionExcellent solvent for extracting the free amine into an organic phase after basification due to its ability to dissolve a wide range of organic compounds.[9]
Toluene Low110.6Azeotropic DryingForms a low-boiling azeotrope with water (85 °C), allowing for efficient removal of water from hygroscopic samples.[13]

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Organic Syntheses. (n.d.). trimethylamine hydrochloride. Retrieved from [Link]

  • StackExchange. (2015, August 24). Why are organic amines often more stable as the HCl salt than in the free base form? Retrieved from [Link]

  • Reddit. (2024, March 12). Amine workup. Retrieved from [Link]

  • Organic Syntheses. (n.d.). methylamine hydrochloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]

  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine? Retrieved from [Link]

  • The Rhodium Archive. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. Retrieved from [Link]

  • YouTube. (2022, August 11). How to purify Amine? Retrieved from [Link]

  • Oreate AI Blog. (2026, January 7). Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System. Retrieved from [Link]

  • Sciencemadness.org. (2021, August 27). Forming oxalate salts of amines. Retrieved from [Link]

  • YouTube. (2022, June 7). Amine and HCl - salt formation reaction. Retrieved from [Link]

  • Sciencemadness.org. (2007, October 11). drying the water out of hygroscopic crystals. Retrieved from [Link]

  • Sciencemadness.org. (2006, December 10). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

comparison of synthesis methods for substituted biphenyl amines

Comparative Synthesis of Substituted Biphenyl Amines: Classical Coupling vs. Direct C-H Functionalization Substituted biphenyl amines are privileged scaffolds in medicinal chemistry, serving as critical precursors for ca...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Synthesis of Substituted Biphenyl Amines: Classical Coupling vs. Direct C-H Functionalization

Substituted biphenyl amines are privileged scaffolds in medicinal chemistry, serving as critical precursors for carbazole alkaloids, sartans, and advanced organic materials[1]. Synthesizing these motifs efficiently requires overcoming significant challenges related to chemoselectivity (N-arylation vs. C-arylation) and regioselectivity.

This guide objectively compares three distinct synthetic paradigms: the robust Suzuki-Miyaura cross-coupling, the step-economic directed C-H arylation, and the emerging radical/photoredox-mediated arylation.

Suzuki-Miyaura Cross-Coupling (The Industry Standard)

Mechanism & Causality The coupling of a haloaniline with an arylboronic acid remains the primary, highly modular route for biphenyl amine synthesis. For sterically hindered or electron-deficient substrates (e.g., 3,4,5-trifluorophenylboronic acid), transmetalation is often the rate-limiting step. Utilizing a palladium catalyst with a large bite angle and electron-rich ligands, such as Pd(dppf)Cl₂, facilitates reductive elimination while resisting oxidation, making it vastly superior to standard Pd(PPh₃)₄ for hindered biaryls[2].

Experimental Protocol: Synthesis of 2-(3,4,5-Trifluorophenyl)aniline [2] Self-Validating Workflow:

  • Preparation: Charge an oven-dried Schlenk flask with 2-bromoaniline (1.0 equiv), 3,4,5-trifluorophenylboronic acid (1.1 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Loading: Add Pd(dppf)Cl₂ (3-5 mol%) under a strict inert argon atmosphere to prevent catalyst deactivation.

  • Solvent Addition: Inject a thoroughly degassed solvent system of 1,4-Dioxane/Water (4:1 v/v). The water is crucial for dissolving the base and activating the boronic acid via a boronate complex.

  • Reaction: Heat the biphasic mixture to reflux (90-100 °C) for 12-24 hours. Monitor via TLC or LC-MS until the bromoaniline is fully consumed.

  • Workup: Cool to room temperature, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Suzuki Pd0 Pd(0) Catalyst (e.g., Pd(dppf)) OxAdd Oxidative Addition (Haloaniline) Pd0->OxAdd Ar-X TransMet Transmetalation (Arylboronic Acid + Base) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (Biphenyl Amine) TransMet->RedElim Diaryl-Pd(II) RedElim->Pd0 Product Release

Catalytic cycle of Suzuki-Miyaura cross-coupling for biphenyl amines.

Palladium-Catalyzed Direct C-H Arylation (The Atom-Economic Approach)

Mechanism & Causality To bypass the pre-functionalization (halogenation/borylation) required in Suzuki couplings, direct C-H arylation of anilines is highly desirable. However, unprotected anilines often suffer from competing N-arylation. By converting the aniline to a methyl carbamate, the directing group facilitates directed electrophilic metalation at the ortho-position to form a stable palladacycle. Subsequent oxidative addition with an aryldiazonium salt—proceeding via an ionic or radical pathway to a hypervalent Pd(IV) or Pd(III) species—and rapid reductive elimination yields the biaryl product at room temperature without requiring strong bases or silver oxidants[3].

Experimental Protocol: Ortho-C-H Arylation of Aniline Carbamates [3] Self-Validating Workflow:

  • Preparation: Dissolve the aniline methyl carbamate (0.1 mmol) in methanol (2 mL) at room temperature (25 °C).

  • Catalyst Loading: Add Pd(OAc)₂ (5 mol%) as the catalyst.

  • Controlled Addition: Slowly add the aryldiazonium tetrafluoroborate salt (2.0 equiv) in discrete portions over 30 minutes. Causality: This controls the exothermic release of N₂ gas and prevents diazonium homocoupling.

  • Reaction: Stir at room temperature for 2-4 hours. The reaction is complete when the palladacycle is fully consumed (monitored by TLC).

  • Workup & Deprotection: Filter through a short pad of Celite to remove Pd black. Concentrate the filtrate and purify via column chromatography. Deprotect the carbamate using KOH in EtOH/H₂O at reflux to yield the free biphenyl amine.

CH_Activation Substrate Aniline Carbamate Metalation Electrophilic Metalation (Pd(OAc)2) Substrate->Metalation Palladacycle Ortho-Palladacycle Intermediate Metalation->Palladacycle -HOAc OxAdd Oxidative Addition (Aryldiazonium Salt) Palladacycle->OxAdd HighVal Pd(IV) or Pd(III) Species OxAdd->HighVal N2 release Product Ortho-Arylated Carbamate HighVal->Product Reductive Elimination

Directed ortho-C-H arylation pathway via palladacycle intermediate.

Radical & Photoredox-Mediated Arylation (The Mild Alternative)

Mechanism & Causality Recent advancements utilize visible light photoredox catalysis or simple aerobic oxidation to generate aryl radicals under exceedingly mild conditions. For instance, reacting arylhydrazines with anilines under atmospheric oxygen provides a completely metal-free route to 2-aminobiphenyls. The free amino group strongly directs the incoming aryl radical to the ortho-position by stabilizing the intermediate cyclohexadienyl radical[4]. Alternatively, merging photoredox (e.g., [Ir(dFppy)₂phen]PF₆) with Palladium catalysis enables the downstream synthesis of complex carbazoles from biphenyl amines via photoinduced electron transfer, triggering reductive elimination from a high-valent Pd species[5].

Experimental Protocol: Metal-Free Oxidative Radical Arylation [4] Self-Validating Workflow:

  • Preparation: In a round-bottom flask open to the air, combine the aniline (excess, acting as both solvent and reactant) and arylhydrazine hydrochloride (1.0 equiv).

  • Aerobic Oxidation: Stir the biphasic mixture vigorously at room temperature. Causality: Vigorous stirring ensures maximum surface area for oxygen dissolution from the air, which is required to oxidize the arylhydrazine to a phenyldiazene, and subsequently to an aryl radical.

  • Reaction: Allow the reaction to proceed for 24-48 hours. The aryl radical selectively adds to the ortho-position of the aniline.

  • Workup: Neutralize the mixture with saturated NaHCO₃, extract with dichloromethane, and purify via chromatography to isolate the 2-aminobiphenyl.

Radical Hydrazine Arylhydrazine Hydrochloride Diazene Phenyldiazene Hydrazine->Diazene O2 (Air) Radical Aryl Radical Diazene->Radical O2 (Air), -N2 Addition Addition to Aniline (Ortho-position) Radical->Addition Cyclohexadienyl Cyclohexadienyl Radical Addition->Cyclohexadienyl Product 2-Aminobiphenyl Cyclohexadienyl->Product Oxidation (O2)

Metal-free aerobic radical arylation of anilines.

Quantitative Performance Comparison

To guide synthetic planning, the following table summarizes the key performance metrics and operational parameters of each methodology based on experimental literature.

MetricSuzuki-Miyaura Coupling[2]Directed C-H Arylation[3]Aerobic Radical Arylation[4]
Catalyst System Pd(dppf)Cl₂ (3-5 mol%)Pd(OAc)₂ (5 mol%)Metal-Free (O₂ from air)
Coupling Partners Haloaniline + Arylboronic AcidAniline Carbamate + Diazonium SaltAniline + Arylhydrazine
Typical Yields 75% - 95%60% - 90%40% - 70%
Temperature 90-100 °C (Reflux)Room Temperature (25 °C)Room Temperature (25 °C)
Regioselectivity Absolute (determined by halide)Excellent (Ortho-directed)Moderate to Good (Ortho-favored)
Atom Economy Low (Boronic acid waste)Moderate (N₂ and directing group waste)High (H₂O and N₂ waste)
Primary Use Case Complex, sterically hindered biarylsStep-economic library generationGreener, metal-free synthesis

References

  • Direct Arylation of C(sp2)–H Bonds in Anilines Source: ResearchGate URL:[Link]

  • Oxidative Radical Arylation of Anilines with Arylhydrazines and Dioxygen from Air Source: ACS Publications URL:[Link]

  • Palladium-Catalyzed Ortho C–H Arylation of Aniline Carbamates with Diazonium Salts under Mild Conditions: Expedient Synthesis of Carbazole Alkaloids Source: NIH / PMC URL:[Link]

  • Synthesis of Carbazoles by a Merged Visible Light Photoredox and Palladium-Catalyzed Process Source: ResearchGate URL:[Link]

Sources

Comparative

Validation of an HPLC Method for the Quantification of 3-Methoxy-[1,1'-biphenyl]-4-amine: A Comparison Guide

As a Senior Application Scientist, I approach method development not as a series of trial-and-error injections, but as a systematic alignment of an analyte's physicochemical properties with chromatographic theory. The qu...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach method development not as a series of trial-and-error injections, but as a systematic alignment of an analyte's physicochemical properties with chromatographic theory. The quantification of trace-level impurities in complex Active Pharmaceutical Ingredient (API) matrices is one of the most rigorous challenges in drug development.

This guide provides an objective, data-driven comparison of analytical strategies for quantifying 3-Methoxy-[1,1'-biphenyl]-4-amine (Molecular Formula: C13H13NO)[1], detailing the causality behind column selection, detection modalities, and the self-validating protocols required by global regulatory standards.

The Analytical Challenge & Mechanistic Causality

3-Methoxy-[1,1'-biphenyl]-4-amine is an aromatic amine[2]. In pharmaceutical synthesis, aromatic amines are highly scrutinized because they are classified as Potentially Genotoxic Impurities (PGIs). During human metabolism, these compounds undergo oxidation and deconjugation to form highly reactive nitrenium ions (ArN+H), which act as active genotoxins capable of binding to DNA and inducing mutations[3][4][5].

Because of this severe safety risk, regulatory bodies mandate that PGIs be controlled at or below the Threshold of Toxicological Concern (TTC), which is typically set at a stringent 1.5 µ g/day [3][5][6]. For a standard drug dosed at 1 gram per day, this requires an analytical method capable of quantifying the impurity at 1.5 parts-per-million (ppm) or lower.

Why Traditional Methods Fail

The industry default for purity analysis is High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) using a standard C18 (alkyl chain) stationary phase. However, applying this default to 3-Methoxy-[1,1'-biphenyl]-4-amine introduces two critical points of failure:

  • Chromatographic Co-elution : C18 columns rely entirely on weak dispersive (hydrophobic) forces. The polar methoxy group and basic primary amine on the biphenyl ring cause poor retention on C18, leading the impurity to elute near the column void volume—exactly where the massive, overloaded API peak elutes.

  • Detector Blindness : UV detection lacks 3D specificity. At sub-ppm levels, the UV absorbance of the trace impurity is entirely masked by the baseline noise and the tailing edge of the API matrix.

The Optimized Solution: Orthogonal Selectivity & Mass Spectrometry

To achieve a self-validating, robust system, we must change the physics of the separation. By replacing the C18 column with a Biphenyl stationary phase , we introduce orthogonal π−π and dipole-dipole interactions. The electron-dense biphenyl rings of the stationary phase selectively interact with the aromatic system of 3-Methoxy-[1,1'-biphenyl]-4-amine, strongly retaining it and pulling it away from the API matrix.

Coupling this separation with Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides absolute structural specificity, easily achieving the required sensitivity for PGI analysis[5][6].

RetentionMech cluster_C18 Alternative A: C18 Phase cluster_Biphenyl Optimized: Biphenyl Phase Analyte 3-Methoxy-[1,1'-biphenyl]-4-amine C18 Alkyl Chain (C18) Analyte->C18 Dispersive Forces Biph Biphenyl Phase Analyte->Biph Orthogonal Forces Hydrophobic Weak Hydrophobic Interaction C18->Hydrophobic Result1 Poor Retention & Matrix Co-elution Hydrophobic->Result1 PiPi π-π & Dipole Interactions Biph->PiPi Result2 Strong Retention & High Selectivity PiPi->Result2

Chromatographic retention mechanisms: C18 vs. Biphenyl stationary phases.

Performance Comparison: HPLC-UV vs. LC-MS/MS

The following table objectively compares the experimental performance of the traditional approach versus the optimized approach for quantifying this specific aromatic amine.

ParameterAlternative A: HPLC-UV (C18)Optimized Method: LC-MS/MS (Biphenyl)Causality / Advantage
Retention Mechanism Hydrophobic (Dispersive) π−π , Dipole, HydrophobicBiphenyl phase selectively targets the analyte's aromatic rings.
Limit of Quantitation ~10.0 ppm0.05 ppm MS/MS eliminates matrix noise, achieving sub-ppm TTC limits.
Specificity Low (2D: Retention Time + UV)Absolute (3D: RT + Precursor + Product Mass) MRM transitions isolate the exact molecular weight (m/z 200.1).
Matrix Interference High (Co-elution with API)None Orthogonal retention moves the analyte out of the suppression zone.
Regulatory Fit Fails ICH M7 TTC requirementsExceeds ICH M7 TTC requirements LC-MS/MS provides the necessary safety margin for genotoxins.

Step-by-Step Experimental Protocol (Optimized Method)

To ensure this method functions as a self-validating system, the protocol is designed to maximize ionization efficiency and chromatographic resolution.

Step 1: Sample Preparation

  • Accurately weigh 50 mg of the API matrix into a 10 mL volumetric flask.

  • Dissolve and dilute to volume using the Sample Diluent (50:50 v/v Water:Acetonitrile). Note: This ensures the sample is fully solubilized without causing strong solvent effects during injection.

  • Filter through a 0.22 µm PTFE syringe filter into an LC vial.

Step 2: Chromatographic Conditions

  • Column: Core-Shell Biphenyl (100 mm × 2.1 mm, 1.7 µm). Causality: Core-shell technology reduces band broadening, while the 2.1 mm ID is optimal for the low flow rates required by MS electrospray ionization.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Causality: Formic acid acts as a proton donor, ensuring the primary amine of 3-Methoxy-[1,1'-biphenyl]-4-amine is fully protonated ( [M+H]+ ), maximizing signal intensity in Positive ESI mode.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 5 min, hold for 2 min.

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Step 3: Mass Spectrometry (MRM) Parameters

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Precursor Ion ( [M+H]+ ): m/z 200.1 (Calculated from MW 199.25)[1].

  • Product Ion (Quantifier): m/z 185.1 (Corresponding to the loss of the methyl group).

  • Product Ion (Qualifier): m/z 168.1 (Corresponding to the loss of the methoxy group).

ICH Q2(R2) Validation Protocol & Data

A method is only as trustworthy as its validation data. The provide the global framework for ensuring analytical testing methods are scientifically sound, reproducible, and fit for their intended purpose[7][8][9]. The validation of this procedure followed the exact sequence outlined below.

ValidationFlow Start ICH Q2(R2) Validation Protocol Spec 1. Specificity Blank & Matrix Interference Start->Spec Sens 2. LOD & LOQ S/N ≥ 3:1 (LOD), ≥ 10:1 (LOQ) Spec->Sens Lin 3. Linearity & Range R² ≥ 0.99, 50-150% Range Sens->Lin Acc 4. Accuracy Spike Recovery (80-120%) Lin->Acc Prec 5. Precision Repeatability (RSD ≤ 5.0%) Acc->Prec

Step-by-step ICH Q2(R2) validation workflow for analytical procedures.

Validation Summary Data

The optimized LC-MS/MS method was subjected to rigorous ICH Q2(R2) validation[10]. The self-validating nature of the protocol ensures that any matrix effects (ion suppression/enhancement) are mathematically accounted for through spike-recovery studies.

ICH Q2(R2) ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interfering peaks at analyte RT in blank/matrixZero interference detected at m/z 200.1 → 185.1Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 3:10.015 ppm (S/N = 4.2)Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 10:10.05 ppm (S/N = 12.5)Pass
Linearity & Range R2≥0.990 (From LOQ to 150% of Limit) R2=0.9994 (0.05 ppm to 2.25 ppm)Pass
Accuracy (Recovery) 80.0% – 120.0% recovery at 3 spike levels50%: 98.2% 100%: 101.4% 150%: 99.1%Pass
Method Precision %RSD 5.0% for 6 replicate preparations%RSD = 2.1%Pass

References

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl Quality Guidelines. Available at:[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Quality Guidelines. Available at: [Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." EMA Scientific Guidelines. Available at:[Link]

  • International Journal of Pharmaceutical Sciences. "Analytical Research & Development on Genotoxic Impurities." IJPS Journal. Available at:[Link]

  • Journal of Applied Pharmaceutical Science. "LC-MS method development for the quantitation of potential genotoxic impurity..." JAPS Online. Available at: [Link]

Sources

Validation

alternatives to 3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride in specific applications

As a Senior Application Scientist in early-stage drug discovery, selecting the correct chemical building blocks is the difference between a failed in vitro probe and a viable clinical candidate. Historically, 3-Methoxy-[...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, selecting the correct chemical building blocks is the difference between a failed in vitro probe and a viable clinical candidate.

Historically, 3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride (CAS 63040-31-3) has served as a specialized intermediate for synthesizing extended π -system molecules[1]. Recently, however, biphenylamines have found a critical, highly specific application: acting as the lipophilic core for next-generation small-molecule mitochondrial uncouplers (protonophores)[2]. These compounds, such as the furazano[3,4-b]pyrazine BAM15, dissipate the mitochondrial proton motive force (PMF) to increase energy expenditure, offering a promising therapeutic mechanism for obesity, type 2 diabetes, and metabolic dysfunction-associated steatohepatitis (MASH)[3].

This guide objectively compares alternatives to 3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride, analyzing how substituting the methoxy-biphenyl moiety alters the pharmacodynamics, pharmacokinetics, and self-validating synthesis of advanced mitochondrial uncouplers.

Mechanistic Causality: Why the Biphenylamine Core Matters

To understand why we substitute the methoxy-biphenyl group, we must examine the causality of mitochondrial uncoupling. A bona fide uncoupler acts as a lipophilic weak acid that shuttles protons from the intermembrane space into the mitochondrial matrix.

The primary historical challenge of uncouplers (like 2,4-dinitrophenol, DNP) is off-target 4, which leads to severe cellular toxicity[4].

Integrating a biphenylamine system provides an extended π -conjugated network. When the uncoupler deprotonates in the alkaline mitochondrial matrix, this extended π -system delocalizes and 5[5]. This masking is essential; it allows the anion to permeate back across the mitochondrial inner membrane (MIM) without disrupting the PM[5]. However, the methoxy group on 3-Methoxy-[1,1'-biphenyl]-4-amine is electron-donating, which can raise the pKa of the protonophoric amine beyond the optimal physiological range. Therefore, we utilize alternative anilines with electron-withdrawing groups (EWGs) to tune the pKa and improve in vivo half-life.

Mechanism IMS Intermembrane Space (High [H+], Low pH) UH Protonated Uncoupler (Lipophilic) Diffuses across MIM IMS->UH Protonation Matrix Mitochondrial Matrix (Low [H+], High pH) U_minus Deprotonated Uncoupler Anion (Charge Masked by Biphenyl) Matrix->U_minus Deprotonation (Releases H+) UH->Matrix Inward Diffusion U_minus->IMS Outward Diffusion

Proton shuttling mechanism of biphenyl-based mitochondrial uncouplers across the MIM.

Comparative Analysis of Alternative Building Blocks

4'-Fluoro-[1,1'-biphenyl]-4-amine (The MASH Therapeutic Standard)

This is the direct, optimized alternative to the methoxy-biphenyl building block. By substituting the electron-donating methoxy group with an electron-withdrawing fluorine atom on the distal phenyl ring, the acidity of the core protonophore is enhanced. This specific building block was utilized to synthesize SHO1122147 , an advanced oxadiazolopyridin-7-ol uncoupler that demonstrated an EC50 of 3.6 µM, an extended half-life of 2.0 h, and high efficacy in Gubra-Amylin (GAN) diet-induced6[6].

2-Fluoro-5-chloroaniline (The BAM15 Baseline)

While lacking the extended biphenyl system, this substituted aniline is the benchmark precursor used to synthesize BAM15. It provides excellent uncoupling potency (EC50 ~ 1.4 µM) and a maximum Oxygen Consumption Rate (OCR) of ~333% over basal[7]. However, it suffers from a relatively short in vivo half-life (1.7 h) compared to newer biphenyl derivatives[3].

4-(Trifluoromethoxy)aniline (The High-Potency Probe)

For applications requiring extreme in vitro potency, replacing the bulky biphenyl system with a highly lipophilic, strongly electron-withdrawing trifluoromethoxy group yields hydroxylamine BAM15 derivatives with sub-micromolar potency (EC50 ~ 340 nM) and maximum OCR exceeding 118% of BAM15[8].

Quantitative Performance Data

The following table summarizes the experimental performance of mitochondrial uncouplers synthesized from these specific amine building blocks, assessed via Seahorse XF analysis in L6 myoblasts/NMuLi cells[3][6][7][8].

Amine Building BlockResulting UncouplerEC50 (OCR)Max OCR (% Basal)In Vivo Half-life (t1/2)Primary Application
2-Fluoro-5-chloroaniline BAM151.4 µM~333%1.7 hBaseline Uncoupler
4'-Fluoro-[1,1'-biphenyl]-4-amine SHO11221473.6 µM>200%2.0 hMASH / Obesity Models
4-(Trifluoromethoxy)aniline Hydroxylamine Analog (4e)0.34 µM118% (vs BAM15)0.45 hHigh-Potency in vitro Probes
3-Methoxy-[1,1'-biphenyl]-4-amine Methoxy-biphenyl Analog>10 µMModerateN/AStructural Intermediates

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the synthesis and biological validation of these uncouplers must feature built-in causality checks.

Protocol 1: SNAr Synthesis of Biphenyl-Oxadiazolopyridines

This protocol details the integration of the biphenylamine building block into the uncoupler core.

  • Electrophile Preparation: Dissolve 4-chloro-3-nitropyridin-2-amine (1.0 eq) in anhydrous DMF.

  • Nucleophilic Aromatic Substitution (SNAr): Add the chosen biphenylamine (e.g., 4'-Fluoro-[1,1'-biphenyl]-4-amine, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Heat to 80°C for 12 hours.

  • Self-Validation Checkpoint (LC-MS): Monitor the reaction via LC-MS. The causality of success is the complete disappearance of the starting material's chloride isotope pattern, replaced by the exact mass of the secondary amine intermediate. The solution will shift to a deep orange/red due to the newly formed conjugated nitro-aniline system.

  • Cyclization: Treat the purified intermediate with sodium azide (NaN3) or triphenylphosphine (PPh3) under reductive conditions to close the furazan (oxadiazole) ring, yielding the final uncoupler.

SynthesisWorkflow SM 4-Chloro-3-nitropyridin-2-amine (Electrophile) SNAr SNAr Reaction (DIPEA, DMF, 80°C) SM->SNAr Amine Biphenylamine Alternative (Nucleophile) Amine->SNAr Intermediate Substituted Pyridine Intermediate SNAr->Intermediate LC-MS Check: Mass Shift Cyclization Reductive Cyclization (NaN3 or PPh3) Intermediate->Cyclization Product Oxadiazolopyridine Mitochondrial Uncoupler Cyclization->Product HPLC Purification

Workflow for synthesizing mitochondrial uncouplers via SNAr with biphenylamines.

Protocol 2: Seahorse XF Oxygen Consumption Rate (OCR) Assay

To prove the synthesized compound is a true mitochondrial uncoupler (and not an artifactual oxygen consumer), use this self-validating respirometry workflow.

  • Cell Plating: Seed L6 myoblasts or NMuLi cells in a Seahorse XF96 microplate and incubate overnight.

  • Basal OCR Measurement: Record baseline oxygen consumption for 15 minutes.

  • Validation Injection 1 (Oligomycin): Inject Oligomycin (1 µM) to inhibit ATP synthase. Causality Check: OCR must drop. This isolates the proton leak, ensuring subsequent OCR spikes are strictly due to chemical uncoupling, not cellular ATP demand.

  • Test Injection (Synthesized Uncoupler): Inject the biphenylamine-derived uncoupler (dose-response: 0.1 to 50 µM). Causality Check: A bona fide uncoupler will cause a rapid, sustained spike in OCR. Calculate the EC50 based on the magnitude of this spike relative to basal rates.

  • Validation Injection 2 (Antimycin A / Rotenone): Inject ETC inhibitors (1 µM each). Causality Check: OCR must plummet to near zero. This validates that the measured oxygen consumption was entirely mitochondrial and not driven by non-mitochondrial oxidases.

Sources

Comparative

comparing the efficacy of different catalysts for the synthesis of biphenyl amines

A Technical Guide for Drug Development Professionals Introduction: The Mechanistic Imperative The synthesis of biphenyl amines is a cornerstone transformation in the development of pharmaceuticals, agrochemicals, and adv...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development Professionals

Introduction: The Mechanistic Imperative

The synthesis of biphenyl amines is a cornerstone transformation in the development of pharmaceuticals, agrochemicals, and advanced materials. Historically, the construction of these C–N bonds relied on classical Ullmann couplings, which required harsh conditions and stoichiometric amounts of copper. Today, the landscape is dominated by transition-metal catalysis—specifically palladium-catalyzed Buchwald-Hartwig aminations and advanced heterogeneous copper systems.

As a Senior Application Scientist, selecting the optimal catalyst is rarely a matter of preference; it is a strict mechanistic calculation based on the substrate's electronic properties, steric hindrance, and the desired scalability. This guide objectively compares the efficacy of classical and modern catalytic systems, providing self-validating protocols grounded in mechanistic causality.

Evolution and Efficacy of Catalytic Systems

First-Generation Palladium: The Limits of Pd(PPh₃)₄

Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, remains a cost-effective workhorse for the Suzuki-Miyaura coupling of activated substrates. However, it is fundamentally limited in the Buchwald-Hartwig amination of unactivated aryl chlorides[1]. The electron-neutral triphenylphosphine ligands fail to provide the necessary electron density to the palladium center, resulting in a sluggish oxidative addition step. Consequently, reactions often stall or require forcing conditions that degrade sensitive functional groups.

Second-Generation: Chelating Ligands and (DPPF)PdCl₂

To overcome the limitations of monodentate phosphines, second-generation catalysts introduced bidentate chelating ligands like 1,1'-bis(diphenylphosphino)ferrocene (DPPF). The complex (DPPF)PdCl₂ proved highly effective for the formation of mixed secondary amines[2].

  • Mechanistic Causality: The large bite angle of the DPPF ligand forces the palladium intermediate into a geometry that accelerates reductive elimination. Crucially, this rapid elimination outcompetes unwanted β-hydride elimination, preventing the formation of imine byproducts and increasing the overall yield of the target biphenyl amine[2].

Third-Generation: The Dominance of Buchwald G3 Precatalysts

The current gold standard for C–N coupling relies on bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, tBuXPhos). Third-generation (G3) precatalysts, such as XPhos Pd G3, are engineered to deliver a precise 1:1 ratio of ligand to palladium, avoiding the formation of inactive PdL₂ species[3].

  • Mechanistic Causality: These precatalysts are stable to air and moisture but activate rapidly in the presence of a base, shedding a carbazole leaving group to form the highly active monoligated L-Pd(0) species[3]. The extreme steric bulk of ligands like tBuXPhos not only facilitates the oxidative addition of stubborn aryl chlorides but also sterically forces the final reductive elimination step, yielding quantitative conversions (up to 100%) even in green solvents like lipids[4].

Base-Metal Alternatives: Copper Nanoparticles and Cu(OAc)₂

For drug development programs prioritizing green chemistry and cost reduction, copper-based systems remain highly relevant. Modern iterations utilize Cu(OAc)₂·H₂O or stabilized copper nanoparticles[5][6]. While they typically require aryl iodides or bromides rather than chlorides, copper nanoparticles offer the distinct advantage of heterogeneous recyclability, allowing the catalyst to be recovered magnetically or via centrifugation and reused for multiple cycles with minimal activity loss[6].

Quantitative Efficacy Comparison

The following table synthesizes the operational parameters and performance metrics of these catalytic systems based on empirical data.

Catalyst SystemOptimal Substrate ScopeTypical LoadingReaction TempAvg. YieldKey Mechanistic Advantage
Pd(PPh₃)₄ Aryl iodides/bromides5 mol%80–120 °C~70–80%Cost-effective for highly activated electrophiles[1].
(DPPF)PdCl₂ Aryl bromides + primary amines1–5 mol%100 °C70–90%Chelating bite angle suppresses β-hydride elimination[2].
XPhos Pd G3 Aryl chlorides/bromides1–2 mol%80–100 °C>90–100%Rapid activation; prevents off-cycle PdL₂ formation[1][3].
tBuXPhos Pd G3 Hindered aryl chlorides2 mol%80–100 °C~100%Extreme steric bulk forces reductive elimination[4].
Cu Nanoparticles Aryl iodides / Nitroarenes5–10 mol%110 °C60–85%Earth-abundant; heterogeneous and highly recyclable[6].

Mechanistic Workflow: The Catalytic Cycle

Understanding the catalytic cycle is essential for troubleshooting stalled reactions. The diagram below maps the logical flow of the Buchwald-Hartwig amination, highlighting where specific ligand properties dictate success.

Logical relationship of the Buchwald-Hartwig catalytic cycle highlighting mechanistic dependencies.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (causality) to empower researchers to adapt the methodology to their specific substrates.

Protocol A: High-Efficacy Buchwald-Hartwig Amination (XPhos Pd G3)

Objective: Coupling of an unactivated aryl chloride with a primary amine. Validation Checkpoint: The use of a G3 precatalyst guarantees a precise 1:1 Ligand:Pd ratio, eliminating the variable of incomplete ligand binding that plagues in-situ catalyst generation[3].

  • Inert Atmosphere Setup: In a glovebox or using standard Schlenk techniques, charge a dry reaction vial with Aryl Chloride (1.0 mmol), Primary Amine (1.2 mmol), and Sodium tert-butoxide (NaOtBu) (1.5 mmol).

    • Causality: Pd(0) intermediates are highly susceptible to oxidation. NaOtBu is selected as a strong base to rapidly deprotonate the Pd(II)-amine complex. If the substrate contains base-sensitive functional groups (e.g., esters), substitute with a weaker base like K₃PO₄ or Cs₂CO₃ and extend the reaction time[1].

  • Catalyst Addition: Add XPhos Pd G3 (1–2 mol%) to the solid mixture.

    • Causality: The low loading is validated by the extreme efficiency of the bulky biaryl phosphine ligand, which sterically forces the reductive elimination step and prevents unwanted β-hydride elimination[4].

  • Solvent Introduction & Activation: Add anhydrous, degassed THF or Toluene (3–5 mL). Seal the vial and heat to 80 °C for 2–4 hours.

    • Causality: The precatalyst is rapidly activated by the base in solution, shedding the carbazole leaving group to form the active monoligated L-Pd(0) species[3].

  • Quench and Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Causality: This step removes insoluble inorganic salts and any precipitated Pd black. A quick GC-MS assay of the crude filtrate serves as a self-validating checkpoint for conversion before proceeding to column chromatography.

Protocol B: Heterogeneous Ullmann-Type Amination (Cu-Nanoparticles)

Objective: Cost-effective, green synthesis of biphenyl amines from aryl iodides. Validation Checkpoint: The biphasic recovery of the catalyst proves the heterogeneous nature of the reaction, ensuring no heavy metal leaching into the final API.

  • Reagent Assembly: Combine Aryl Iodide (1.0 mmol), Amine (1.2 mmol), K₂CO₃ (2.0 mmol), and Cu-nanoparticles (5–10 mol%) in PEG-400 (3 mL).

    • Causality: PEG-400 acts as both a green solvent and a stabilizing capping agent, preventing the agglomeration of the nanoparticles and maintaining a high surface-area-to-volume ratio for catalysis[6].

  • Thermal Activation: Stir the mixture at 110 °C for 12–24 hours under a nitrogen atmosphere.

    • Causality: Copper-catalyzed C–N couplings inherently require higher thermal activation energy compared to Pd systems. The nitrogen atmosphere prevents the oxidation of Cu(0) or Cu(I) active sites to inactive Cu(II) species.

  • Catalyst Recovery & Recycling: Cool the mixture, dilute with water, and extract the organic product with diethyl ether. Recover the Cu-nanoparticles via centrifugation.

    • Causality: The biphasic workup isolates the product while leaving the catalyst intact in the aqueous/PEG layer. The recovered nanoparticles can be washed and reused for up to 5 cycles with minimal loss in activity, validating the economic viability of the protocol[6].

Conclusion

The synthesis of biphenyl amines demands a tailored approach to catalyst selection. For unactivated aryl chlorides and sterically hindered substrates, third-generation Buchwald precatalysts (e.g., XPhos Pd G3) offer unmatched efficacy and rapid reaction kinetics. Conversely, for highly activated substrates or processes prioritizing green chemistry and recyclability, copper nanoparticle systems provide a robust, scalable alternative. By understanding the mechanistic causality behind each step, drug development professionals can optimize yields, reduce costs, and streamline their synthetic workflows.

References

  • Title: A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2 Source: acs.org URL: [Link]

  • Title: Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities Source: acs.org URL: [Link]

  • Title: Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy Source: nih.gov URL: [Link]

  • Title: Cu(OAc)2·H2O-catalyzed N-arylation of nitrogen-containing heterocycles Source: researchgate.net URL: [Link]

  • Title: Recyclable Nanoparticulate Copper Mediated Synthesis of Naphthoxazinones in PEG-400: A Green Approach Source: researchgate.net URL: [Link]

Sources

Validation

A Senior Application Scientist’s Guide to Assessing the Batch-to-Batch Variability of 3-Methoxy-[1,1'-biphenyl]-4-amine

Introduction: The Imperative of Consistency in Drug Development In the landscape of pharmaceutical development, the consistent quality of an Active Pharmaceutical Ingredient (API) is the bedrock upon which drug safety an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Consistency in Drug Development

In the landscape of pharmaceutical development, the consistent quality of an Active Pharmaceutical Ingredient (API) is the bedrock upon which drug safety and efficacy are built.[1] Any variability between production batches, no matter how subtle, can introduce a cascade of issues, from altered therapeutic outcomes to unforeseen toxicity. 3-Methoxy-[1,1'-biphenyl]-4-amine, a key intermediate or API in various research and development pipelines, is no exception. Its molecular structure, featuring a biphenyl core, a methoxy group, and an amine, presents specific challenges and potential impurity profiles that demand rigorous analytical scrutiny.

This guide provides a comprehensive framework for assessing the batch-to-batch variability of 3-Methoxy-[1,1'-biphenyl]-4-amine. We will move beyond simple pass/fail criteria and delve into the causality behind our analytical choices. The methodologies described herein are designed to create a self-validating system of quality control, ensuring that each batch not only meets specifications but is also fundamentally consistent with those that came before it. This adherence to best practices is essential for meeting the stringent guidelines set by regulatory bodies like the FDA and EMA.[2][3]

Understanding the Synthesis and Potential Impurity Profile

A robust assessment of variability begins with understanding the API's synthetic route. While multiple pathways to 3-Methoxy-[1,1'-biphenyl]-4-amine exist, a common approach is the Suzuki cross-coupling reaction, followed by functional group manipulation.

A potential synthetic pathway can introduce specific impurities. For instance, a Suzuki coupling between a protected aminophenylboronic acid and a methoxy-halobenzene could lead to residual palladium catalyst, unreacted starting materials, or homocoupling by-products. Understanding this allows for the targeted development of analytical methods.

cluster_0 Potential Synthetic Pathway cluster_1 Potential Impurities SM1 Bromo-aniline derivative Coupling Suzuki Coupling SM1->Coupling SM2 Methoxy-phenylboronic acid SM2->Coupling Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Coupling Base Base (e.g., Na2CO3) Base->Coupling Intermediate Protected Biphenyl Amine Coupling->Intermediate Impurity1 Unreacted Starting Materials Coupling->Impurity1 Impurity2 Homocoupling By-products Coupling->Impurity2 Impurity3 Residual Palladium Coupling->Impurity3 Deprotection Deprotection Intermediate->Deprotection FinalAPI 3-Methoxy-[1,1'-biphenyl]-4-amine Deprotection->FinalAPI Impurity4 Solvent Residues Deprotection->Impurity4

Caption: Potential Suzuki coupling pathway and associated impurity sources.

A Multi-Faceted Analytical Approach for Comprehensive Assessment

No single technique can fully capture the profile of an API. A comprehensive assessment requires a combination of chromatographic, spectroscopic, and physical characterization methods to monitor the Critical Quality Attributes (CQAs) of the compound.[1]

cluster_purity cluster_identity cluster_physical Start Receive 3 Batches of API Purity I. Chromatographic Purity & Impurity Profiling Start->Purity Identity II. Spectroscopic Identity & Structural Confirmation Start->Identity Physical III. Physicochemical Characterization Start->Physical HPLC HPLC-UV Purity->HPLC LCMS LC-MS Purity->LCMS NMR 1H NMR, 13C NMR Identity->NMR FTIR FT-IR Identity->FTIR DSC DSC Physical->DSC TGA TGA Physical->TGA KF Karl Fischer (Water) Physical->KF Stats IV. Statistical Analysis & Data Comparison Decision Batch Release Decision Stats->Decision HPLC->Stats LCMS->Stats NMR->Stats FTIR->Stats DSC->Stats TGA->Stats KF->Stats

Caption: Comprehensive workflow for assessing API batch-to-batch variability.

I. Chromatographic Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and impurity profile of an API.[2] Its high resolving power allows for the separation and quantification of the main compound from closely related structural analogues and process-related impurities.

Comparative Data: Three Production Batches
Parameter Batch A Batch B Batch C Specification
Purity (HPLC Area %) 99.85%99.81%99.88%≥ 99.5%
Largest Unknown Impurity 0.06%0.08%0.05%≤ 0.10%
Total Impurities 0.15%0.19%0.12%≤ 0.50%
Residual Solvent (Methanol) 150 ppm180 ppm135 ppm≤ 500 ppm
Water Content (Karl Fischer) 0.11%0.15%0.10%≤ 0.20%
Experimental Protocol: HPLC-UV Purity Method
  • Rationale: A reverse-phase C18 column is chosen for its versatility in retaining and separating aromatic compounds like our biphenyl amine. The gradient elution ensures that both polar and non-polar impurities are eluted and quantified effectively. UV detection at 254 nm is selected as it is a common wavelength where aromatic systems exhibit strong absorbance.

  • Methodology:

    • System: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).

    • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-17.1 min: 90% to 10% B

      • 17.1-20 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.[1]

    • Injection Volume: 5 µL.

    • Detection Wavelength: 254 nm.

    • Sample Preparation: Accurately weigh ~10 mg of each batch of 3-Methoxy-[1,1'-biphenyl]-4-amine and dissolve in 10 mL of 50:50 Water:Acetonitrile to a final concentration of 1 mg/mL.

II. Spectroscopic Identity and Structural Confirmation

Spectroscopic methods provide an orthogonal confirmation of the compound's identity and can reveal impurities that are not chromatographically resolved.

A. Nuclear Magnetic Resonance (¹H NMR)
  • Causality: ¹H NMR provides an unambiguous confirmation of the molecular structure. The chemical shifts, integration values, and coupling patterns act as a molecular fingerprint. It is also highly sensitive for identifying and quantifying residual solvents from the synthesis and purification steps.

  • Protocol:

    • Instrument: Bruker Avance III 400 MHz or equivalent.

    • Sample Preparation: Dissolve 5-10 mg of the API from each batch in ~0.7 mL of Deuterated Chloroform (CDCl₃) or DMSO-d₆.

    • Analysis: Acquire a standard proton spectrum. The spectra from all three batches should be identical, with characteristic peaks for the aromatic protons, the methoxy group, and the amine protons. Any significant deviation or the presence of unexpected peaks would indicate a structural difference or an impurity.

B. Fourier-Transform Infrared Spectroscopy (FT-IR)
  • Causality: FT-IR is a rapid and effective tool for confirming the presence of key functional groups. While not as structurally detailed as NMR, it can quickly flag major discrepancies between batches, such as differences in polymorphic form which can affect physical properties.

  • Protocol:

    • Instrument: PerkinElmer Spectrum Two FT-IR or equivalent with an Attenuated Total Reflectance (ATR) accessory.

    • Analysis: Place a small amount of the solid sample directly on the ATR crystal. Acquire the spectrum from 4000 to 400 cm⁻¹. The resulting spectra for all batches should show characteristic N-H stretches (~3400-3300 cm⁻¹), C-H stretches (~3100-2800 cm⁻¹), C=C aromatic stretches (~1600-1450 cm⁻¹), and C-O ether stretches (~1250 cm⁻¹).

III. Physicochemical Characterization

The physical properties of an API are just as critical as its chemical purity. Variations in properties like melting point, moisture content, and particle size can significantly impact downstream processing and final drug product performance.[4]

A. Differential Scanning Calorimetry (DSC)
  • Causality: DSC is used to determine the melting point and to detect the presence of different polymorphic forms.[5] A sharp, single endotherm at a consistent temperature across batches indicates high purity and a consistent crystalline form. Broad peaks or multiple transitions can signal impurities or polymorphism.

  • Protocol:

    • Instrument: TA Instruments Q2000 DSC or equivalent.

    • Sample Preparation: Accurately weigh 3-5 mg of the API into an aluminum pan and hermetically seal.

    • Method: Heat the sample from 25°C to 200°C at a rate of 10°C/min under a nitrogen purge.

    • Analysis: Compare the onset temperature and peak maximum of the melting endotherm for each batch.

Comparative Data: Physicochemical Properties
Parameter Batch A Batch B Batch C Specification
Melting Point (DSC Onset) 135.2°C134.9°C135.5°C135 ± 2°C
Appearance White to off-white powderWhite to off-white powderWhite to off-white powderConforms

IV. Statistical Analysis and Conclusion

Assessing batch-to-batch variability requires more than just checking if results fall within a specification range. For true consistency, the data should be statistically similar.[6][7] An Analysis of Covariance (ANCOVA) can be a powerful tool to compare data sets, for example, in stability studies.[6] For release testing, comparing the means and standard deviations of critical parameters across a minimum of three batches is a fundamental requirement.[8]

Based on the hypothetical data presented, all three batches of 3-Methoxy-[1,1'-biphenyl]-4-amine meet the predefined specifications. The purity, impurity profiles, and physicochemical properties are highly consistent, with only minor, statistically insignificant variations. This robust, multi-faceted analytical approach provides high confidence in the manufacturing process's ability to produce a consistent API, which is a prerequisite for successful drug development.

References

  • API Batch Production Ensuring Consistency in Active Pharmaceutical Ingredient Manufacturing. (n.d.). Vertex AI Search.
  • A Comparative Guide to Assessing Batch-to-Batch Reproducibility in Industrial API Production. (n.d.). Benchchem.
  • Ensuring Quality and Compliance in API Manufacturing: Best Practices & Challenges. (n.d.). Rondaxe.
  • Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. (2018, August 9). FDA.
  • Guideline on Regulatory Control of Active Pharmaceutical Ingredients (APIs). (n.d.). NPRA.
  • Statistical Techniques for Testing Batch to Batch Variability and Accelerated Testing. (n.d.). Scholar@UPRM.
  • Statistical techniques for testing batch to batch variability and accelerated testing. (n.d.). UPRM.
  • Batch-to-Batch Consistency: Why It Matters for Intermediates. (2025, December 19). At Tianming Pharmaceutical.
  • Batch-to-Batch Variability - Applications using Sorption Experiments. (n.d.). Surface Measurement Systems.
  • Strategies for Managing API Batch-to-Batch Variability in Continuous Manufacturing. (n.d.). Freeman Technology.

Sources

Comparative

A Senior Application Scientist's Guide to Quercetin Purification: A Performance Comparison

In the realm of natural product chemistry and drug development, the isolation of high-purity bioactive compounds is a foundational step. Quercetin, a ubiquitous flavonoid renowned for its potent antioxidant and anti-infl...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of natural product chemistry and drug development, the isolation of high-purity bioactive compounds is a foundational step. Quercetin, a ubiquitous flavonoid renowned for its potent antioxidant and anti-inflammatory properties, serves as a prime example of a molecule whose therapeutic potential is contingent on its purity.[1][2] This guide offers an in-depth, objective comparison of the primary techniques employed for quercetin purification, providing the experimental data and procedural insights necessary for researchers, scientists, and drug development professionals to make informed decisions.

Our discussion will navigate through the intricacies of column chromatography, crystallization, and solid-phase extraction (SPE), evaluating each based on critical performance metrics: purity, yield, scalability, cost-effectiveness, and environmental impact.

The Purification Challenge: Why Isolate Quercetin?

Crude plant extracts, while rich in quercetin, are complex mixtures of various phytochemicals.[3] To accurately study its biological activity and formulate it for therapeutic applications, isolating quercetin from these matrixes is paramount. The choice of purification method directly influences the final product's quality, the economic viability of the process, and its overall sustainability.

Section I: Head-to-Head Performance Comparison

The selection of a purification strategy is a multi-faceted decision. The following table summarizes the performance of the three primary techniques based on key experimental outcomes.

Performance Metric Column Chromatography Crystallization Solid-Phase Extraction (SPE)
Achievable Purity >98%[3]>95% (with multiple recrystallizations)90-98% (matrix-dependent)[4]
Typical Yield 60-80%70-90%>90%[5]
Scalability Moderate; can be scaled to preparative HPLC[6]High; readily scalable for industrial productionLow to Moderate; best for lab-scale and pre-concentration
Cost Moderate to High (solvents, silica gel, equipment)[7]Low to Moderate (solvents, energy for heating/cooling)Moderate (cartridges, solvents)
Speed Slow; can take several hours to daysModerate; dependent on cooling and crystal formation timeFast; rapid processing of multiple samples
Solvent Consumption High[8]ModerateLow
Environmental Impact High (large volumes of organic solvents)Moderate (solvent choice is critical)Low (minimal solvent usage)

Section II: Deep Dive into Purification Methodologies

A. Column Chromatography: The Workhorse of Purification

Column chromatography, particularly using silica gel, is a widely adopted technique for quercetin purification due to its high resolving power.[9][10] The principle lies in the differential partitioning of compounds between a stationary phase (silica gel) and a mobile phase (a solvent system). Quercetin, with its polar hydroxyl groups, adsorbs to the polar silica gel and is selectively eluted by gradually increasing the polarity of the mobile phase.[11]

  • Stationary Phase Preparation: A slurry of silica gel (70-230 mesh) is prepared in a non-polar solvent (e.g., hexane) and packed into a glass column.[12]

  • Sample Loading: The crude quercetin extract is dissolved in a minimal amount of the initial mobile phase and carefully loaded onto the top of the silica gel bed.[11]

  • Elution: A gradient elution is typically employed, starting with a non-polar solvent system (e.g., hexane:ethyl acetate) and gradually increasing the polarity by introducing a more polar solvent like methanol.[11][12] This allows for the separation of less polar impurities first, followed by the elution of quercetin.

  • Fraction Collection: The eluent is collected in a series of fractions.

  • Monitoring: The separation is monitored by Thin-Layer Chromatography (TLC) to identify the fractions containing pure quercetin.[10]

  • Solvent Evaporation: Fractions containing pure quercetin are pooled, and the solvent is removed under reduced pressure to yield the purified compound.[11]

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Recovery prep_column Pack Silica Gel Column load_sample Load Crude Extract prep_column->load_sample elute Gradient Elution load_sample->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc pool Pool Pure Fractions tlc->pool evap Evaporate Solvent pool->evap result Purified Quercetin evap->result G cluster_process Process cluster_recovery Recovery dissolve Dissolve Crude Quercetin in Hot Solvent cool Slow Cooling & Crystal Formation dissolve->cool filtrate Filter to Collect Crystals cool->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry Purified Crystals wash->dry result Pure Quercetin Crystals dry->result G cluster_prep Preparation cluster_extraction Extraction cluster_recovery Recovery condition Condition SPE Cartridge load Load Crude Extract condition->load wash Wash Impurities load->wash elute Elute Quercetin wash->elute evap Evaporate Solvent elute->evap result Purified Quercetin evap->result

Sources

Validation

Validating the Identity of Commercial vs. In-House Synthesized Compounds: A Comparative Guide

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter a critical point of failure in preclinical research: the unverified assumption of chemical equivalence. The "...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter a critical point of failure in preclinical research: the unverified assumption of chemical equivalence. The "reproducibility crisis" in biomedical research is often exacerbated by researchers blindly trusting a commercial vendor's Certificate of Analysis (CoA) or assuming an in-house synthesized batch perfectly mirrors the reference standard.

To combat this, the National Institutes of Health (NIH) explicitly requires the authentication of key biological and chemical resources to ensure rigor and transparency in funded research[1]. Whether you are validating a small molecule for high-throughput screening[2], evaluating natural products[3], or profiling non-oncology drugs for repurposing[4], rigorous chemical characterization is non-negotiable.

This guide outlines a field-proven, self-validating analytical framework to objectively compare and authenticate commercial reference standards against in-house synthesized compounds.

The Orthogonal Analytical Strategy

Identity and purity are distinct metrics. A compound can be 99% pure by UV detection but be the wrong stereoisomer or regioisomer. Therefore, a single analytical technique is never sufficient. We must employ an orthogonal workflow that independently verifies exact mass, structural connectivity, and stereochemistry.

Workflow cluster_sources cluster_assays Start Compound Validation Initiated Comm Commercial Reference Standard Start->Comm InHouse In-House Synthesized Batch Start->InHouse LCMS LC-HRMS (Exact Mass & UV Purity) Comm->LCMS NMR 1D/2D NMR & qNMR (Structure & Quantitation) Comm->NMR Chiral Chiral HPLC (Stereochemical Purity) Comm->Chiral InHouse->LCMS InHouse->NMR InHouse->Chiral Compare Data Overlay & Statistical Comparison LCMS->Compare NMR->Compare Chiral->Compare Match Identity Confirmed (Proceed to Bioassays) Compare->Match Equivalence Confirmed Mismatch Identity Rejected (Investigate Synthesis) Compare->Mismatch Discrepancy Detected

Figure 1: Orthogonal analytical workflow for validating chemical identity and purity.

Self-Validating Experimental Methodologies

A robust protocol must be capable of detecting its own failure. The following methodologies are designed as self-validating systems to ensure that any discrepancy observed is a true chemical difference, not an instrumental artifact.

Protocol A: High-Resolution LC-MS (Exact Mass & Relative Purity)

While standard drug discovery QC requires purity >90-95%[2], high-resolution mass spectrometry (HRMS) provides the exact mass necessary to confirm the empirical formula.

  • Step 1: System Suitability Test (SST) & Blank Injection. Before analyzing the compounds, inject a solvent blank followed by a known standard mix (e.g., reserpine, caffeine).

    • Causality & Self-Validation: The blank definitively proves that any peaks observed in the sample run are not artifacts of column carryover. The SST validates that the mass analyzer is calibrated to <5 ppm error and the column retains theoretical plate efficiency.

  • Step 2: Dual-Wavelength UV/Vis Acquisition. Acquire UV data at both 254 nm and a compound-specific wavelength (e.g., 280 nm), coupled with positive/negative electrospray ionization (ESI).

    • Causality: Relying solely on 254 nm will yield false-positive purity results if impurities lack a conjugated pi-system. Dual-wavelength acquisition ensures UV-transparent impurities are not overlooked[4].

Protocol B: Quantitative 1D and 2D NMR (Structural Integrity)

Nuclear Magnetic Resonance (NMR) is the non-destructive "gold standard" for structural elucidation, providing dynamic, atomic-level information[5].

  • Step 1: Inversion-Recovery T1 Measurement. Measure the longitudinal relaxation time (T1) of the longest-relaxing proton in both the analyte and the internal calibrant.

    • Causality & Self-Validation: Quantitative NMR (qNMR) relies on the integration of proton signals. If the relaxation delay (D1) between pulses is too short, protons will not fully relax, skewing the integration. Measuring T1 self-validates the D1 parameter (set to 5×T1 ), ensuring absolute quantitative accuracy.

  • Step 2: qNMR with Internal Calibrant. Spike the sample with a highly pure, NIST-traceable internal standard (e.g., maleic acid or DSS) that does not overlap with the analyte's peaks.

    • Causality: LC-MS UV purity is relative and extinction-coefficient dependent. qNMR provides absolute mass fraction purity, exposing NMR-active but UV-inactive impurities like residual solvents (e.g., DMF, DCM) or inorganic salts[5].

  • Step 3: ALARM NMR (For Chemical Probes). If the compound is a chemical probe, incubate it with a 13 C-labeled La antigen reporter protein.

    • Causality: This specialized 2D NMR technique identifies non-specific thiol-reactive compounds, ensuring the probe's biological activity is target-specific rather than a promiscuous artifact[6].

Protocol C: Chiral HPLC (Stereochemical Validation)

Enantiomers possess identical exact masses and 1D NMR spectra but can exhibit drastically different pharmacological profiles.

  • Step 1: Racemic Resolution Check. Inject a known racemic mixture of the compound.

    • Causality & Self-Validation: This proves the chiral stationary phase is actively resolving the enantiomers. If the racemate elutes as a single peak, the column chemistry is incompatible, and any subsequent "pure" sample run is invalid.

  • Step 2: Co-Injection (Spiking) Experiment. Mix a 1:1 ratio of the commercial standard and the in-house batch, then inject.

    • Causality: If the compounds are identical, they will co-elute as a perfectly symmetrical, Gaussian peak. A split peak or a leading/trailing shoulder definitively proves a stereochemical or structural mismatch.

Experimental Data Comparison: Case Study

To illustrate this framework, below is a comparative data set validating an in-house synthesized batch of a generic kinase inhibitor against a commercial reference standard.

Table 1: Comparative Analytical Validation Results
Analytical ParameterMethodCommercial Standard (Vendor X)In-House Synthesized BatchAcceptance CriteriaConclusion
Exact Mass [M+H]+ LC-HRMS (ESI+)m/z 494.2661m/z 494.2664 Δ < 5 ppmPASS (Match)
Relative Purity UV-HPLC (254 nm)99.2%98.8%> 95.0%PASS (Match)
Absolute Purity 1H -qNMR (Maleic Acid)98.5%86.4% > 95.0%FAIL (Discrepancy)
Stereochemistry Chiral HPLC (ee%)> 99% (Rt = 12.4 min)> 99% (Rt = 12.4 min)Co-elution confirmedPASS (Match)
Residual Solvents 1H -NMRNone detectedDMF (8.2%), EtOAc (4.0%) < 0.5% totalFAIL (Discrepancy)
Causality in Troubleshooting Discrepancies

In the data above, the in-house batch passed standard LC-MS purity checks (98.8%) but failed absolute purity via qNMR (86.4%).

  • The Causality: The in-house synthesis utilized Dimethylformamide (DMF) as a solvent, which has a high boiling point and is notoriously difficult to remove under standard vacuum. DMF is highly visible in 1H -NMR but elutes in the void volume of standard reverse-phase LC-MS methods, evading UV detection. If this batch had proceeded to biological testing, the residual DMF would have caused off-target cellular toxicity, leading to false-negative viability data.

Furthermore, if the exact mass matches but the retention time shifts significantly between the commercial and in-house batches, the causality often lies in the salt form (e.g., HCl vs. Mesylate). Different counterions alter the compound's solubility and interaction with the stationary phase, which directly impacts its bioavailability in downstream in vivo assays.

References

  • [6] Title: ALARM NMR for HTS triage and chemical probe validation - PMC Source: nih.gov URL: 6

  • Title: Journal & NIH funding guidelines | Cell Line Authentication - Labcorp Source: labcorp.com URL:

  • [3] Title: Product Integrity Guidance - Office of Dietary Supplements (ODS) Source: nih.gov URL: 3

  • [5] Title: NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC Source: nih.gov URL: 5

  • [4] Title: Discovering the anti-cancer potential of non-oncology drugs by systematic viability profiling Source: nih.gov URL: 4

  • [2] Title: Navigating the Hurdles: A Researcher's Guide to Optimizing High-throughput screens, Library Design, and Protein Engineering | Ranomics Source: ranomics.com URL: 2

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Cost Analysis of Synthetic Routes

For researchers, scientists, and professionals in drug development, the selection of a synthetic route is a critical decision that extends beyond mere chemical feasibility. It is a complex equation of efficiency, scalabi...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the selection of a synthetic route is a critical decision that extends beyond mere chemical feasibility. It is a complex equation of efficiency, scalability, environmental impact, and, crucially, cost. An in-depth comparative cost analysis is therefore not just a financial exercise but a strategic scientific endeavor. This guide provides a framework for conducting such an analysis, using the synthesis of the blockbuster drug Atorvastatin as a central case study.

The Strategic Importance of Cost Analysis in Chemical Synthesis

The chosen synthetic pathway for an active pharmaceutical ingredient (API) directly influences production costs, which in turn affect the affordability and accessibility of the final drug product.[1] A comprehensive cost analysis allows for the early identification of economic bottlenecks and opportunities for optimization. Key cost drivers in chemical synthesis are multifaceted and include:

  • Raw Materials and Reagents: The price, purity, and availability of starting materials and reagents are primary cost determinants.[2]

  • Solvents: Solvents can constitute a significant portion of the mass in a reaction and contribute heavily to both cost and waste.[3]

  • Energy Consumption: Heating, cooling, and other energy-intensive steps can represent a substantial operational cost.[4]

  • Labor and Time: The number of synthetic steps, reaction times, and complexity of operations directly impact labor costs.

  • Capital Costs: The need for specialized equipment, such as high-pressure reactors, can significantly increase the initial investment.

  • Waste Disposal: The generation of hazardous waste incurs significant disposal costs and environmental liabilities.[4]

  • Purification: The complexity and efficiency of purification steps can be a major cost contributor.

A Framework for Techno-Economic Analysis (TEA) of Synthetic Routes

A Techno-Economic Analysis (TEA) provides a structured methodology for evaluating the economic viability of a chemical process. For a comparative analysis of synthetic routes, the following step-by-step approach can be employed:

Step 1: Define the Scope and Functional Unit

Clearly define the synthetic routes to be compared and establish a functional unit for the analysis, such as the cost per kilogram of the final API produced.

Step 2: Process Flowsheeting and Mass & Energy Balances

For each synthetic route, create a detailed process flowsheet outlining all unit operations. Perform mass and energy balances to quantify the consumption of all raw materials, solvents, and utilities.

Step 3: Cost Estimation
  • Capital Expenditure (CAPEX): Estimate the cost of required equipment. For comparative purposes, this can be simplified by focusing on specialized equipment unique to a particular route.

  • Operating Expenditure (OPEX):

    • Variable Costs: Calculate the costs of raw materials, solvents, and utilities based on their consumption and market prices.

    • Fixed Costs: Include estimates for labor, maintenance, and insurance.

Step 4: Economic and Environmental Metrics

In addition to the total production cost, calculate key performance indicators (KPIs) and green chemistry metrics to provide a holistic comparison. These include:

  • Overall Yield: The efficiency of the entire synthetic sequence.

  • Process Mass Intensity (PMI): The total mass of materials used to produce a unit mass of product. A lower PMI indicates a more efficient and sustainable process.

  • Atom Economy: A measure of the efficiency of a reaction in converting reactants to the desired product.[4]

  • E-Factor (Environmental Factor): The mass of waste produced per unit mass of product.[5]

Step 5: Sensitivity and Scenario Analysis

Identify the key cost drivers and perform a sensitivity analysis to understand how fluctuations in their prices could impact the overall cost-effectiveness of each route. Analyze different scenarios, such as changes in production scale or the adoption of new technologies.

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Caption: A structured workflow for conducting a techno-economic analysis of synthetic routes.

Case Study: Comparative Cost Analysis of Atorvastatin Synthesis

Atorvastatin, the active ingredient in the cholesterol-lowering drug Lipitor®, has been synthesized via numerous routes since its inception.[6] We will compare three prominent strategies: the traditional Paal-Knorr synthesis, a modern Ugi Multicomponent Reaction (MCR) approach, and a biocatalytic route for a key intermediate.

Synthetic Route Overview

1. Paal-Knorr Synthesis: This is the established industrial method, a convergent route that involves the condensation of a 1,4-diketone with a chiral amino-ester side chain to form the central pyrrole ring.[7]

2. Ugi Multicomponent Reaction (MCR): This modern approach offers a more convergent and atom-economical synthesis, significantly reducing the number of steps.[8][9]

3. Biocatalytic Synthesis of Chiral Side Chain: This "green-by-design" approach utilizes enzymes to produce a key chiral intermediate with high stereoselectivity, reducing the need for hazardous reagents and improving the overall environmental profile.[5][10]

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Atorvastatin_Synthetic_Routes cluster_PaalKnorr Paal-Knorr Synthesis cluster_UgiMCR Ugi Multicomponent Reaction cluster_Biocatalytic Biocatalytic Side-Chain Synthesis PK1 1,4-Diketone Synthesis PK3 Paal-Knorr Condensation PK1->PK3 PK2 Chiral Side-Chain Synthesis PK2->PK3 PK4 Deprotection & Salt Formation PK3->PK4 Atorvastatin Atorvastatin PK4->Atorvastatin Overall Steps: ~6-10 U1 Ugi Four-Component Reaction U2 Deprotection & Cleavage U1->U2 Overall Steps: ~4 U3 [3+2] Cycloaddition U2->U3 Overall Steps: ~4 U4 Final Deprotection U3->U4 Overall Steps: ~4 U4->Atorvastatin Overall Steps: ~4 B1 Ketoreductase (KRED) Reduction B2 Halohydrin Dehalogenase (HHDH) Cyanation B1->B2 To Chiral Side-Chain

Caption: A comparison of the workflow for the Paal-Knorr, Ugi MCR, and biocatalytic routes to Atorvastatin.

Quantitative Comparison of Synthetic Routes

The following table provides a hypothetical but realistic comparison of the three routes based on key cost and sustainability metrics. Prices are estimates and will vary based on supplier and scale.

MetricPaal-Knorr SynthesisUgi Multicomponent ReactionBiocatalytic Side-Chain Route
Number of Steps ~6-10[8]~4[8]Reduces steps in side-chain synthesis
Overall Yield Variable, process dependentGenerally higher due to fewer stepsHigh yield for intermediate (>95%)[5]
Key Raw Material Costs ModeratePotentially higher for isocyanidesLower cost for starting materials
Solvent Usage High (e.g., Toluene, Heptane)[7]Moderate (e.g., TFE)[7]Significantly reduced (aqueous media)
Energy Consumption High (reflux conditions)Lower (room temperature reaction)Low (ambient temperature)
Waste Generation (E-Factor) HighModerateLow (E-factor of 5.8 reported)[5]
Operational Complexity HighModerateLow (for enzymatic steps)
Estimated Cost/kg API $ $ (for the intermediate)

Note: The cost per kg for the biocatalytic route is for the intermediate, not the final API. However, a more cost-effective and sustainable intermediate significantly contributes to a lower overall cost of the final drug.

The Role of Green Chemistry and Process Intensification in Cost Reduction

The principles of green chemistry are not merely an environmental consideration but a powerful driver of economic efficiency.[11] By designing synthetic routes with high atom economy, utilizing catalytic instead of stoichiometric reagents, and minimizing the use of hazardous solvents, companies can significantly reduce waste and, consequently, disposal costs.[4] For instance, Pfizer reported a 50% reduction in waste by implementing green chemistry principles.[4]

Process intensification, which involves using smaller, more efficient equipment and continuous manufacturing processes, can also lead to substantial cost savings.[12] It can reduce capital expenditure on large reactors and lower energy consumption.

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Green_Chemistry_Cost_Reduction cluster_Metrics Improved Metrics cluster_Operational Operational Efficiencies cluster_Cost Cost Reduction GC_Principles Green Chemistry Principles AtomEconomy Higher Atom Economy GC_Principles->AtomEconomy HighYield Increased Yield GC_Principles->HighYield LowEFactor Lower E-Factor GC_Principles->LowEFactor LessSolvent Reduced Solvent Usage GC_Principles->LessSolvent LessEnergy Lower Energy Consumption GC_Principles->LessEnergy FewerSteps Fewer Synthetic Steps GC_Principles->FewerSteps RawMaterialCost Lower Raw Material Costs AtomEconomy->RawMaterialCost HighYield->RawMaterialCost WasteDisposalCost Reduced Waste Disposal Costs LowEFactor->WasteDisposalCost LessSolvent->WasteDisposalCost EnergyCost Decreased Energy Costs LessEnergy->EnergyCost OverallCost Lower Overall Production Cost FewerSteps->OverallCost RawMaterialCost->OverallCost WasteDisposalCost->OverallCost EnergyCost->OverallCost

Caption: The relationship between green chemistry principles and cost reduction in chemical synthesis.

Conclusion and Recommendations

This guide has outlined a comprehensive framework for the comparative cost analysis of synthetic routes, using Atorvastatin as a practical example. The analysis reveals that while the Paal-Knorr synthesis is the established industrial method, modern approaches like the Ugi MCR and biocatalytic routes offer significant advantages in terms of efficiency, sustainability, and cost-effectiveness.

For researchers and drug development professionals, the key takeaways are:

  • Early-stage analysis is crucial: Conducting a thorough cost analysis early in the development process can save significant time and resources in the long run.

  • A holistic approach is necessary: The analysis should extend beyond direct costs to include environmental and safety considerations, which have long-term economic implications.

  • Embrace green chemistry and process intensification: These principles are not just ethically sound but are also powerful tools for innovation and cost reduction.

The selection of a synthetic route is a multifaceted decision. By employing a rigorous and data-driven comparative cost analysis, organizations can make informed choices that are not only economically sound but also scientifically and environmentally responsible.

References

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